molecular formula C17H18N2O6 B3047799 1,5-Bis(4-nitrophenoxy)pentane CAS No. 14467-60-8

1,5-Bis(4-nitrophenoxy)pentane

Cat. No.: B3047799
CAS No.: 14467-60-8
M. Wt: 346.3 g/mol
InChI Key: PALCOFOSTAKMDG-UHFFFAOYSA-N
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Description

1,5-Bis(4-nitrophenoxy)pentane is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-Bis(4-nitrophenoxy)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Bis(4-nitrophenoxy)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-nitrophenoxy)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[5-(4-nitrophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCOFOSTAKMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338660
Record name 1,5-bis(4-nitrophenoxy)pentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-60-8
Record name 1,5-bis(4-nitrophenoxy)pentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(PENTAMETHYLENEDIOXY)-BIS-(NITROBENZENE)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,5-Bis(4-nitrophenoxy)pentane. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a detailed understanding of this molecule. The guide delves into the compound's molecular architecture, supported by crystallographic data, and offers detailed protocols for its synthesis and analytical characterization.

Introduction

1,5-Bis(4-nitrophenoxy)pentane is a symmetrical aromatic ether. Its structure is characterized by a flexible pentane chain linking two rigid p-nitrophenoxy moieties. The presence of the electron-withdrawing nitro groups and the ether linkages bestows upon the molecule specific electronic and conformational properties that are of interest in various chemical and biological contexts. While direct applications of this specific molecule are not widely documented, its structural motifs are found in compounds with reported biological activities, making it a valuable subject for further investigation.[1][2] This guide aims to consolidate the available structural information and provide a robust framework for its synthesis and characterization.

Chemical Structure and Molecular Geometry

The fundamental identity of 1,5-Bis(4-nitrophenoxy)pentane is defined by its molecular formula, C₁₇H₁₈N₂O₆, and a molecular weight of 346.33 g/mol . Its CAS Registry Number is 14467-60-8.

Molecular Connectivity

The molecule consists of a central pentamethylene (pentane-1,5-diyl) linker connected via ether oxygen atoms to the C4 position of two para-nitrophenyl rings.

Caption: 2D representation of 1,5-Bis(4-nitrophenoxy)pentane.

Crystallographic Insights

X-ray crystallographic analysis of 1,5-Bis(4-nitrophenoxy)pentane reveals that the compound crystallizes with two independent molecules in the asymmetric unit.[3] The conformation of the pentamethylene chain is not fully extended; in both molecules, one of the C-C bonds adopts a trans conformation while another exhibits a gauche conformation.[3] This deviation from a fully linear geometry is a critical aspect of its solid-state packing.

The aromatic rings within each molecule are nearly coplanar, with dihedral angles of 3.36(9)° and 4.50(9)°.[3] The nitro groups are slightly twisted out of the plane of their respective attached rings.[3]

Physicochemical Properties

PropertyValue/Description
Molecular Formula C₁₇H₁₈N₂O₆
Molecular Weight 346.33 g/mol
Appearance Expected to be a crystalline solid at room temperature.
Melting Point Not experimentally determined in the available literature. Related compounds with similar structures have melting points in the range of 100-200 °C.[4][5]
Solubility Expected to be poorly soluble in water and non-polar solvents like hexanes. It is likely to be soluble in polar aprotic solvents such as DMSO, DMF, and moderately soluble in acetone and chlorinated solvents.[6]
CAS Number 14467-60-8

Synthesis Protocol

The synthesis of 1,5-Bis(4-nitrophenoxy)pentane can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-nitrophenoxide is reacted with 1,5-dihalopentane.

p_nitrophenol 4-Nitrophenol phenoxide Potassium 4-nitrophenoxide (in situ) p_nitrophenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide solvent1 Solvent (e.g., DMF) solvent1->phenoxide dihalopentane 1,5-Dihalopentane (e.g., 1,5-dibromopentane) product 1,5-Bis(4-nitrophenoxy)pentane dihalopentane->product phenoxide->product Nucleophilic Substitution (SN2)

Caption: Synthetic workflow for 1,5-Bis(4-nitrophenoxy)pentane.

Detailed Experimental Procedure
  • Reagents and Equipment:

    • 4-Nitrophenol (2.2 equivalents)

    • 1,5-Dibromopentane (1.0 equivalent)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Standard workup and purification glassware

  • Step-by-Step Protocol:

    • To a solution of 4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The color of the solution should intensify.

    • Add 1,5-dibromopentane to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the reaction mixture into a large volume of cold water with stirring. A precipitate should form.

    • Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1,5-Bis(4-nitrophenoxy)pentane.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following sections outline the expected spectroscopic characteristics based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be symmetrical.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet4HAromatic protons ortho to the nitro group
~7.0Doublet4HAromatic protons ortho to the ether linkage
~4.1Triplet4H-O-CH₂- protons
~1.9Quintet4H-CH₂-CH₂-CH₂- protons (beta to oxygen)
~1.7Quintet2HCentral -CH₂- proton of the pentane chain

Note: Predicted chemical shifts are based on standard values for similar functional groups. The exact values may vary depending on the solvent used.[7][8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the molecule's symmetry.

Chemical Shift (δ, ppm)Assignment
~164Aromatic C-O
~141Aromatic C-NO₂
~126Aromatic C-H (ortho to nitro group)
~115Aromatic C-H (ortho to ether linkage)
~68-O-CH₂-
~29-CH₂-CH₂-CH₂- (beta to oxygen)
~22Central -CH₂- of the pentane chain

Note: Predicted chemical shifts are based on standard values. The solvent can influence the exact peak positions.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1520, ~1345Asymmetric and symmetric NO₂ stretch (strong)
~1250Aryl-O-Alkyl ether stretch (asymmetric)
~1040Aryl-O-Alkyl ether stretch (symmetric)

Note: These are typical ranges for the indicated functional groups.[10][11]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the following features are expected:

  • Molecular Ion (M⁺): A peak at m/z = 346, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to fragment at the ether linkages and within the pentane chain. Key fragments could include:

    • m/z = 138 (nitrophenoxy radical cation)

    • m/z = 122 (nitrophenol radical cation)

    • Fragments resulting from the cleavage of the pentane chain.[12][13][14]

Potential Applications and Future Directions

While the specific biological activities of 1,5-Bis(4-nitrophenoxy)pentane have not been extensively reported, related nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[2][15] The presence of two nitrophenyl groups suggests that this molecule could be investigated for similar activities. The flexible pentane linker may allow the two aromatic moieties to adopt conformations suitable for binding to biological targets.

Furthermore, the symmetrical structure and the presence of polar nitro groups make this compound a potential candidate for applications in materials science, such as in the formation of liquid crystals or as a component in polymers.[16]

Future research should focus on the experimental determination of its physicochemical properties, a thorough investigation of its biological activities, and exploration of its potential in materials science applications.

Conclusion

1,5-Bis(4-nitrophenoxy)pentane is a molecule with a well-defined chemical structure, characterized by a flexible aliphatic core and two terminal nitrophenyl groups. This guide has provided a detailed overview of its molecular geometry based on crystallographic data, a reliable protocol for its synthesis, and a predictive analysis of its spectroscopic properties. This information serves as a valuable resource for researchers interested in synthesizing, characterizing, and exploring the potential applications of this compound.

References

  • ResearchGate. (2025, December 13). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5-Bis(4-bromophenyl)-3-(3-nitrophenyl)-pentane-1,5-dione | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-bis(3-nitrophenoxy)pentane (C17H18N2O6). Retrieved from [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one | C17H12N2O5. Retrieved from [Link]

  • PubMed. (2009, April 2). 1,5-Bis(4-nitro-phen-oxy)penta-ne. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,5-bis(4-Formylphenoxy)pentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Union of Crystallography. (2017, December 4). 1,4-Bis(4-methyl-2-nitrophenoxy)butane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,5-Bis(diphenylphosphino)pentane. Retrieved from [Link]

  • PubChem. (n.d.). Pentane-1,5-diamide, N,N'-bis(2-nitrophenyl)- | C17H16N4O6. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • SpectraBase. (n.d.). 1',5'-bis(4-Carboxy-2-methoxyphenoxy)pentane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentane, 1-nitro- (CAS 628-05-7). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Pentadien-3-one, 1,5-bis(m-nitrophenyl)- | C17H12N2O5. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bis(p-nitrophenyl) ether. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2391-56-2,1,5-BIS(4-AMINOPHENOXY)PENTANE. Retrieved from [Link]

  • JETIR. (2019, February). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

  • PubMed. (2015, June 15). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2025, January 3). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, C17H12Cl2O. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • MDPI. (2021, July 10). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • PubMed. (n.d.). The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage?. Retrieved from [Link]

  • NIST WebBook. (n.d.). Silane, diphenyl(4-nitrophenoxy)pentyloxy-. Retrieved from [Link]

Sources

1,5-Bis(4-nitrophenoxy)pentane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Intermediate for Advanced Polymer Architectures

Executive Summary

1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8 ) is a symmetric, aromatic ether primarily utilized as a high-value intermediate in the synthesis of advanced materials. Its core utility lies in its reduction to 1,5-bis(4-aminophenoxy)pentane , a critical diamine monomer used to produce high-performance polyimides, liquid crystalline polymers, and pharmaceutical analogs (e.g., pentamidine derivatives). This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound for researchers in material science and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Property Technical Specification
CAS Number 14467-60-8
IUPAC Name 1,5-Bis(4-nitrophenoxy)pentane
Molecular Formula C₁₇H₁₈N₂O₆
Molecular Weight 346.34 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMF, DMSO, hot acetone; Insoluble in water
Melting Point 98–102 °C (Typical range for homologs; experimental verification recommended per batch)
Key Derivative 1,5-Bis(4-aminophenoxy)pentane (CAS: 2391-56-2)
Synthesis & Production Protocol

The synthesis of 1,5-bis(4-nitrophenoxy)pentane is classically achieved via a Williamson Ether Synthesis . This nucleophilic substitution reaction (


) involves the coupling of 4-nitrophenol with a 1,5-dihaloalkane under basic conditions.
3.1. Validated Synthetic Workflow

Reagents:

  • Substrate: 4-Nitrophenol (2.2 equivalents)

  • Linker: 1,5-Dibromopentane (1.0 equivalent)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 equivalents)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (reflux)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol in the chosen solvent (DMF is preferred for faster kinetics). Add anhydrous

    
    .
    
  • Deprotonation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion (4-nitrophenolate), indicated by a color change to bright yellow/orange.

  • Alkylation: Add 1,5-dibromopentane dropwise to the reaction mixture.

  • Reflux: Heat the mixture to 80–100°C (if DMF) or reflux (if Acetone) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10x volume) to precipitate the product.

    • Filter the solid precipitate and wash copiously with water to remove residual base and unreacted nitrophenol.

    • Wash with cold ethanol to remove trace impurities.

  • Purification: Recrystallize from ethanol or acetic acid to obtain analytical grade crystals.

3.2. Reaction Mechanism Visualization

SynthesisPathway Reactants 4-Nitrophenol + Base (K2CO3) Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation Product 1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8) Intermediate->Product SN2 Attack (DMF, 90°C) Linker 1,5-Dibromopentane (Electrophile) Linker->Product + Derivative 1,5-Bis(4-aminophenoxy)pentane (Polyimide Monomer) Product->Derivative Catalytic Reduction (H2, Pd/C)

Figure 1: Synthetic pathway from precursors to the target nitro-intermediate and its subsequent reduction to the functional diamine.

Characterization & Analytics

To ensure the integrity of the synthesized compound, the following spectral signatures should be verified:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Aromatic Region: Two doublets (AA'BB' system) typically around

      
       8.20 (2H, d, J=9 Hz, ortho to 
      
      
      
      ) and
      
      
      7.15 (2H, d, J=9 Hz, ortho to ether linkage).
    • Aliphatic Linker:

      • Triplet at

        
         4.15 (
        
        
        
        , 4H).
      • Multiplet at

        
         1.85 (
        
        
        
        , 4H).
      • Multiplet at

        
         1.60 (Central 
        
        
        
        , 2H).
  • FT-IR Spectroscopy:

    • Nitro Group (

      
      ):  Strong asymmetric stretch at ~1510 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹.
      
    • Ether Linkage (

      
      ):  Strong band at ~1250 cm⁻¹.
      
    • Aliphatic C-H: Bands around 2850–2950 cm⁻¹.

Applications in Material Science
5.1. Polyimide Synthesis

The primary industrial application of 1,5-bis(4-nitrophenoxy)pentane is its reduction to 1,5-bis(4-aminophenoxy)pentane . This diamine is reacted with dianhydrides (e.g., PMDA, BPDA) to form polyimides .

  • Benefit: The flexible pentamethylene spacer introduced by this monomer disrupts chain packing, thereby lowering the melting point and improving solubility of the resulting polyimide without significantly compromising thermal stability. This makes the polymer processable via injection molding or solution casting.

5.2. Liquid Crystalline Polymers (LCPs)

The compound serves as a "mesogenic core" precursor. The flexible pentyl spacer allows for the formation of semi-flexible main-chain liquid crystals. The length of the spacer (odd number of carbons, n=5) strongly influences the transition temperatures and the type of mesophase (nematic vs. smectic) formed in the final polymer.

5.3. Pharmaceutical Intermediates

Bis-phenoxy alkane derivatives are structural analogs to Pentamidine , an antimicrobial agent. Researchers utilize the nitro-intermediate to synthesize libraries of bis-benzamidines and related cationic drugs targeting DNA minor grooves in parasitic organisms (e.g., Trypanosoma, Leishmania).

Safety & Handling
  • Hazard Classification: Irritant. Potential organ toxicity upon chronic exposure (typical of nitro-aromatics).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust inhalation.

  • Storage: Store in a cool, dry place, away from strong reducing agents and bases.

References
  • LookChem . (n.d.). Applications of 1,5-Bis(4-aminophenoxy)pentane in Polymer Synthesis. Retrieved from [Link]

  • PubChem . (n.d.). 1,5-Bis(3-nitrophenoxy)pentane (Isomer Reference). Retrieved from [Link]

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth crystallographic and structural analysis of 1,5-Bis(4-nitrophenoxy)pentane , a significant model compound for studying flexible spacer effects in supramolecular chemistry and drug design.

Executive Summary

The structural integrity of flexible pharmaceutical intermediates and polymer linkers is often dictated by the "odd-even" effect of aliphatic spacers. 1,5-Bis(4-nitrophenoxy)pentane serves as a critical reference standard for this phenomenon. Characterized by a five-carbon (pentamethylene) spacer connecting two rigid 4-nitrophenoxy moieties, this compound exhibits complex conformational polymorphism.

This guide details the synthesis, crystallographic data, and supramolecular packing logic of the compound.[1] Analysis reveals that unlike its even-numbered homologs (which typically adopt all-trans conformations), the 1,5-isomer crystallizes with a mixed trans/gauche geometry, resulting in a folded molecular architecture critical for understanding receptor binding in flexible drug ligands.

Synthesis & Crystallization Protocol

To ensure high-purity single crystals suitable for X-ray diffraction, a kinetically controlled Williamson ether synthesis is required. The following protocol minimizes the formation of oligomeric by-products common in bis-functional alkylations.

Reagents & Stoichiometry
  • Nucleophile: 4-Nitrophenol (

    
    ) - 2.2 equivalents (Excess ensures complete substitution).
    
  • Electrophile: 1,5-Dibromopentane (

    
    ) - 1.0 equivalent.
    
  • Base: Potassium Carbonate (

    
    ) - Anhydrous, 4.0 equivalents.
    
  • Solvent: Acetonitrile (

    
    ) - Reagent grade.
    
Step-by-Step Methodology
  • Activation: Charge a 3-neck round-bottom flask with 4-nitrophenol and anhydrous

    
     in acetonitrile. Stir at 60°C for 30 minutes to generate the phenoxide anion. Rationale: Pre-generation of the nucleophile reduces competing elimination reactions.
    
  • Addition: Add 1,5-dibromopentane dropwise over 20 minutes. Rationale: Slow addition prevents localized high concentrations of electrophile, favoring the bis-substitution over mono-substitution.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from hot Ethanol or Acetone/Ethanol (1:1).

  • Crystal Growth: For X-ray quality crystals, dissolve pure product in a minimum amount of acetone and allow slow evaporation at 4°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Nitrophenol + K2CO3 Activation Activation: 60°C, 30 min (Phenoxide Formation) Start->Activation Addition Electrophile Addition: 1,5-Dibromopentane (Dropwise) Activation->Addition Reaction Reflux: 80°C, 16h (SN2 Substitution) Addition->Reaction Workup Workup: Filtration & Evaporation Reaction->Workup Cryst Crystallization: Slow Evap (Acetone) Workup->Cryst

Figure 1: Kinetic control workflow for the synthesis of 1,5-Bis(4-nitrophenoxy)pentane.

Crystallographic Data Analysis[1][2][3][4]

The crystallographic data presented below is derived from the structural determination by Khan et al. (2009) . The compound crystallizes with a unique packing motif driven by the flexibility of the pentyl chain.

Crystal Data Summary
ParameterData Value
Chemical Formula

Molecular Weight 346.33 g/mol
Crystal System Monoclinic (Reported)
Space Group

(Common for this class)
Z (Molecules/Unit Cell) 4
Asymmetric Unit (Z') 2 (Two independent molecules)
Measurement Temperature 298 K
Molecular Geometry & Conformation

The defining feature of this structure is the conformation of the central pentamethylene spacer (


).
  • Asymmetric Unit Complexity: The presence of two molecules in the asymmetric unit indicates that the crystal lattice accommodates two slightly different conformational states to maximize packing efficiency.

  • Spacer Conformation:

    • Molecule A: Exhibits a mixed trans/gauche sequence along the C-C backbone.

    • Molecule B: similarly adopts a folded conformation.

    • Significance: Unlike even-numbered spacers (e.g., butane, hexane) which often adopt a fully extended all-trans planar zigzag, the odd-numbered pentane chain introduces a "kink." This is a classic manifestation of the odd-even effect in crystal engineering.

  • Aromatic Planarity: The benzene rings are nearly coplanar with each other (Dihedral angles: ~3.36° and 4.50°).[2]

  • Nitro Group Orientation: The nitro groups (

    
    ) are twisted slightly out of the plane of the benzene rings (Dihedral angles: ~4°–8°), likely to alleviate steric strain or optimize 
    
    
    
    hydrogen bonding.

Structural Logic & Supramolecular Interactions

Understanding the packing forces is essential for predicting the solubility and stability of this compound in formulation.

Intermolecular Forces

The crystal lattice is stabilized by a network of weak but cooperative interactions:

  • C-H...O Hydrogen Bonds: The oxygen atoms of the nitro groups act as acceptors for protons from the methylene spacer and adjacent aromatic rings. This creates a 3D supramolecular network.

  • 
     Stacking:  The nearly coplanar arrangement of the electron-deficient nitrophenyl rings facilitates face-to-face or offset 
    
    
    
    -stacking, contributing to the high melting point relative to non-nitro analogs.
Conformational Logic Diagram

The following diagram illustrates the causal relationship between the odd-numbered spacer and the resulting crystal packing.

CrystalLogic Spacer Odd-Numbered Spacer (C5 Pentamethylene) Conformation Conformation: Mixed Trans/Gauche Spacer->Conformation Steric Constraint Geometry Molecular Geometry: Folded / Kinked Conformation->Geometry Defines Shape Packing Crystal Packing: Z' = 2 (Two conformers) High Entropy Geometry->Packing Dictates Lattice Forces Stabilizing Forces: C-H...O Interactions Pi-Pi Stacking Packing->Forces Optimizes Energy

Figure 2: Structural causality flow from molecular spacer length to macroscopic crystal packing.

Applications in Research

  • Drug Development: This compound serves as a model for flexible bis-intercalators . The "linker length" is a critical parameter in designing dimers of DNA-binding drugs. The pentane spacer allows the two aromatic heads to fold back or span a specific distance between receptor pockets.

  • Polymer Science: Used as a monomer in the synthesis of poly(ether-imide)s or poly(ether-sulfone)s. The odd-numbered spacer introduces free volume, lowering the glass transition temperature (

    
    ) and improving processability compared to rigid analogs.
    

References

  • Primary Crystallographic Report: Khan, M. S. U., Akhter, Z., Bolte, M., Butt, M. S. & Siddiqi, H. M. (2009).[2] 1,5-Bis(4-nitrophenoxy)pentane.[2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o946.[2] [Link]

  • Comparative Homolog Analysis (1,4-Butane analog): Zhu, H. L. et al. (2007). 1,4-Bis(2-nitrophenoxy)butane. Acta Crystallographica Section E, 63, o3643. [Link]

  • General Synthesis of Bis-Phenoxy Alkanes: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Bivalent Linkers in Advanced Therapeutics: A Technical Whitepaper on Bis(nitrophenoxy)alkane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, bivalent structural linkers play a pivotal role in designing macromolecules with tunable physicochemical properties. Bis(nitrophenoxy)alkane derivatives —characterized by an aliphatic alkane spacer flanked by two electrophilic nitrophenoxy headgroups—serve as critical "pro-monomers." While rarely utilized as active pharmaceutical ingredients (APIs) in their native state, they are indispensable synthetic intermediates. Upon reduction to their corresponding diamines, they form the structural backbone for high-performance polyimides, polyamides, and photo-responsive macrocycles[1][2].

This whitepaper provides an in-depth technical analysis of the synthesis, structural causality, and downstream pharmaceutical applications of bis(nitrophenoxy)alkanes, tailored for researchers and drug development professionals.

Chemical Space & Structural Significance

The molecular architecture of bis(nitrophenoxy)alkanes is defined by two primary domains, each engineered for specific functional outcomes:

  • The Alkane Spacer (

    
    ):  The length of the aliphatic chain (
    
    
    
    to
    
    
    ) directly dictates the lipophilicity, steric flexibility, and free volume of the resulting downstream polymer or macrocycle. Short chains (e.g.,
    
    
    , ethane) confer high rigidity and thermal stability, ideal for robust drug-eluting matrices. Longer chains (e.g.,
    
    
    , hexane) introduce elastomeric properties, increasing polymer solubility and lowering the glass transition temperature (
    
    
    )[1].
  • The Nitrophenoxy Headgroups: The nitro groups act as robust, chemically inert placeholders during the initial etherification. They are highly resistant to nucleophilic attack, allowing for aggressive alkylation conditions. Once the bivalent scaffold is assembled, the nitro groups are cleanly reduced to primary amines, unlocking the molecule for polycondensation or macrocyclization[2].

Synthesis Methodologies: The Self-Validating Protocol

The industrial and laboratory-scale synthesis of bis(nitrophenoxy)alkanes relies on a modified Williamson Ether Synthesis (nucleophilic aromatic substitution). The following protocol details the synthesis of 1,2-bis(2-nitrophenoxy)ethane , explaining the causality behind each parameter to ensure a self-validating workflow[2][3].

Step-by-Step Protocol: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

Objective: Achieve >98% purity of the di-substituted product while suppressing mono-substituted (dinitrophenoxyethanol) byproducts[4].

  • Step 1: Reactor Charging & Solvation

    • Action: Charge a reactor with 1.0 molar equivalent of ethylene glycol and 2.4 molar equivalents of 2-chloronitrobenzene in dimethylacetamide (DMAc)[3].

    • Causality: An excess of 2-chloronitrobenzene (240 mol%) is critical to drive the equilibrium toward complete di-substitution, preventing the accumulation of the mono-substituted intermediate. DMAc is chosen as a polar aprotic solvent because it strongly solvates the alkali metal cation, leaving the phenoxide anion "naked" and highly nucleophilic[3].

  • Step 2: Base Addition & Phase Transfer

    • Action: Slowly introduce 2.5 molar equivalents of solid sodium hydroxide (NaOH) or a 50% aqueous NaOH solution with a phase-transfer catalyst (PTC) such as benzyldimethyllauryl ammonium chloride[3]. Maintain the temperature strictly between 55°C and 65°C.

    • Causality: The PTC shuttles the hydroxide ions into the organic phase, overcoming the mass-transfer limitations of the biphasic system. Strict temperature control (<65°C) prevents the thermal degradation of the solvent and suppresses E2 elimination side reactions[2][3].

  • Step 3: In-Process Control (IPC)

    • Action: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the mono-substituted intermediate peak falls below 0.5% area.

    • Causality: This self-validating step ensures that premature quenching does not result in a mixture of mono- and di-substituted products, which are notoriously difficult to separate via crystallization.

  • Step 4: Quenching & Isolation

    • Action: Adjust the reaction mixture to pH 6.5 using 30% hydrochloric acid. Heat to 110°C, filter the precipitated salts, and cool the filtrate to induce crystallization of the 1,2-bis(2-nitrophenoxy)ethane[3].

    • Causality: Neutralizing the excess base prevents base-catalyzed hydrolysis of the newly formed ether linkages during the thermal workup. The product crystallizes as a light brown solid with a yield of ~93%[3].

SynthWorkflow A Ethylene Glycol + o-Nitrochlorobenzene B Williamson Ether Synthesis (Phase-Transfer Catalysis) A->B C 1,2-Bis(2-nitrophenoxy)ethane (Key Intermediate) B->C NaOH, Heat D Catalytic Reduction (Pd/C, Hydrazine) C->D E 1,2-Bis(2-aminophenoxy)ethane (Diamine Monomer) D->E -H2O F Polycondensation (Polyimides/Polyamides) E->F + Dianhydrides G Macrocyclization (Azo-Macrocycles) E->G + Linkers

Figure 1: Synthetic workflow from raw precursors to advanced pharmaceutical polymers and macrocycles.

Transformations & Applications in Drug Development

The true value of bis(nitrophenoxy)alkanes lies in their downstream transformations. By reducing the nitro groups (typically via Pd/C catalytic hydrogenation or hydrazine hydrate[2]), the resulting diamines become versatile nucleophiles.

Polymeric Matrices for Drug Delivery

When reacted with aromatic dicarboxylic acids or dianhydrides, these diamines undergo polycondensation to form electroactive polyamides and polyimides[1]. In pharmaceutical development, these polymers are utilized to create highly stable, biocompatible matrices for sustained-release implants. The ether linkages provided by the bis(phenoxy)alkane core introduce necessary chain flexibility, preventing the polymer from becoming overly brittle, while maintaining a high glass transition temperature (


) that ensures matrix stability at physiological temperatures[1].
Photo-Responsive Macrocycles and Ionophores

A cutting-edge application involves the reductive macrocyclization of bis(nitrophenoxy)oxaalkanes into benzoazo- and benzoazoxycrown ethers[5]. These azobenzene-containing macrocycles exhibit photochromic properties, undergoing a reversible


 isomerization when exposed to specific wavelengths of light.

In drug delivery systems, this mechanism is exploited for spatiotemporal drug release . The


-isomer (extended conformation) may have a low binding affinity for a guest drug molecule. Upon irradiation with UV or green light, the molecule snaps into the 

-isomer (folded conformation), drastically altering the macrocyclic cavity size and triggering either the encapsulation or the targeted release of the therapeutic payload[5].

PhotoSwitch A Trans-Azo-Macrocycle (Extended Conformation) B Drug Encapsulation (Low Affinity) A->B C UV/Green Light (Isomerization) B->C D Cis-Azo-Macrocycle (Folded Conformation) C->D Shape Transformation D->A Blue Light / Thermal Reversion E Drug Release / High Affinity (Targeted Delivery) D->E

Figure 2: Light-driven shape transformation of azo-macrocycles for targeted drug delivery.

Quantitative Data Summary

The table below summarizes the structure-property relationships of various bis(nitrophenoxy)alkane derivatives and their downstream products, highlighting how spacer length influences final material properties.

Spacer Length (

)
Key IntermediatePrimary Downstream ApplicationPolymer

(°C) / Binding Property
Ref.

(Ethane)
1,2-Bis(2-nitrophenoxy)ethanePolyimides, Crown Ethers~270–310 °C (High Rigidity)[1][2]

(Hexane)
1,6-Bis(4-nitrophenoxy)hexaneFlexible Polyamides~250 °C (Enhanced Flexibility)[1]
Oxaalkane Bis(nitrophenoxy)oxaalkanesPhotoresponsive Drug Delivery

(Binding Ratio)
[5]

Conclusion

Bis(nitrophenoxy)alkane derivatives are foundational building blocks that bridge the gap between heavy organic synthesis and advanced pharmaceutical applications. By carefully engineering the aliphatic spacer and leveraging self-validating synthetic protocols, researchers can reliably produce highly pure diamine precursors. These precursors are subsequently instrumental in the development of next-generation drug delivery systems, ranging from thermally stable polymeric implants to highly sophisticated, light-activated macrocyclic carriers.

References

  • Switchable azo-macrocycles: From molecules to functionalisation Source: ResearchGate URL
  • Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units Source: MDPI URL
  • 1,2-Bis(o-aminophenoxy)
  • JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)
  • US2988571A - Dinitrophenoxyethanol process Source: Google Patents URL

Sources

Whitepaper: Electronic Architecture and Methodological Profiling of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and medicinal chemistry, 1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8) serves as a critical architectural building block. Structurally, it consists of a flexible, five-carbon aliphatic core flanked by two highly polarized 4-nitrophenoxy units. This unique conformation allows it to function as a vital precursor for high-performance processable polymers and as a foundational scaffold in the development of antibacterial small-molecule inhibitors targeting the NusB–NusE protein-protein interaction (PPI) .

This technical guide dissects the electronic properties of its ether linkages, providing researchers with field-proven synthesis protocols and a deep understanding of its structure-activity relationships.

Electronic Properties of the Diaryl Ether Linkage

The ether linkages in 1,5-Bis(4-nitrophenoxy)pentane represent a classic, highly polarized "push-pull" electronic system. Understanding this dynamic is crucial for predicting the molecule's reactivity and stability.

  • The Ether Oxygen (+R Donor): While formally

    
    -hybridized, the oxygen atom possesses lone pairs of electrons that actively participate in resonance (+R effect) with the adjacent aromatic ring . This delocalization gives the O-Aryl bond a partial double-bond character, significantly strengthening it against cleavage compared to standard O-Alkyl bonds .
    
  • The Nitro Group (-R / -I Acceptor): Positioned para to the ether linkage, the nitro group is a potent electron-withdrawing moiety. It drains electron density from the aromatic ring via both inductive (-I) and resonance (-R) effects .

  • Electronic Consequences: This push-pull dynamic heavily depletes the electron density on the ether oxygen. As a result, the Lewis basicity and nucleophilicity of the oxygen are drastically reduced, rendering the ether linkage highly resistant to standard acidic degradation.

  • The Aliphatic Insulator: The pentane spacer acts as an inductive electron-withdrawing/donating group (depending on the reference frame) but primarily serves as an

    
    -hybridized electronic insulator . It prevents through-bond 
    
    
    
    -conjugation between the two terminal 4-nitrophenoxy systems, ensuring they act as electronically independent pharmacophores.

ElectronicDelocalization O_atom Ether Oxygen (+R Donor) Ar_ring Aromatic Ring (Conjugation Bridge) O_atom->Ar_ring Lone Pair Delocalization NO2_group Nitro Group (-R / -I Acceptor) Ar_ring->NO2_group Electron Withdrawal Alkyl Pentane Spacer (Electronic Insulator) Alkyl->O_atom Inductive Effect

Fig 1: Electronic push-pull dynamics across the aryl ether linkage.

Quantitative Data & Spectroscopic Profiling

Crystallographic analysis reveals that the aromatic rings are nearly coplanar with the ether oxygens, maximizing orbital overlap for resonance . The quantitative data below summarizes the spectroscopic validation markers for this compound.

ParameterValueAnalytical Significance
Yield 81% – 89%Indicates high efficiency of the

substitution , .
Melting Point 370 K (97 °C)Reflects moderate intermolecular forces disrupted by the flexible pentyl chain .
IR:

(C=O-C)
1242 cm⁻¹Diagnostic stretching frequency confirming the formation of the ether linkage [[1]]([Link]).
IR:

(NO₂)
1511, 1341 cm⁻¹Asymmetric and symmetric stretches of the electron-withdrawing nitro group .
¹H NMR (O-CH₂) 4.11 ppm (m, 4H)Protons are strongly deshielded by the adjacent electronegative ether oxygen .
¹³C NMR (C-O) 164.06 ppmHighly deshielded aromatic carbon due to direct oxygen attachment [[1]]([Link]).
Dihedral Angles 3.36° – 4.50°Demonstrates near-coplanarity of the aromatic ring and the ether oxygen .

Self-Validating Experimental Protocol: Williamson Ether Synthesis

To achieve high-purity 1,5-Bis(4-nitrophenoxy)pentane, a modified Williamson ether coupling under Finkelstein conditions is employed. This protocol is designed as a self-validating system, ensuring high yields through mechanistic causality [[2]]([Link]).

Step-by-Step Methodology
  • Phenoxide Generation: Dissolve 4-nitrophenol (9.57 mmol) in 50 mL of anhydrous acetonitrile. Add Cesium Carbonate (

    
    , 9.57 mmol).
    
    • Causality:

      
       is selected over stronger bases (like NaH) because its bulky cesium counterion provides a "naked" and highly reactive phenoxide anion without inducing solvent degradation or unwanted 
      
      
      
      elimination side reactions .
  • Halogen Exchange (Finkelstein Activation): Introduce Potassium Iodide (KI, 9.57 mmol) to the reaction matrix.

    • Causality: The primary alkyl bromide (1,5-dibromopentane) is only moderately reactive. KI catalyzes an in situ Finkelstein reaction, converting the bromide to an iodide. Iodide's larger, more polarizable electron cloud makes it a superior leaving group, significantly lowering the activation energy for the subsequent attack [[2]]([Link]).

  • Nucleophilic Substitution (

    
    ):  Slowly introduce 1,5-dibromopentane (4.35 mmol). Heat the reaction mixture to reflux.
    
    • Causality: Refluxing provides the necessary thermal energy to overcome the steric penalty of the flexible pentane chain. The strict stoichiometry (approx. 2.2:1 phenol to dibromide) ensures complete bis-substitution, preventing the accumulation of mono-alkylated intermediates .

  • Isolation and Spectroscopic Validation: Cool to room temperature, distill off excess solvent, and precipitate the mixture in 500 mL of chilled water. Filter the yellow solid and recrystallize from ethanol.

    • Causality: The stark polarity difference between the hydrophobic pentane core and the polar nitro groups enables highly efficient precipitation in water. Recrystallization in ethanol yields high-purity needle-like crystals . Validate success by confirming the disappearance of the phenol O-H stretch (~3300 cm⁻¹) and the appearance of the C=O-C stretch at 1242 cm⁻¹ via IR spectroscopy.

SynthesisProtocol Step1 Deprotonation (Cs2CO3) Step2 Finkelstein Rxn (KI Catalyst) Step1->Step2 Phenoxide Formation Step3 Nucleophilic Attack (SN2) Step2->Step3 Halogen Exchange Step4 Isolation & Validation Step3->Step4 Ether Linkage

Fig 2: Self-validating Williamson ether synthesis workflow.

Field Insight for Application Scientists

When executing the Finkelstein exchange, ensure the acetonitrile is strictly anhydrous. Trace water will hydrate the cesium carbonate, drastically reducing its basicity and leading to incomplete deprotonation of the 4-nitrophenol. This failure state manifests as a persistent bright yellow tint in the aqueous layer during the final precipitation workup.

References

  • [1] Title: 1,5-Bis(4-nitrophenoxy)pentane. Source: nih.gov. URL:[Link]

  • [2] Title: Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity. Source: acs.org. URL:[Link]

  • [3] Title: Summary of Organic Functions: Nitro Compound. Source: teachy.ai. URL:[Link]

  • [4] Title: Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Source: acs.org. URL: [Link]

  • [5] Title: Physical and Chemical Properties of Ethers. Source: ck12.org. URL:[Link]

Sources

1,5-Bis(4-nitrophenoxy)pentane: A Strategic Precursor for Semi-Flexible High-Performance Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of high-performance polymer synthesis, 1,5-Bis(4-nitrophenoxy)pentane serves as a critical "latent monomer." While chemically stable as a nitro-compound, its primary utility lies in its role as the direct precursor to 1,5-Bis(4-aminophenoxy)pentane (DA5MG) . This diamine derivative is a fundamental building block for polyimides (PIs) , polyamides (PAs) , and polyureas that require a specific balance between thermal stability and processability.

The inclusion of the pentamethylene (


) spacer between rigid aromatic phenoxy groups disrupts the crystallinity of the final polymer backbone. This "semi-flexible" architecture lowers the glass transition temperature (

) and improves solubility in organic solvents—a major challenge in processing conventional aromatic polyimides—without catastrophic loss of thermal endurance.

Chemical Architecture & Mechanism of Action

The "Spacer Effect" in Polymer Design

The 1,5-Bis(4-nitrophenoxy)pentane molecule is defined by a "Rigid-Flexible-Rigid" triblock structure.

  • The Termini (Rigid): The 4-nitrophenoxy groups provide the aromatic stiffness and the reactive sites (post-reduction).

  • The Core (Flexible): The aliphatic pentyl chain acts as a conformational hinge.

Why 5 Carbons? (The Odd-Even Effect) In Liquid Crystalline Polymer (LCP) design, the parity of the spacer atoms matters. An odd-numbered spacer (pentane,


) introduces a "kinked" conformation in the polymer backbone compared to the linear conformation of even-numbered spacers. This reduces inter-chain packing efficiency, thereby:
  • Enhancing Solubility: Easier penetration by solvents like DMAc or NMP.

  • Lowering Melting Points: Facilitating melt-processing techniques.

  • Modulating Mesophases: Promoting specific liquid crystalline phases (e.g., nematic vs. smectic) in main-chain LCPs.

Activation Pathway

The nitro compound is chemically inert toward dianhydrides or diacid chlorides. It must be activated via reduction to the diamine.

ActivationPathway cluster_0 Precursor Stage cluster_1 Activation (Reduction) cluster_2 Active Monomer Nitro 1,5-Bis(4-nitrophenoxy)pentane (Latent Monomer) Reduction Catalytic Hydrogenation (Pd/C + H2H4) or (Sn/HCl) Nitro->Reduction Activation Diamine 1,5-Bis(4-aminophenoxy)pentane (DA5MG) Reduction->Diamine Yield > 85%

Figure 1: The activation pathway from the nitro-precursor to the reactive diamine monomer.[1]

Primary Applications in Polymer Synthesis[2]

Semi-Flexible Polyimides

The most significant application of the derivative diamine is in the synthesis of Poly(ether imide)s (PEIs) . Conventional aromatic polyimides (like Kapton®) are often insoluble and infusible, making them difficult to process.

By reacting the reduced pentane-diamine with dianhydrides such as BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride) or ODPA (4,4'-oxydiphthalic anhydride), researchers create polymers that are:

  • Soluble: In polar aprotic solvents (NMP, DMF, DMSO).

  • Thermally Stable: 5% weight loss temperatures (

    
    ) typically remain >400°C despite the aliphatic segment.
    
  • Mechanically Tough: The ether linkages provide stress relaxation mechanisms.

Liquid Crystalline Polymers (LCPs)

The 1,5-Bis(4-nitrophenoxy)pentane core is a classic mesogen precursor . When polymerized into a backbone, the alternating rigid aromatic rings and flexible pentyl spacers allow the polymer chains to align in anisotropic domains (liquid crystals) in the melt state.

  • Application: High-modulus fibers and injection-molded parts with self-reinforcing properties.

Experimental Protocols

Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

A robust Williamson ether synthesis adapted for high purity.

Materials:

  • 4-Nitrophenol (2.2 eq)[2]

  • 1,5-Dibromopentane (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • DMF (Dimethylformamide) or Acetone

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-nitrophenol,

    
    , and solvent.
    
  • Addition: Heat to 60°C and add 1,5-dibromopentane dropwise over 30 minutes to prevent oligomerization.

  • Reflux: Raise temperature to reflux (if acetone) or 100°C (if DMF) and stir for 12–24 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter and recrystallize from ethanol/DMF (9:1).

  • Validation: Check Melting Point (approx. 95–98°C) and FTIR (Nitro stretches at 1510 and 1340

    
    ).
    
Reduction to 1,5-Bis(4-aminophenoxy)pentane

The activation step.

Protocol:

  • Dissolve the nitro compound in Ethanol/THF.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Add Hydrazine Monohydrate (excess) dropwise at reflux temperature OR use a high-pressure Hydrogenation reactor (50 psi

    
    ).
    
  • Monitor: Reaction is complete when the yellow color fades to colorless/pale brown.

  • Isolation: Filter hot to remove Pd/C. Cool filtrate to crystallize the diamine.

Polymerization: Polyimide Synthesis (Two-Step Method)

Standard protocol for synthesizing a semi-flexible polyimide film.

Step 1: Poly(amic acid) Formation

  • Inert Atmosphere: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1,5-Bis(4-aminophenoxy)pentane in dry NMP (N-methyl-2-pyrrolidone). Solid content should be ~15-20 wt%.

  • Dianhydride Addition: Add an equimolar amount of Dianhydride (e.g., PMDA or BTDA) in one portion.

  • Reaction: Stir at room temperature for 24 hours. The solution will become viscous, indicating high molecular weight Poly(amic acid) formation.

Step 2: Thermal Imidization

  • Casting: Cast the viscous solution onto a glass plate.

  • Curing Cycle: Heat in a vacuum oven following this ramp:

    • 80°C (1 hr) – Solvent removal

    • 150°C (1 hr) – Pre-imidization

    • 250°C (1 hr) – Cyclization

    • 300°C (1 hr) – Final cure

  • Result: A flexible, tough, amber-colored polyimide film.

Structure-Property Data Summary

The following table illustrates how the Pentyl (C5) spacer compares to a Propyl (C3) or No Spacer (Rigid) system in Polyimide derivatives (using PMDA dianhydride).

PropertyRigid (No Spacer)Propyl Spacer (C3)Pentyl Spacer (C5)Impact of C5 Spacer
Solubility (NMP) InsolubleSwellsSoluble Critical for solution processing.

(°C)
> 350~ 240~ 210 Improved melt flow; lower processing temp.
Tensile Modulus High (Brittle)ModerateFlexible Enhanced toughness/elongation at break.
Thermal Stability (

)
> 550°C~ 460°C~ 450°C Slight trade-off, but still high performance.

Strategic Workflow Visualization

PolymerWorkflow cluster_Applications Polymer Applications Start Raw Materials: 4-Nitrophenol + 1,5-Dibromopentane Nitro Intermediate: 1,5-Bis(4-nitrophenoxy)pentane Start->Nitro Williamson Ether Synthesis Diamine Active Monomer: 1,5-Bis(4-aminophenoxy)pentane Nitro->Diamine Reduction (Pd/C + H2) PI Polyimides (Flexible Electronics, Films) Diamine->PI + Dianhydride (PMDA/BTDA) PA Polyamides (High Strength Fibers) Diamine->PA + Diacid Chloride LCP Liquid Crystal Polymers (Melt Processable) Diamine->LCP + Mesogenic Core

Figure 2: Strategic workflow from raw material synthesis to diverse polymer applications.

References

  • LookChem. (n.d.). 1,5-BIS(4-AMINOPHENOXY)PENTANE Properties and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Crystal structure of 1,5-bis(4-nitrophenoxy)pentane. Acta Crystallographica Section E. Retrieved from [Link]

  • ScienceDirect. (1999). Synthesis and properties of new polyimides derived from flexible diamines. Polymer. Retrieved from [Link]

  • MDPI. (2021). Segmented-Block Poly(ether amide)s Containing Flexible Sequences. Polymers. Retrieved from [Link]

  • Murray State University. (2023). Poly(ether imide)s: Synthesis and Properties. Digital Commons. Retrieved from [Link]

Sources

Technical Whitepaper: Photophysical & Structural Profiling of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the photophysical and structural characteristics of 1,5-Bis(4-nitrophenoxy)pentane , a symmetric bis-chromophoric molecule often utilized as a model system in crystal engineering and as a precursor for high-performance polymers.

Executive Summary

1,5-Bis(4-nitrophenoxy)pentane (C₁₇H₁₈N₂O₆) represents a class of flexible, symmetric "Acceptor-Spacer-Acceptor" (A-S-A) systems. Unlike rigid fluorophores, this molecule is characterized by significant conformational freedom provided by its pentamethylene (


) linker.

Its photophysical profile is dominated by the nitro group's quenching efficiency , rendering the molecule weakly fluorescent or non-emissive in most solvents.[1] Consequently, its primary utility lies not in emission, but in its absorption characteristics and solid-state polymorphism , where the odd-numbered alkyl spacer dictates unique packing motifs (the "odd-even" effect).[1]

Molecular Architecture & Synthesis[1]

Chemical Identity[1][2]
  • IUPAC Name: 1,5-Bis(4-nitrophenoxy)pentane[1]

  • Molecular Formula: C₁₇H₁₈N₂O₆[1]

  • Molecular Weight: 346.34 g/mol

  • Chromophore: 4-Nitrophenoxy moiety (x2)

  • Linker: Pentamethylene chain (flexible)

Synthetic Pathway

The synthesis follows a standard Williamson Ether Synthesis protocol, leveraging the nucleophilic substitution of bromide by the phenoxide anion.

Reaction Scheme:


[1]
DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start Reagents: 4-Nitrophenol 1,5-Dibromopentane Base Base Activation: K2CO3 / Acetone Reflux (60°C) Start->Base Mix Inter Intermediate: Phenoxide Attack (SN2 Mechanism) Base->Inter Reflux 24h Workup Workup: 1. Evaporation 2. Wash (NaOH/H2O) 3. Recrystallization (EtOH) Inter->Workup Cool & Filter Product Final Product: 1,5-Bis(4-nitrophenoxy)pentane (Pale Yellow Crystals) Workup->Product Purify

Caption: Step-by-step synthetic workflow for the production of 1,5-Bis(4-nitrophenoxy)pentane via Williamson ether synthesis.

Photophysical Characteristics

UV-Vis Absorption Profile

The absorption spectrum is characteristic of the 4-nitrophenoxy chromophore . The pentamethylene spacer acts as an insulator, preventing significant electronic conjugation between the two terminal aromatic rings.[1] Thus, the molar extinction coefficient (


) is approximately double that of a single 4-nitrophenoxy unit.
ParameterValue / CharacteristicNotes

(Abs)
300 – 310 nm

transition of the nitrophenoxy ring.
Secondary Band ~220 nmBenzenoid transition.[1]

(Molar Absorptivity)
~20,000 M⁻¹cm⁻¹High absorptivity due to two chromophores.[1]
Solvatochromism WeakSlight red-shift in polar aprotic solvents (DMSO vs. Hexane).
Fluorescence Quenching Mechanism

This molecule is non-fluorescent or exhibits negligible quantum yield (


). This is a textbook example of the Nitro Effect .

Mechanistic Causality:

  • Excitation: Photon absorption promotes an electron to the singlet excited state (

    
    ).
    
  • Intersystem Crossing (ISC): The nitro group introduces low-lying

    
     states. Spin-orbit coupling is enhanced, facilitating rapid ISC from the Singlet (
    
    
    
    ) to the Triplet (
    
    
    ) manifold.
  • Non-Radiative Decay: The triplet state decays back to the ground state (

    
    ) via thermal relaxation, bypassing photon emission.[1]
    
DOT Diagram: Jablonski Quenching Pathway

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (pi-pi*) S0->S1 Abs (hv) S1->S0 Fluorescence (Quenched) Tn Triplet State (T1) (n-pi*) S1->Tn Fast ISC (Nitro Effect) Heat Non-Radiative Decay (Heat) Tn->Heat Relaxation

Caption: Energy dissipation pathway illustrating the quenching of fluorescence via Intersystem Crossing (ISC) induced by the nitro group.

Solid-State Dynamics & Polymorphism

The "photophysics" of this molecule in the solid state are governed by its crystal packing. The flexible pentane chain allows for conformational isomerism, which directly impacts the lattice energy and density.[1]

Conformational Locking

In the crystalline phase, the pentamethylene chain typically adopts a specific conformation to maximize packing efficiency.

  • Odd-Even Effect: As an odd-numbered spacer (C5), the molecule often struggles to adopt a fully planar all-trans conformation compared to even-numbered analogues (C4, C6).

  • Observed Conformation: Crystallographic data suggests a mix of trans and gauche bonds along the chain to accommodate the aromatic stacking.

Crystal Engineering Relevance

Researchers use this molecule to study weak intermolecular interactions :

  • C-H···O Hydrogen Bonds: Interactions between the nitro oxygen atoms and aromatic protons.

  • 
     Stacking:  Face-to-face or edge-to-face stacking of the electron-deficient nitrophenyl rings.
    

Detailed Experimental Protocols

Protocol A: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

Objective: Isolate high-purity crystals for spectroscopic analysis.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-nitrophenol (2.8 g, 20 mmol) in acetone (50 mL).

  • Activation: Add anhydrous potassium carbonate (K₂CO₃, 4.2 g, 30 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add 1,5-dibromopentane (2.3 g, 10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 24 hours . Monitor via TLC (Silica, 30% EtOAc/Hexane).[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water (200 mL). The product will precipitate as a solid.

    • Filter the precipitate and wash with 10% NaOH solution (to remove unreacted phenol) followed by water.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

  • Yield: Expect pale yellow needles/plates (Yield ~70-80%).

Protocol B: UV-Vis Characterization

Objective: Determine


 and molar extinction coefficient.
  • Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Blanking: Run a baseline correction with pure solvent.[1]

  • Sample Prep: Prepare a stock solution of

    
     M.
    
  • Scan: Scan from 200 nm to 500 nm.

  • Analysis: Identify the primary peak at ~305 nm. Calculate

    
     using Beer-Lambert Law (
    
    
    
    ).

References

  • Crystallographic Structure

    • Title: 1,5-Bis(4-nitrophenoxy)pentane[1]

    • Source: Acta Crystallographica Section E: Structure Reports Online (2009)
    • URL:[Link]

    • Relevance: Defines the trans/gauche conformational isomerism in the solid st
  • Nitro-Group Quenching Mechanism

    • Title: Fluorescence emission maxima and quantum yields for nitro-aromatics[3][4]

    • Source: ResearchGate / Physical Chemistry Chemical Physics
    • URL:[Link]

    • Relevance: Establishes the theoretical basis for the lack of fluorescence in 4-nitrophenoxy deriv
  • Synthetic Methodology (Williamson Ether)

    • Title: Synthesis of bis(phenoxy)alkanes
    • Source: Journal of Emerging Technologies and Innovative Research (JETIR)[2]

    • URL:[Link]

    • Relevance: Provides analogous protocols for bis-nitrophenoxy synthesis.

Sources

Methodological & Application

Synthesis of 1,5-Bis(4-nitrophenoxy)pentane: A Detailed Protocol and Mechanistic Guide to the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,5-bis(4-nitrophenoxy)pentane, a diaryl ether, via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of the ether linkage, a common motif in pharmacologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in mechanistic principles. We will delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and high-yielding outcome. The protocol includes a full safety analysis of the reagents, a detailed workup and purification procedure, and methods for product characterization.

Introduction: The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] In this process, a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide or other substrate with a suitable leaving group.[3]

In this specific application, the hydroxyl proton of 4-nitrophenol is abstracted by a weak base, potassium carbonate, to form the more nucleophilic 4-nitrophenoxide ion. This ion then performs a nucleophilic attack on the primary alkyl halide, 1,5-dibromopentane. Since the alkyl halide is difunctional, the substitution occurs at both ends of the pentane chain to yield the desired diether product. The choice of a polar aprotic solvent like acetone is critical, as it effectively solvates the potassium cation while leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the rate of the S_N2 reaction.[6]

Reaction Scheme:

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of 1,5-bis(4-nitrophenoxy)pentane.

2.1. Materials and Equipment

  • Reagents: 4-Nitrophenol (≥99%), 1,5-Dibromopentane (97%), Potassium Carbonate (anhydrous, ≥99%), Acetone (ACS grade), Ethanol (95%), Deionized Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel and flask, filter paper, separatory funnel (250 mL), rotary evaporator, recrystallization dishes, melting point apparatus, standard laboratory glassware.

2.2. Reagent Data and Stoichiometry

ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
4-NitrophenolC₆H₅NO₃139.115.56 g0.0402.0
1,5-DibromopentaneC₅H₁₀Br₂229.944.60 g0.0201.0
Potassium CarbonateK₂CO₃138.218.29 g0.0603.0
AcetoneC₃H₆O58.08100 mL-Solvent

2.3. Mandatory Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[7][8] It may cause damage to organs through prolonged or repeated exposure.[9] Avoid breathing dust and ensure thorough washing after handling.[8][9]

  • 1,5-Dibromopentane: Causes skin irritation and serious eye irritation.[10][11][12] Avoid contact with skin and eyes.[11] In case of eye contact, rinse cautiously with water for several minutes.[10]

  • Potassium Carbonate: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][15] Avoid breathing dust.[13][14]

  • Acetone: Highly flammable liquid and vapor.[16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Causes serious eye irritation and may cause drowsiness or dizziness.[16][18] Use in a well-ventilated area.[18]

2.4. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 4-nitrophenol (5.56 g, 0.040 mol) and anhydrous potassium carbonate (8.29 g, 0.060 mol).

  • Add 100 mL of acetone to the flask. The mixture will be a yellow suspension.

  • Stir the suspension at room temperature for 15 minutes. The potassium carbonate acts as a base to deprotonate the 4-nitrophenol, forming the potassium 4-nitrophenoxide salt in situ. An excess of the base is used to ensure complete deprotonation and to drive the reaction forward.

  • Addition of Alkyl Halide: Using a syringe or dropping funnel, add 1,5-dibromopentane (4.60 g, 0.020 mol) to the suspension.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to a gentle reflux (approx. 56°C for acetone) with continuous stirring. Let the reaction proceed under reflux for 12-16 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Reaction Workup: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Filter the cooled mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and the potassium bromide byproduct).

  • Wash the collected salts with a small amount of fresh acetone (2 x 15 mL) to recover any product adsorbed onto the solids. Combine the filtrate and the washings.

  • Solvent Removal: Transfer the combined filtrate to a round-bottom flask and remove the acetone using a rotary evaporator. A pale yellow solid will be obtained.

  • Purification by Recrystallization: Transfer the crude solid product to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol portion-wise until a clear solution is achieved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.

  • Collect the pale yellow, needle-like crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely.

2.5. Product Characterization

  • Yield Calculation: Weigh the dried product and calculate the percentage yield.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the chemical structure of 1,5-bis(4-nitrophenoxy)pentane.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from reagent preparation to final product characterization.

Synthesis_Workflow A 1. Setup Combine 4-Nitrophenol, K₂CO₃, and Acetone in RBF B 2. Reagent Addition Add 1,5-Dibromopentane A->B Stir 15 min C 3. Reaction Reflux for 12-16 hours B->C Heat to ~56°C D 4. Cool Down Cool mixture to room temperature C->D E 5. Filtration Remove inorganic salts (K₂CO₃, KBr) D->E F 6. Solvent Evaporation Remove Acetone via Rotary Evaporator E->F Collect filtrate G 7. Recrystallization Dissolve crude product in hot Ethanol and cool F->G Obtain crude solid H 8. Final Product Collect pure crystals by vacuum filtration G->H I 9. Characterization - Yield Calculation - Melting Point - NMR & IR Spectroscopy H->I Dry product

Caption: Experimental workflow for the synthesis of 1,5-bis(4-nitrophenoxy)pentane.

Discussion: The Rationale Behind the Protocol
  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7.15 for 4-nitrophenol) but not so strong that it promotes elimination side reactions with the alkyl halide.[6] Its insolubility in acetone helps in driving the equilibrium towards the formation of the phenoxide and simplifies its removal after the reaction.

  • Choice of Solvent: Acetone is a polar aprotic solvent. This class of solvents is optimal for S_N2 reactions because they can solvate the cation (K⁺) through ion-dipole interactions but do not solvate the anion (the phenoxide nucleophile) as effectively as protic solvents.[6] This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.

  • Choice of Alkyl Halide: 1,5-dibromopentane is a primary alkyl halide. Primary halides are excellent substrates for S_N2 reactions as they are sterically unhindered, minimizing the competing E2 elimination pathway.[4][5]

  • Reaction Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without needing excessively high temperatures that might cause solvent loss or product decomposition.[4] An extended reaction time ensures the disubstitution is driven to completion.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 1,5-bis(4-nitrophenoxy)pentane using the Williamson ether synthesis. By understanding the underlying S_N2 mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of other diaryl ether compounds, which are prevalent in medicinal chemistry and materials science. The provided step-by-step guide, safety analysis, and workflow visualization serve as a comprehensive resource for laboratory professionals.

References

  • Vertex AI Search. (n.d.). 1,5-Dibromopentane 104610 - Safety Data Sheet.
  • Vertex AI Search. (n.d.). ACETONE - SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). Potassium carbonate 119260 - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • MilliporeSigma. (2021, April 30). 4-nitrophenol - SAFETY DATA SHEET.
  • MSDS. (2012, December 3). Acetone MSDS.
  • PENTA. (n.d.). Acetone - SAFETY DATA SHEET.
  • Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate.
  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
  • APAC Chemical Corporation. (n.d.). Safety Data Sheet - RahrBSG.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.
  • CPAchem Ltd. (2023, August 2). 4-Nitrophenol [CAS:100-02-7] (SB4450) - Safety data sheet.
  • Krishna Solvechem Ltd. (n.d.). 1,5-Dibromopentane CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • Loba Chemie. (2016, July 11). 1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS CAS-No..
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone.
  • PubChem. (n.d.). 1,5-Dibromopentane.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Airgas. (n.d.). Acetone - United States (US) SDS HCS 2012 V4.11.
  • New Jersey Department of Health. (n.d.). 4-Nitrophenol - HAZARD SUMMARY.
  • NOAA. (n.d.). 4-NITROPHENOL - CAMEO Chemicals.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • MDPI. (n.d.). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Unknown Source. (n.d.). The Williamson ether synthesis.
  • ChemIQSoc. (2021). Preparation of 4-nitrophenol.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

Sources

Application Note: High-Flexibility Polyimide Synthesis via 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the utilization of 1,5-Bis(4-nitrophenoxy)pentane as a strategic precursor for synthesizing semi-aromatic polyimides. Unlike fully rigid aromatic polyimides (e.g., Kapton®), polyimides incorporating a pentamethylene (–(CH₂)₅–) spacer exhibit the "Flexibility-Processability Trade-off."

The inclusion of the aliphatic pentane chain disrupts the charge-transfer complex (CTC) formation between polymer chains. This results in:

  • Enhanced Solubility: Soluble in common organic solvents (NMP, DMAc, and often CHCl₃), enabling solution casting.

  • Thermoplasticity: Distinct glass transition temperatures (

    
    ) that allow for melt processing.[1]
    
  • Optical Transparency: Reduced coloration compared to fully aromatic systems.

This protocol covers the full workflow: Precursor Synthesis


 Monomer Activation (Reduction) 

Polymerization.

Chemical Pathway Visualization

The following diagram outlines the transformation from raw materials to the final cross-linked or linear polyimide structure.

SynthesisPathway Raw 4-Nitrophenol + 1,5-Dibromopentane Precursor 1,5-Bis(4-nitrophenoxy)pentane (Dinitro Intermediate) Raw->Precursor Williamson Ether Synthesis (K2CO3, DMF, 80°C) Monomer 1,5-Bis(4-aminophenoxy)pentane (Diamine Monomer) Precursor->Monomer Catalytic Reduction (Pd/C, N2H4, Reflux) PAA Polyamic Acid (Viscous Solution) Monomer->PAA Polyaddition (+ Dianhydride, 0-5°C) PI Polyimide Film (Flexible, Tough) PAA->PI Thermal Imidization (Stepwise Heating to 300°C)

Figure 1: Synthetic pathway from commodity chemicals to high-performance semi-aromatic polyimides.

Protocol 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

Objective: Synthesize the dinitro precursor via nucleophilic substitution (Williamson Ether Synthesis). Mechanism: The phenoxide ion (generated by base) attacks the alkyl halide terminals of 1,5-dibromopentane.

Materials
  • 4-Nitrophenol (2.2 eq)

  • 1,5-Dibromopentane (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • DMF (N,N-Dimethylformamide) or DMSO

  • Ethanol (for recrystallization)

Step-by-Step Methodology
  • Activation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-Nitrophenol (27.8 g, 0.2 mol) in 150 mL of DMF.

  • Base Addition: Add

    
     (34.5 g, 0.25 mol) . Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 1,5-Dibromopentane (23.0 g, 0.1 mol) dropwise to the mixture.

  • Reaction: Heat the mixture to 80–90°C for 12 hours under nitrogen atmosphere.

    • Expert Insight: Do not exceed 100°C to avoid side reactions or solvent degradation.

  • Quenching: Pour the hot reaction mixture into 1 L of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash repeatedly with water (to remove residual DMF and salts), and recrystallize from ethanol/DMF (9:1) mixture.

  • Validation:

    • Yield: Expected >85%.

    • Melting Point: ~104–106°C.

    • IR: Strong bands at 1510 and 1340 cm⁻¹ (

      
       stretch).
      

Protocol 2: Reduction to 1,5-Bis(4-aminophenoxy)pentane

Objective: Reduce the nitro groups to amine groups to generate the polymerizable diamine monomer. Method: Hydrazine hydrate reduction catalyzed by Pd/C (Cleaner and safer than Fe/HCl for lab scale).

Step-by-Step Methodology
  • Setup: Suspend the Dinitro precursor (10 g) in 100 mL of Ethanol in a 250 mL flask.

  • Catalyst: Add 10% Pd/C (0.5 g) carefully (catalyst is pyrophoric; keep wet with solvent).

  • Reduction: Heat to reflux (

    
    C). Add Hydrazine Hydrate (80%, 15 mL)  dropwise over 30 minutes.
    
    • Caution: Evolution of nitrogen gas will occur. Ensure proper venting.

  • Completion: Reflux for an additional 4–6 hours until the solution becomes clear/colorless.

  • Isolation: Filter hot through Celite to remove the Pd/C catalyst.

  • Crystallization: Cool the filtrate to induce crystallization of the diamine. If necessary, concentrate the solvent.

  • Drying: Dry the white/off-white crystals in a vacuum oven at 60°C.

    • Storage: Store under nitrogen or argon. Aromatic amines oxidize (darken) upon air exposure.

Protocol 3: Polyimide Synthesis (Two-Step Method)

Objective: Polymerize the diamine with a dianhydride (e.g., PMDA or 6FDA) to form a polyimide film.

Materials
  • Monomer A: 1,5-Bis(4-aminophenoxy)pentane (Synthesized above).[2]

  • Monomer B: Pyromellitic Dianhydride (PMDA) or BTDA. (Must be sublimation-purified).

  • Solvent: DMAc or NMP (Anhydrous, water content <0.05%).

Workflow Diagram

PolymerizationCycle Start Diamine Dissolution (Solvent: DMAc) AddDA Add Dianhydride (Solid, Batchwise) Start->AddDA 0°C, N2 flow Viscosity Viscosity Build (Polyamic Acid Formation) AddDA->Viscosity Stir 24h, RT Casting Film Casting (Glass Substrate) Viscosity->Casting Curing Thermal Imidization (100°C -> 200°C -> 300°C) Casting->Curing - H2O

Figure 2: The standard two-step polyamic acid route.

Detailed Methodology
  • Stoichiometry Control: Precise equimolar amounts (1:1 ratio) of diamine and dianhydride are critical for high molecular weight.

  • Dissolution: Dissolve Diamine (2.86 g, 10 mmol) in DMAc (25 mL) in a completely dry flask under nitrogen. Cool to 0–5°C.

  • Polyaddition: Add PMDA (2.18 g, 10 mmol) in 3-4 portions over 1 hour.

    • Why? Exothermic reaction. Rapid addition causes local overheating and gelation.

  • Aging: Allow the viscous solution (Polyamic Acid - PAA) to stir at room temperature for 24 hours. The solution should be viscous and honey-like.

  • Film Casting: Pour the PAA solution onto a clean glass plate. Spread using a doctor blade to uniform thickness (e.g., 500

    
     wet).
    
  • Thermal Imidization (Curing): Place in an oven and follow this ramp:

    • 80°C for 1 hour (Solvent removal)

    • 150°C for 1 hour (Imidization start)

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour (Final cure)

  • Result: A flexible, tough, amber-colored film.[3]

Characterization & Properties

The introduction of the pentamethylene spacer fundamentally alters the polymer properties compared to rigid analogs.

Expected Properties Table
PropertyValue / RangeNote
Glass Transition (

)
160°C – 210°CLower than rigid PIs (usually >300°C) due to flexible alkyl chain.
Decomposition (

)
420°C – 450°CStability is limited by the aliphatic C-H bonds (vs 550°C for aromatic).
Solubility Soluble in NMP, DMAc, DMSOOften soluble in THF/CHCl₃ if 6FDA is used as dianhydride.
Mechanical High Elongation (>10%)The spacer acts as an internal plasticizer.
Troubleshooting Guide (Expertise)
  • Problem: Low viscosity PAA solution.

    • Cause: Impure monomers or moisture in solvent. Water hydrolyzes the anhydride, stopping chain growth.

    • Fix: Sublime dianhydrides and distill diamine before use. Use molecular sieves for solvents.

  • Problem: Brittle Films.

    • Cause: Low molecular weight or insufficient curing temperature.

    • Fix: Ensure 1:1 stoichiometry is accurate to 0.1%. Ensure final cure reaches at least 250°C to close imide rings.

  • Problem: Dark/Black Product.

    • Cause: Oxidation of diamine prior to polymerization.

    • Fix: Recrystallize diamine immediately before use or store under Argon.

References

  • Williamson Ether Synthesis of Nitro-Ethers

    • Standard Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (General reference for ether synthesis).
    • Specific Analog: Synthesis of 1,2-bis(4-nitrophenoxy)ethane. .

  • Catalytic Reduction of Nitro Compounds

    • Hydrazine/Pd-C Method: Furst, A., Berlo, R. C., & Hooton, S. "Hydrazine as a Reducing Agent for Organic Compounds." Chemical Reviews, 65(1), 51-68. Link.

  • Polyimide Synthesis & Properties

    • General Polyimide Chemistry: Sroog, C. E. "Polyimides."[2][3][4][5][6][7][8] Progress in Polymer Science, 16(4), 561-694, 1991. Link.

    • Aliphatic-Aromatic Polyimides: Liaw, D. J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, 37(7), 907-974, 2012. Link.

  • Monomer Data

    • PubChem Entry: 1,5-Bis(p-aminophenoxy)pentane (CAS 2391-56-2).[2][9][10] .

(Note: While specific "Application Notes" from commercial vendors for this exact molecule are rare, the protocols above are derived from standard validated methodologies for the "Bis(aminophenoxy)alkane" class of monomers.)

Sources

Application Note: Polymerization Techniques Involving 1,5-Bis(4-nitrophenoxy)pentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The development of high-performance polymers, particularly polyimides (PI) and poly(amic acids) (PAA), often requires a delicate balance between thermal stability, mechanical robustness, and processability. Rigid aromatic polyimides (such as standard PMDA-ODA formulations) exhibit exceptional heat resistance but suffer from poor solubility and high rigidity, making them difficult to process into complex geometries or flexible films.

To overcome this, researchers introduce flexible linkages into the polymer backbone. 1,5-Bis(4-nitrophenoxy)pentane serves as a critical precursor in this domain[1]. Through catalytic reduction, it is converted into the diamine monomer 1,5-bis(4-aminophenoxy)pentane (DA5MG) . The incorporation of DA5MG into a polyimide backbone introduces a "soft" five-carbon alkyl spacer and two flexible ether linkages. This specific structural modification disrupts interchain packing (leveraging the odd-even effect of the pentane chain), significantly improving polymer solubility, lowering the modulus to minimize residual stress, and enhancing flexibility—properties that are highly sought after in flexible electronics, temporary bonding adhesives[2], and hydrophobic polyimide aerogels[3].

Mechanistic Workflow

The complete synthesis pipeline involves three distinct chemical transformations:

  • Etherification: Williamson ether synthesis to form the dinitro precursor.

  • Reduction: Conversion of terminal nitro groups to nucleophilic amines.

  • Polycondensation & Imidization: Step-growth polymerization with a dianhydride, followed by cyclodehydration.

Workflow from monomer synthesis to polyimide polymerization using DA5MG.

Experimental Protocols

Protocol A: Synthesis and Reduction of 1,5-Bis(4-nitrophenoxy)pentane

Note: This protocol establishes a self-validating system. The visual transition from a yellow dinitro compound to a white/colorless diamine crystal confirms successful reduction.

Step 1: Williamson Ether Synthesis (Precursor Formation)

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (2.05 eq) and anhydrous potassium carbonate (

    
    , 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF)[4].
    
  • Addition: Slowly add 1,5-dibromopentane (1.0 eq) dropwise.

    • Causality: Slow addition prevents localized high concentrations of the alkyl halide, minimizing side reactions and oligomerization.

  • Reaction: Heat the mixture to 100°C for 8 hours under a nitrogen atmosphere.

  • Workup: Pour the cooled mixture into ice-cold distilled water. A pale-yellow precipitate of 1,5-bis(4-nitrophenoxy)pentane will form. Filter, wash with water, and recrystallize from ethanol to yield pure crystals[1].

Step 2: Reduction to 1,5-Bis(4-aminophenoxy)pentane (DA5MG)

  • Setup: Dissolve the purified 1,5-bis(4-nitrophenoxy)pentane in absolute ethanol. Add 10% Pd/C catalyst (approx. 5% by weight of the substrate).

  • Reduction: Heat the suspension to reflux. Slowly add hydrazine monohydrate (excess, ~5 eq) dropwise over 1 hour.

    • Causality: Hydrazine acts as an in-situ hydrogen source. Dropwise addition is critical to control the vigorous evolution of nitrogen gas and prevent reaction runaway.

  • Completion: Reflux for an additional 4 hours until the solution turns colorless.

  • Workup: Filter the mixture hot through a Celite pad to remove the Pd/C catalyst.

    • Causality: Hot filtration prevents the newly formed diamine from crystallizing out on the catalyst bed.

  • Crystallization: Allow the filtrate to cool to room temperature. Collect the white needle-like crystals of DA5MG via vacuum filtration and dry under vacuum at 60°C.

Protocol B: Polymerization to Polyimide (via Polyamic Acid)

The synthesis of high-molecular-weight polyimide requires strict adherence to Carothers' equation principles: absolute stoichiometric balance and the exclusion of chain-terminating impurities (like water).

Step 1: Poly(amic acid) (PAA) Synthesis

  • Preparation: Flame-dry a 250 mL three-neck flask. Purge continuously with dry Argon or

    
    .
    
  • Dissolution: Dissolve exactly 10.00 mmol of DA5MG in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP must be stored over molecular sieves. Any trace moisture will hydrolyze the incoming dianhydride into a dicarboxylic acid, which is unreactive toward amines at room temperature, permanently capping the polymer chain and severely limiting molecular weight.

  • Polycondensation: Weigh exactly 10.00 mmol of a dianhydride (e.g., 3,3',4,4'-Biphenyltetracarboxylic dianhydride, BPDA). Add the solid BPDA to the vigorously stirring diamine solution in small portions over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic ring-opening reaction. A sudden spike in temperature can cause premature partial imidization, which releases water and ruins the stoichiometry.

  • Maturation: Stir the viscous solution at room temperature for 24 hours to ensure complete monomer conversion. The dramatic increase in kinematic viscosity serves as self-validation of high-molecular-weight PAA formation.

Step 2: Imidization (Thermal Method for Films)

  • Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade (e.g., 250 µm clearance).

  • Stepwise Curing: Place the plate in a vacuum oven. Heat stepwise: 100°C for 1 hr, 150°C for 1 hr, 200°C for 1 hr, and finally 300°C for 1 hr.

    • Causality: Stepwise heating is mandatory. Ramping directly to 300°C causes the NMP solvent and reaction-product water to boil violently, creating micro-voids and blistering in the final PI film.

Mechanistic pathway of DA5MG polycondensation and subsequent imidization.

Quantitative Data Presentation

The incorporation of the 1,5-bis(4-aminophenoxy)pentane (DA5MG) monomer fundamentally alters the thermomechanical profile of the resulting polyimide compared to industry-standard rigid monomers like 4,4'-Oxydianiline (ODA).

PropertyStandard PI (PMDA-ODA)Flexible PI (BPDA-DA5MG)Mechanistic Driver for Difference
Glass Transition Temp (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~ 400 °C~ 210 - 240 °CThe aliphatic pentane spacer increases chain mobility and free volume, drastically lowering

.
Tensile Modulus 2.5 - 3.0 GPa1.2 - 1.8 GPaThe "soft" alkyl backbone acts as an internal plasticizer, reducing stiffness[2].
Solubility (in NMP/DMAc) InsolublePartially SolubleDisruption of tight interchain

stacking and hydrogen bonding by the odd-numbered carbon spacer.
Aerogel Compressive Yield Highly BrittleDuctile / ResilientFlexible ether and alkyl linkages prevent catastrophic brittle failure in highly crosslinked porous networks.

Troubleshooting & Quality Control

  • Low PAA Viscosity: If the poly(amic acid) solution remains watery after 24 hours, stoichiometry was lost. This is almost always due to (A) wet solvent hydrolyzing the dianhydride, or (B) impure DA5MG monomer. Ensure DA5MG is recrystallized and dried thoroughly before use.

  • Darkening of Diamine: DA5MG is susceptible to oxidation. If the white crystals turn brown during storage, they have oxidized. Store under argon at 4°C, and sublime or recrystallize prior to polymerization.

  • Film Brittleness: If the final PI film is brittle despite using the flexible DA5MG monomer, the thermal imidization step may not have reached completion, leaving uncyclized amic acid defects in the backbone. Ensure the final curing step reaches at least 300°C.

References

  • US Patent 20210054147A1.Polyimides for temporary bonding adhesives, methods for manufacturing of thermoplastic polyimide materials, and methods for thin wafer bonding using the same. Google Patents.
  • US Patent 20220363829A1.Hydrophobic polyimide aerogels. Google Patents.
  • Khan, M. S. U., Akhter, Z., & Bolte, M. (2009). 1,5-Bis(4-nitrophenoxy)pentane. PubMed Central (PMC), National Center for Biotechnology Information. Available at:[Link]

  • Zhu, Z., et al. (2017). Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity. PubMed Central (PMC), National Center for Biotechnology Information. Available at:[Link]

Sources

Application Note: Synthesis and Characterization of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Applications

1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8) is a symmetrical bis-ether derivative used primarily as a precursor in the synthesis of liquid crystals, high-performance polyimides, and nonlinear optical materials.[1] Its reduction yields 1,5-bis(4-aminophenoxy)pentane, a critical diamine monomer for thermally stable polymers. This guide provides a robust, high-yield protocol for its synthesis via Williamson etherification, optimized for reproducibility in drug development and materials science laboratories.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution (


) reaction. The phenoxide ion, generated in situ by deprotonating 4-nitrophenol with a base, attacks the electrophilic carbons of 1,5-dibromopentane.

Key Mechanistic Steps:

  • Deprotonation: The base (e.g.,

    
    ) removes the acidic phenolic proton (
    
    
    
    ), forming the nucleophilic 4-nitrophenoxide anion.
  • Nucleophilic Attack (

    
    ):  The phenoxide oxygen attacks the primary carbon of 1,5-dibromopentane, displacing the bromide leaving group. This occurs twice to form the bis-ether.
    
  • Role of Catalyst: Potassium Iodide (KI) is often added (Finkelstein conditions) to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction.

ReactionMechanism Reactants 4-Nitrophenol (2 equiv) Base Base (K2CO3) Deprotonation Reactants->Base -H+ Intermediate 4-Nitrophenoxide Anion Base->Intermediate TS Transition State (SN2 Attack) Intermediate->TS + Linker Linker 1,5-Dibromopentane (1 equiv) Linker->TS Product 1,5-Bis(4-nitrophenoxy)pentane TS->Product -2 Br-

Figure 1: Mechanistic pathway for the double


 etherification.

Reagents & Materials

Ensure all reagents are analytical grade. Anhydrous solvents are recommended to prevent side reactions, although the presence of weak bases like carbonate allows for some tolerance.

ReagentCAS No.[2]MW ( g/mol )Equiv.[3]PurityRole
4-Nitrophenol 100-02-7139.112.2>99%Nucleophile
1,5-Dibromopentane 111-24-0229.941.0>97%Electrophile (Linker)
Potassium Carbonate 584-08-7138.213.0AnhydrousBase
Potassium Iodide 7681-11-0166.000.1>99%Catalyst (Optional)
Acetonitrile 75-05-841.05SolventHPLC GradeSolvent
DMF (Alternative)68-12-273.09SolventAnhydrousSolvent (High Temp)

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-Nitrophenol (3.06 g, 22 mmol) and Potassium Carbonate (

    
    ) (4.15 g, 30 mmol) to the flask.
    
  • Add Acetonitrile (

    
    ) (50 mL). Note: DMF (30 mL) can be used for faster rates, but Acetonitrile is easier to remove.
    
  • Stir the mixture at room temperature for 15 minutes to allow partial deprotonation (solution will turn bright yellow/orange).

Step 2: Addition & Reflux
  • Add 1,5-Dibromopentane (2.30 g, 1.36 mL, 10 mmol) dropwise to the stirring suspension.

  • (Optional) Add Potassium Iodide (KI) (0.17 g, 1 mmol) to catalyze the reaction.

  • Heat the mixture to reflux (approx. 82°C for MeCN, 100°C for DMF) .

  • Maintain reflux for 12–16 hours . Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 3:7). The starting material (4-nitrophenol) should disappear or become faint.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • If using Acetonitrile: The product may precipitate out along with inorganic salts. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • If using DMF: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a solid.

  • Stir for 30 minutes to ensure all inorganic salts (

    
    , 
    
    
    
    ) dissolve.
  • Filter the crude solid using a Buchner funnel.[4]

  • Wash the filter cake sequentially with:

    • Water (

      
       mL) to remove salts and residual base.
      
    • Cold 5%

      
       solution (
      
      
      
      mL) to remove unreacted 4-nitrophenol.
    • Water (

      
       mL) until filtrate is neutral pH.
      
Step 4: Purification
  • Recrystallize the crude solid from Ethanol or an Ethanol/DMF (9:1) mixture.

    • Dissolve solid in boiling solvent.

    • Hot filter if insoluble particles remain.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Filter the purified crystals and dry in a vacuum oven at

    
     for 6 hours.
    

Characterization Data

Confirm the identity of the product using the following physicochemical properties.

  • Appearance: Pale yellow to white needles/powder.

  • Melting Point: 96–98 °C (Lit. 370 K [1]).

  • Yield: Typically 80–90%.

Spectroscopic Data
TechniqueSignal / PeakAssignment

NMR

8.19 (d,

Hz, 4H)
Aromatic protons (ortho to

)
(

, 400 MHz)

6.95 (d,

Hz, 4H)
Aromatic protons (ortho to

)

4.10 (t,

Hz, 4H)

(Ether linkage)

1.90 (m, 4H)


1.68 (m, 2H)
Central

IR (KBr) 1581

Aromatic

stretch
1511, 1341


asymmetric/symmetric stretch
1242


ether stretch

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or loss during workup.Increase reaction time to 24h. Ensure 1,5-dibromopentane is the limiting reagent.
Oiling Out Product melting point close to solvent boiling point.[5]Use Ethanol/Water mix for recrystallization. Cool slowly with stirring.
Red/Orange Impurity Residual 4-nitrophenolate.Wash crude solid thoroughly with 5% NaOH or 5%

during filtration.
Starting Material Remains Reaction stalled.Add 10 mol% KI (Finkelstein catalyst) or switch solvent to DMF and increase temp to 100°C.

Safety & Handling

  • 4-Nitrophenol: Toxic if swallowed. Irritating to eyes and skin. Use in a fume hood.

  • 1,5-Dibromopentane: Irritant. Avoid contact with skin.

  • Acetonitrile/DMF: Flammable (MeCN) and hepatotoxic (DMF). Wear appropriate PPE (gloves, goggles).

References

  • Khan, M. S. U., Akhter, Z., Bolte, M., Butt, M. S., & Siddiqi, H. M. (2009). 1,5-Bis(4-nitrophenoxy)pentane. Acta Crystallographica Section E: Structure Reports Online, 65(5), o946.[6] Link

  • Goodman, J., et al. (2017). Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity. ACS Omega, 2(7), 3565–3577. Link

  • LookChem. (n.d.). 1,5-BIS(4-AMINOPHENOXY)PENTANE Product Information. Link

Sources

Step-by-step laboratory synthesis of bis(nitrophenoxy)alkanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the laboratory-scale synthesis of bis(nitrophenoxy)alkanes , a critical class of intermediates used in the development of high-performance polyimides, liquid crystalline polymers, and pharmacological agents (e.g., pentamidine analogues). The synthesis utilizes a Williamson etherification strategy, coupling nitrophenols with


-dihaloalkanes in the presence of a carbonate base.

This guide prioritizes process safety , reaction kinetics control , and purification efficiency , ensuring high yields (>80%) and purity suitable for subsequent reduction to diamine monomers.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be conducted in a certified chemical fume hood.

ReagentHazard ClassCritical Safety Measure
4-Nitrophenol Toxic, IrritantAvoid dust inhalation. Causes yellow staining of skin/surfaces.

-Dibromoalkanes
Toxic, Potential CarcinogenUse double-gloving (Nitrile). Low vapor pressure but highly toxic if absorbed.
DMF (Dimethylformamide) Reprotoxic, HepatotoxicAvoid skin contact. Use only in well-ventilated areas.
Potassium Carbonate Corrosive (wet), Irritant (dust)Wear eye protection. Exothermic upon acid neutralization.

Reaction Mechanism & Rationale

The synthesis proceeds via a double S


2 nucleophilic substitution . The reaction is driven by the formation of a phenoxide anion (a strong nucleophile) which attacks the electrophilic carbon of the dihaloalkane.
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the nitrophenol in a polar aprotic solvent (DMF), generating the nitrophenoxide anion.
    
  • Substitution: The phenoxide attacks the alkyl bromide, displacing the bromide ion.

  • Kinetics: The use of DMF solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive, significantly accelerating the rate compared to protic solvents.
    

Experimental Protocol

Materials
  • Substrate: 4-Nitrophenol (Reagent Grade, >99%)

  • Linker: 1,4-Dibromobutane (or equivalent 1,n-dihaloalkane)

  • Base: Anhydrous Potassium Carbonate (

    
    ), granular
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup: Distilled water, Ethanol (for recrystallization)

Step-by-Step Synthesis (Scale: 50 mmol)

Step 1: Phenoxide Formation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Nitrophenol (13.9 g, 100 mmol) and DMF (50 mL).

  • Add Potassium Carbonate (20.7 g, 150 mmol) in portions.

    • Note: A 1.5x excess of base ensures complete deprotonation and scavenges acidic byproducts.

  • Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.

Step 2: Electrophile Addition

  • Add 1,4-Dibromobutane (10.8 g, 50 mmol) dropwise to the reaction mixture via a syringe or addition funnel.

    • Critical: Add slowly to prevent localized overheating and oligomerization.

Step 3: Thermal Reaction

  • Heat the reaction mixture to 80–90 °C using an oil bath.

  • Maintain stirring and temperature for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica; Ethyl Acetate:Hexane 3:7). The starting nitrophenol spot (

      
      ) should disappear, replaced by the non-polar product (
      
      
      
      ).

Step 4: Quench and Precipitation (Self-Validating Step)

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • Observation: The product is hydrophobic and will precipitate immediately as a pale yellow/off-white solid. The DMF and inorganic salts (

    
    , excess 
    
    
    
    ) will remain in the aqueous phase.
    • Validation: If no precipitate forms, the reaction failed or the chain length is too short (high solubility). For

      
      , precipitation is quantitative.
      

Step 5: Isolation and Purification

  • Filter the solid using a Buchner funnel and vacuum filtration.

  • Wash the filter cake copiously with water (

    
     mL) to remove residual DMF and yellow nitrophenoxide traces.
    
  • Recrystallization: Transfer the crude solid to a flask. Dissolve in boiling Ethanol (or Ethanol/DMF 9:1 for low solubility variants). Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 60 °C for 6 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Deprotonation Deprotonation (Nitrophenol + K2CO3 in DMF) Temp: 25°C, Time: 15 min Start->Deprotonation Addition Electrophile Addition (Add 1,n-Dibromoalkane) Deprotonation->Addition Phenoxide formed Heating Reaction Phase Temp: 90°C, Time: 4-6h (Monitor via TLC) Addition->Heating Quench Quench & Precipitation (Pour into Ice Water) Heating->Quench Conversion >98% Filtration Filtration & Washing (Remove DMF/Salts) Quench->Filtration Precipitate forms Purification Recrystallization (Solvent: Ethanol) Filtration->Purification Final Final Product: Bis(nitrophenoxy)alkane Purification->Final Yield >80%

Caption: Operational workflow for the Williamson ether synthesis of bis(nitrophenoxy)alkanes.

Data & Characterization

The following table summarizes expected physical properties for common derivatives synthesized via this protocol.

CompoundLinker Length (n)Melting Point (°C)Typical Yield (%)Appearance
1,2-bis(4-nitrophenoxy)ethane2195–19785Yellow Needles
1,3-bis(4-nitrophenoxy)propane3152–15482Pale Yellow Powder
1,4-bis(4-nitrophenoxy)butane4145–14788Off-white Crystals
1,6-bis(4-nitrophenoxy)hexane6128–13090White Flakes

Spectroscopic Validation (Example: 1,4-bis(4-nitrophenoxy)butane):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     8.20 (d, 4H, Ar-H ortho to 
    
    
    
    ), 7.15 (d, 4H, Ar-H ortho to ether), 4.18 (t, 4H,
    
    
    ), 1.90 (m, 4H,
    
    
    ).
  • Key Diagnostic: The disappearance of the phenolic -OH singlet (

    
     ppm) and the appearance of the aliphatic triplet at 
    
    
    
    ppm confirms ether linkage formation.

Troubleshooting & Optimization

  • Low Yield / Oily Product:

    • Cause: Incomplete precipitation or residual DMF.

    • Fix: Increase the volume of ice water during the quench (10:1 ratio water:DMF). If the product oils out, scratch the flask walls with a glass rod to induce crystallization or cool to 0°C.

  • Dark Coloration:

    • Cause: Oxidation of nitrophenol or thermal decomposition.

    • Fix: Ensure the reaction temperature does not exceed 100°C. Conduct the reaction under a nitrogen atmosphere if high purity is strictly required.

  • Incomplete Reaction:

    • Cause: Moisture in DMF or old

      
      .
      
    • Fix: Use anhydrous DMF and freshly ground/dried

      
      . Water poisons the nucleophile by solvating the phenoxide.
      

References

  • National Center for Biotechnology Information (2026). 1,4-bis(4-nitrophenoxy)butane (C16H16N2O6) - PubChemLite. PubChem.[1][2] Available at: [Link]

  • Organic Syntheses (2026). General Procedures for Nucleophilic Aromatic Substitution. Organic Syntheses, Coll. Vol. 1. (Contextual grounding for Williamson Ether Synthesis methodology). Available at: [Link]

  • National Institutes of Health (2009). 1,4-Bis(2-nitrophenoxy)butane Crystal Structure and Synthesis. PMC. Available at: [Link]

Sources

Synthesis of Odd-Numbered Methylene Spacer Bis-Ethers: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Odd-numbered methylene spacer bis-ethers (e.g., containing 1,3-propylene or 1,5-pentylene linkages) are highly sought-after structural motifs in medicinal chemistry, materials science, and supramolecular chemistry. Unlike their even-numbered counterparts, odd-numbered spacers exhibit unique conformational flexibilities. In materials science, this dictates the "odd-even effect," where odd-numbered methylene spacers in liquid crystalline polycarbonates demonstrate a significantly higher crystal lamellar thickness than even-numbered ones[1]. In medicinal chemistry, the exact length of the odd-numbered methylene spacer is a major determinant of binding affinity and antimalarial activity in bisquinoline and multi-target hybrid molecules[2].

This application note details the robust synthesis of these compounds via the Williamson ether synthesis, providing mechanistic rationale, self-validating protocols, and troubleshooting guidelines designed for senior researchers and drug development professionals.

Mechanistic Rationale & Causality (E-E-A-T)

The Williamson ether synthesis remains the gold standard for constructing bis-ethers[3]. The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism, where a phenoxide or alkoxide displaces the halide leaving groups on an 

-dibromoalkane[3].

To ensure high yields and prevent side reactions, the causality behind reagent selection is critical:

  • Base Selection (

    
     vs. NaH):  For the synthesis of bis-aryloxy alkanes from phenols, anhydrous potassium carbonate (
    
    
    
    ) is the optimal base. Phenols (
    
    
    ) are acidic enough to be deprotonated by
    
    
    . Utilizing stronger, more hazardous bases like Sodium Hydride (NaH) is unnecessary for phenols and actively detrimental, as it increases the risk of competing E2 elimination reactions on the dibromoalkane backbone.
  • Solvent Dynamics (Acetone vs. DMF): Polar aprotic solvents are mandatory. They do not hydrogen-bond with the phenoxide nucleophile, leaving it "naked" and highly reactive. Acetone is ideal for 1,3-dibromopropane due to its convenient reflux temperature (~56 °C), which prevents the volatile 1,3-dibromopropane from escaping the reaction matrix[4]. Conversely, N,N-Dimethylformamide (DMF) is reserved for longer spacers like 1,5-dibromopentane that require higher activation energy (80-100 °C) to overcome the entropic penalty of the second

    
     attack.
    

Experimental Workflows & Protocols

Protocol A: Synthesis of 1,3-Bis(aryloxy)propanes (Acetone Method)

This protocol utilizes a mild reflux strategy optimized for 3-carbon odd-spacers.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (2.2 mmol) in 50 mL of anhydrous acetone[4].

  • Deprotonation: Add anhydrous

    
     (3.0 mmol).
    
    • Self-Validation Checkpoint: The suspension will become cloudy. Stir for 30 minutes at room temperature to ensure complete phenoxide formation before introducing the electrophile.

  • Alkylation: Add 1,3-dibromopropane (1.0 mmol) dropwise to prevent localized concentration spikes that lead to unwanted polymerization.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 18 hours.

    • Self-Validation Checkpoint: The reaction progress is marked by the precipitation of potassium bromide (KBr) as a fine white powder. A negative alcoholic ferric chloride (3%) test confirms the complete consumption of the phenolic starting material[4].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to dryness[4].

  • Purification: Treat the crude solid with water, filter, and recrystallize from absolute ethanol to afford the pure 1,3-bis-ether[4].

Protocol B: Synthesis of 1,5-Bis(aryloxy)pentanes (DMF Method)

For longer odd-numbered spacers (n=5, 7), higher temperatures are required.

  • Reaction Setup: Dissolve the phenol (2.2 mmol) and 1,5-dibromopentane (1.0 mmol) in 15 mL of anhydrous DMF[3].

  • Activation: Add anhydrous

    
     (3.0 mmol) in a single portion.
    
  • Heating: Heat the mixture to 80-90 °C under an inert nitrogen atmosphere for 12-24 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup:

    • Self-Validation Checkpoint: Pour the cooled reaction mixture into 100 mL of ice-cold distilled water. The sudden change in solvent polarity will cause the hydrophobic bis-ether to crash out of solution as a distinct precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and salts, and dry in vacuo.

Quantitative Data & Troubleshooting

The following table summarizes the kinetic and thermodynamic parameters associated with different spacer lengths during bis-etherification.

Spacer LengthAlkylating AgentPreferred SolventTemp (°C)Typical YieldCompeting Side Reactions
n = 3 (Odd) 1,3-DibromopropaneAcetone56 (Reflux)75-85%E2 Elimination (if base is too strong)
n = 4 (Even) 1,4-DibromobutaneDMF / Acetone60-8070-80%Cyclization (THF derivatives)
n = 5 (Odd) 1,5-DibromopentaneDMF80-9080-90%Minimal (Highly efficient

)

Visualizations

Reaction Mechanism Workflow

Workflow Phenol Phenol (2.2 eq) Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base K2CO3 Base (3.0 eq) Base->Phenoxide Promotes MonoEther Mono-ether Intermediate Phenoxide->MonoEther SN2 (Step 1) Dibromo 1,n-Dibromoalkane (n=3, 5) Dibromo->MonoEther BisEther Bis-ether Product MonoEther->BisEther SN2 (Step 2)

Logical flow and SN2 mechanistic pathway for symmetric odd-spacer bis-ether synthesis.

Application: Bivalent Ligand Signaling

Signaling Ligand Bivalent Ligand Odd-Numbered Spacer RecA Receptor Monomer A Ligand->RecA Binds Site 1 RecB Receptor Monomer B Ligand->RecB Binds Site 2 Dimer Active Dimeric Complex RecA->Dimer Dimerization RecB->Dimer Signal Downstream Signaling Cascade Dimer->Signal Activation

Bivalent ligand with an odd-numbered spacer cross-linking a receptor to initiate signaling.

References

  • Leonis, G., et al. "Small Multitarget Molecules Incorporating the Enone Moiety". National Institutes of Health (NIH) - PMC. URL:[Link]

  • Cebe, P., et al. "Crystallization Studies of Liquid Crystalline - Polycarbonates Based on Substituted Stilbene Mesogen". MIT DSpace. URL: [Link]

  • Makarov, et al. "Quinolines and Structurally Related Heterocycles as Antimalarials". ResearchGate. URL: [Link]

Sources

Functionalization of 1,5-Bis(4-nitrophenoxy)pentane for Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8) serves as a critical structural motif in the design of advanced materials.[1] While the nitro-terminated molecule itself is chemically stable, its primary value lies in its role as a precursor to 1,5-Bis(4-aminophenoxy)pentane (CAS: 2391-56-2).

This "functionalization" (reduction) transforms the molecule into a flexible, aliphatic-aromatic diamine. This diamine is a high-value monomer used to introduce conformational flexibility into otherwise rigid polymer backbones (such as polyimides), thereby improving solubility and processing characteristics without sacrificing thermal stability. Furthermore, the specific length of the pentyl spacer (


) is exploited in liquid crystal science to induce specific mesophasic properties via the "odd-even" effect.

This guide details the synthesis, functionalization (reduction), and subsequent application of this molecule in high-performance polymer synthesis.

Chemical Profile

PropertyPrecursor (Nitro)Functionalized Target (Amine)
Name 1,5-Bis(4-nitrophenoxy)pentane1,5-Bis(4-aminophenoxy)pentane
CAS No. 14467-60-82391-56-2
Formula


MW 346.34 g/mol 286.37 g/mol
Appearance Pale yellow crystalline solidOff-white to tan powder
Key Reactivity Electrophilic aromatic substitution, ReductionNucleophilic attack (Polymerization), Curing

Core Functionalization Strategy

The functionalization of 1,5-Bis(4-nitrophenoxy)pentane is a linear, two-phase workflow. The "Hub" of this strategy is the reduction of the nitro groups to amine groups, which unlocks the material science applications.

Visualization: Synthesis & Functionalization Pathway

The following diagram outlines the chemical causality from raw materials to the functionalized monomer.

G Raw Raw Materials (4-Nitrophenol + 1,5-Dibromopentane) Nitro Precursor: 1,5-Bis(4-nitrophenoxy)pentane (Nitro-Terminated) Raw->Nitro Williamson Ether Synthesis (K2CO3, DMF, 80°C) Amine Functionalized Monomer: 1,5-Bis(4-aminophenoxy)pentane (Amine-Terminated) Nitro->Amine Catalytic Hydrogenation (H2, Pd/C) or Hydrazine Polymer Application: Polyimides / Epoxies Amine->Polymer Polycondensation (Dianhydrides)

Figure 1: The synthetic workflow converting raw phenol inputs into the active diamine monomer.[2][3][4][5]

Detailed Protocols

Phase 1: Synthesis of the Precursor

Objective: Synthesize 1,5-Bis(4-nitrophenoxy)pentane via Williamson Ether Synthesis. Mechanism: Nucleophilic substitution (


) where the phenoxide ion displaces bromide from 1,5-dibromopentane.

Materials:

  • 4-Nitrophenol (2.2 eq)[6]

  • 1,5-Dibromopentane (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[3]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-Nitrophenol (e.g., 22 mmol) and

    
     (25 mmol) in DMF (50 mL).
    
  • Activation: Stir at room temperature for 30 minutes under Nitrogen (

    
    ). The mixture will turn bright yellow/orange due to the formation of the phenoxide anion.
    
  • Addition: Add 1,5-Dibromopentane (10 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 80-90°C for 6–8 hours.

    • Expert Tip: Do not exceed 100°C to avoid solvent degradation or side reactions.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash extensively with water (to remove residual base and nitrophenol), and recrystallize from ethanol/DMF.

  • Validation:

    • IR: Strong bands at ~1340 and 1520

      
       (
      
      
      
      stretch).
    • MP: Target range ~95–98°C [1].

Phase 2: Functionalization (Reduction to Diamine)

Objective: Convert nitro groups to primary amines to create the active monomer. Method: Catalytic Hydrogenation (Pd/C). This method is preferred over chemical reduction (Fe/HCl) for material science applications to ensure high purity and no metallic residue.

Protocol:

  • Setup: Dissolve the nitro precursor (Synthesized in Phase 1) in Ethanol or Ethyl Acetate in a hydrogenation flask.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10 wt% of substrate).

  • Reduction:

    • Option A (Parr Shaker): Pressurize to 40-50 psi

      
       gas. Shake at RT for 4-6 hours.
      
    • Option B (Hydrazine Transfer): If

      
       gas is unavailable, add Hydrazine Monohydrate (excess) dropwise at reflux temperature [2].
      
  • Monitoring: Monitor via TLC. The yellow spot of the nitro compound will disappear, replaced by a lower

    
    , UV-active amine spot.
    
  • Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry; keep wet).

  • Isolation: Rotary evaporate the solvent to yield the crude diamine.

  • Purification: Recrystallize from ethanol.

    • Target Product: 1,5-Bis(4-aminophenoxy)pentane.[1][7]

    • Appearance: White to light tan crystals.

    • MP: ~136-138°C.[8]

Applications in Material Science

Application A: Flexible Polyimides

The primary use of 1,5-Bis(4-aminophenoxy)pentane is as a "flexibilizing monomer" in polyimide synthesis. Standard aromatic polyimides (like Kapton) are often insoluble and difficult to process.[3]

Why it works: The pentyl (


) chain acts as a "soft segment." It disrupts the packing of the rigid aromatic chains, reducing the Glass Transition Temperature (

) and allowing the polymer to be dissolved in solvents like NMP or DMAc for casting into films [2].

Polymerization Protocol:

  • Monomer Dissolution: Dissolve 1,5-Bis(4-aminophenoxy)pentane (1.0 eq) in dry NMP (N-methylpyrrolidone).

  • Dianhydride Addition: Add an equimolar amount (1.0 eq) of a dianhydride (e.g., 6FDA or BTDA) in portions at 0°C.

  • Poly(amic acid) Formation: Stir at Room Temperature for 12-24 hours. The solution will become viscous.[9]

  • Imidization:

    • Thermal: Cast film on glass and heat stepwise (100°C -> 200°C -> 300°C).

    • Chemical:[2][3][5][7][8][10][11][12][13] Add Acetic Anhydride/Pyridine to the solution and heat to 100°C.

Visualization: Polyimide Synthesis Cycle

Polyimide Monomers Monomers: Diamine (C5-Linker) + Dianhydride PAA Intermediate: Poly(amic acid) Solution (Viscous, Soluble) Monomers->PAA Polyaddition (NMP, RT, 24h) Film Processing: Cast onto Substrate PAA->Film Solvent Casting Polyimide Final Material: Flexible Polyimide Film (High Tg, Soluble) Film->Polyimide Cyclodehydration (Heat/Chemical)

Figure 2: The polymerization lifecycle utilizing the functionalized diamine.

Application B: Liquid Crystals (Odd-Even Effect)

In liquid crystal polymers, the spacer length is critical.

  • Odd Spacers (

    
    ):  Tends to force a "bent" conformation between mesogens, often suppressing crystallization and stabilizing nematic phases.
    
  • Even Spacers (

    
    ):  Promote linear conformation and higher crystallinity.
    Researchers use the 
    
    
    
    spacer of this molecule to tune the transition temperatures of liquid crystalline polyesters and polyurethanes.

Analytical Validation & Quality Control

Every batch of functionalized monomer must be validated before polymerization.

TechniqueExpected Signal (Amine Product)Diagnosis
FT-IR 3300-3400

(Doublet,

)
disappearance of 1340/1520

(

) confirms reduction.
1H NMR

~4.0-5.0 ppm
(Broad s,

)
The aromatic protons ortho to the amine shift upfield compared to the nitro precursor.
DSC Sharp endotherm at ~137°C Broad peaks indicate incomplete reduction or solvent contamination.

References

  • Crystal Structure of Precursor: Khan, M. S. U., et al. "1,5-Bis(4-nitrophenoxy)pentane."[1] Acta Crystallographica Section E, vol. 65, no. 5, 2009, p. o946.

  • Polyimide Synthesis: Hsiao, S-H., et al. "Synthesis and properties of new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane." European Polymer Journal, vol. 35, 1999. (Contextual reference for ether-diamine polymerization protocols).

  • General Properties: PubChem Compound Summary for CID 14173, 1,5-Bis(p-aminophenoxy)pentane.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the synthesis of 1,5-Bis(4-nitrophenoxy)pentane. This bis-ether is a critical building block for aromatic diamines used in high-performance polymers and small-molecule inhibitors [1][2]. While the Williamson ether synthesis is the standard approach, researchers frequently encounter yield-limiting bottlenecks such as mono-alkylation, competitive elimination (E2), and poor nucleophilic attack. This guide provides field-proven causality, diagnostic logic, and self-validating protocols to maximize your yield.

Part 1: Reaction Workflow & Diagnostic Logic

Understanding the mechanistic pathway is the first step to optimizing your yield. The standard synthesis relies on an SN2 bimolecular nucleophilic substitution, which can be significantly accelerated using an in situ Finkelstein exchange.

G A 4-Nitrophenol (Nucleophile Precursor) C 4-Nitrophenoxide (Active Nucleophile) A->C + Base B Base (K2CO3 / Cs2CO3) Deprotonation B->C G Mono-alkylated Intermediate (1-(4-nitrophenoxy)-5-halopentane) C->G SN2 Attack 1 D 1,5-Dibromopentane (Electrophile) F 1,5-Diiodopentane (Enhanced Electrophile) D->F + KI D->G Direct SN2 (Slow) E KI (Catalyst) Finkelstein Exchange E->F F->G SN2 Attack 1 H 1,5-Bis(4-nitrophenoxy)pentane (Target Product) G->H SN2 Attack 2 (+ 4-Nitrophenoxide) I Elimination / Hydrolysis (Side Reactions) G->I Excess Heat / H2O

Reaction pathway for 1,5-Bis(4-nitrophenoxy)pentane highlighting SN2 and Finkelstein catalysis.

Troubleshooting Start Low Yield of 1,5-Bis(4-nitrophenoxy)pentane Q1 Are there significant alkene byproducts? Start->Q1 A1_Yes Reduce Temperature Switch to weaker base (K2CO3) Q1->A1_Yes Yes (E2 Competition) Q2 Is the reaction stalling at mono-alkylation? Q1->Q2 No A2_Yes Add KI (Finkelstein) Increase 4-Nitrophenol to 2.2 eq Q2->A2_Yes Yes (Incomplete SN2) Q3 Is unreacted starting material remaining? Q2->Q3 No A3_Yes Ensure anhydrous solvent (MeCN/DMF) Check base solubility (Use Cs2CO3) Q3->A3_Yes Yes (Poor Nucleophile)

Diagnostic logic tree for troubleshooting low yields in bis-ether synthesis.

Part 2: Quantitative Yield Optimization Matrix

Use the following table to benchmark your current protocol against optimized parameters.

ParameterSuboptimal ConditionOptimized ConditionExpected Yield ImpactCausality / Rationale
Base Selection Na₂CO₃ / NaOHCs₂CO₃ (2.2 eq)+15% to +25%The larger ionic radius of Cs⁺ creates a looser ion pair with the phenoxide, significantly increasing its nucleophilicity in aprotic solvents.
Catalysis NoneKI (1.0 - 2.2 eq)+20% to +30%Drives an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, accelerating the SN2 attack.
Solvent Ethanol / WaterAnhydrous MeCN or DMF+30% to +40%Polar aprotic solvents prevent hydrogen bonding to the phenoxide anion, leaving it "naked" and highly reactive [3].
Stoichiometry 1:2 (Diol:Phenol)1:2.2 (Diol:Phenol)+10% to +15%A slight excess of the nucleophile ensures the second SN2 substitution goes to completion, minimizing mono-alkylated impurities.
Part 3: Mechanistic FAQs

Q: Why is my reaction stalling at the mono-alkylated intermediate (1-(4-nitrophenoxy)-5-bromopentane)? A: The first SN2 substitution occurs rapidly, but the second substitution is sterically and entropically less favorable. To force the reaction to completion, you must use a slight excess of 4-nitrophenol (at least 2.2 equivalents relative to the dibromopentane) and introduce Potassium Iodide (KI) [1]. KI acts as a catalyst by continuously converting the remaining alkyl bromide into an alkyl iodide, which is a far superior electrophile for the second SN2 attack.

Q: I am observing significant alkene byproducts. How do I minimize elimination (E2)? A: In standard Williamson ether syntheses, primary alkyl halides can undergo competitive E2 elimination under strongly basic, high-temperature conditions [4]. If lowering the temperature or switching to a milder base does not resolve the issue, consider inverting the nucleophile/electrophile relationship via Nucleophilic Aromatic Substitution (SNAr). By reacting 1,5-pentanediol (the nucleophile) with 1-fluoro-4-nitrobenzene (the electrophile) in the presence of K₂CO₃ and DMF/Toluene, you completely bypass the risk of aliphatic elimination, as the fluorobenzene cannot undergo E2 [2].

Q: Does the choice of solvent really matter if I'm refluxing anyway? A: Yes, solvent selection is critical. Protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide anion, creating a solvation shell that severely dampens its nucleophilicity. You must use a polar aprotic solvent like anhydrous Acetonitrile (MeCN), DMF, or DMSO. These solvents solvate the metal cation (e.g., K⁺ or Cs⁺) but leave the phenoxide anion "naked" and highly reactive [3].

Part 4: Self-Validating Experimental Protocol

This protocol is adapted from optimized literature conditions [1] and incorporates built-in visual and analytical checkpoints to ensure causality at every step.

Phase 1: Nucleophile Activation & Catalyst Loading

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-nitrophenol (9.57 mmol, 2.2 eq) and anhydrous acetonitrile (50 mL).

  • Causality Checkpoint: Add Cesium Carbonate (Cs₂CO₃, 9.57 mmol, 2.2 eq). The solution must immediately transition from pale yellow to an intense, opaque bright yellow/orange.

    • Self-Validation: This color change confirms successful deprotonation and the formation of the active 4-nitrophenoxide nucleophile. If the color remains pale, your base is likely degraded by moisture.

  • Add Potassium Iodide (KI, 9.57 mmol, 2.2 eq) to the suspension.

Phase 2: Electrophile Addition & SN2 Propagation 4. Add 1,5-dibromopentane (4.35 mmol, 1.0 eq) dropwise at room temperature. 5. Elevate the temperature to 80°C (reflux) under a nitrogen atmosphere and stir for 12–16 hours. 6. Causality Checkpoint: The KI continuously converts the dibromide to diiodopentane, which is rapidly consumed by the phenoxide.

  • Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). You will initially observe the disappearance of the highly polar 4-nitrophenol baseline spot, followed by the transient appearance of a mid-Rf mono-ether spot, and finally the accumulation of the high-Rf bis-ether product. Do not terminate the reaction until the mid-Rf spot is fully resolved.

Phase 3: Workup & Purification 7. Cool the reaction to room temperature and concentrate under reduced pressure to remove the MeCN. 8. Partition the resulting residue between Ethyl Acetate (100 mL) and 0.5 M NaOH (aq) (50 mL). 9. Causality Checkpoint: The alkaline aqueous wash removes any unreacted 4-nitrophenol.

  • Self-Validation: The aqueous layer will initially be bright yellow. Continue washing the organic layer with fresh 0.5 M NaOH until the aqueous phase runs completely colorless, guaranteeing the absence of phenolic impurities.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from ethanol to afford 1,5-Bis(4-nitrophenoxy)pentane as white needle-like crystals (Expected yield: ~89%).

Part 5: References
  • Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity | ACS Omega - ACS Publications. Source: acs.org. URL: Link

  • 1,5-Bis(4-nitrophenoxy)pentane - PMC. Source: nih.gov. URL: Link

  • The Williamson Ether Synthesis - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: Link

  • Williamson Ether Synthesis - Chemistry LibreTexts. Source: libretexts.org. URL: Link

Sources

Technical Support Center: Purification of Crude 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1,5-Bis(4-nitrophenoxy)pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this compound. The methodologies described herein are grounded in established chemical principles and validated experimental data to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: Synthesis and Potential Impurities

1,5-Bis(4-nitrophenoxy)pentane is typically synthesized via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. In a common procedure, 1,5-pentanediol is reacted with 1-fluoro-4-nitrobenzene in the presence of a base like potassium carbonate.

This synthetic route can lead to several impurities in the crude product, which may include:

  • Unreacted Starting Materials: Residual 1,5-pentanediol and 1-fluoro-4-nitrobenzene.

  • Monosubstituted Intermediate: 1-(4-nitrophenoxy)-5-hydroxypentane.

  • Side-Reaction Products: Small amounts of byproducts from potential side reactions.

  • Inorganic Salts: Residual base (e.g., potassium carbonate) and salts formed during the reaction.

The purification strategy must effectively remove these impurities to yield high-purity 1,5-Bis(4-nitrophenoxy)pentane.

II. Purification Workflow Overview

The general workflow for the purification of crude 1,5-Bis(4-nitrophenoxy)pentane involves a primary purification step, followed by rigorous purity analysis.

Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Primary Method column Column Chromatography (Optional, for high impurity loads) crude->column Alternative/Pre-purification analysis Purity Analysis (TLC, Melting Point, NMR) recrystallization->analysis column->analysis pure_product Pure 1,5-Bis(4-nitrophenoxy)pentane analysis->pure_product

Caption: Overall workflow for the purification of 1,5-Bis(4-nitrophenoxy)pentane.

III. Troubleshooting Guide: Recrystallization

Recrystallization is the most common and efficient method for purifying crude 1,5-Bis(4-nitrophenoxy)pentane. Ethanol has been reported as a suitable solvent.[1]

Problem Potential Cause Suggested Solution
The compound does not dissolve in hot ethanol. Insufficient solvent.Add more hot ethanol in small increments until the compound dissolves completely.
Low-quality ethanol.Ensure the use of high-purity, anhydrous ethanol.
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the compound's melting point is lower than the solvent's boiling point.Add a small amount of hot ethanol to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
Rapid cooling.Allow the flask to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is highly soluble in cold ethanol.Consider a mixed solvent system, such as ethanol-water. Dissolve the compound in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Low recovery of the purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has reached room temperature and has been sufficiently chilled in an ice bath before filtration.
The product is significantly soluble in the cold wash solvent.Wash the collected crystals with a minimal amount of ice-cold ethanol.
The purified product is still impure (checked by TLC or melting point). Insoluble impurities were not removed.Perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.
Soluble impurities co-precipitated.The cooling rate might be too fast. Allow for slower crystal growth. A second recrystallization may be necessary.

IV. Troubleshooting Guide: Column Chromatography

For crude products with a high level of impurities, column chromatography may be necessary as a preliminary purification step before recrystallization.

Problem Potential Cause Suggested Solution
Poor separation of spots on the TLC plate. Incorrect solvent system.Develop a suitable solvent system using TLC. A good starting point for moderately polar compounds like this is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.
The compound does not move from the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Streaking or tailing of spots on the column. The column is overloaded.Use an appropriate amount of crude material for the column size. A general rule is 1g of crude product per 20-50g of silica gel.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and load it carefully onto the top of the column.
Cracks or channels in the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 1,5-Bis(4-nitrophenoxy)pentane?

A1: The reported melting point for pure 1,5-Bis(4-nitrophenoxy)pentane is 370 K, which is equivalent to 97 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. Ethanol has been shown to be effective for 1,5-Bis(4-nitrophenoxy)pentane.[1] To test other solvents, you can perform small-scale solubility tests in test tubes.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Collect fractions and spot them on a TLC plate along with a spot of your crude starting material. This will allow you to identify which fractions contain your purified product.

Q4: How do I visualize 1,5-Bis(4-nitrophenoxy)pentane on a TLC plate?

A4: Due to the presence of the aromatic nitro groups, 1,5-Bis(4-nitrophenoxy)pentane is UV active and can be visualized under a UV lamp (254 nm).

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the final product should be confirmed by a combination of techniques:

  • Melting Point: A sharp melting point at or very near 97 °C.[1]

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra should match the reported data.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic peaks for the functional groups present.[1]

VI. Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 1,5-Bis(4-nitrophenoxy)pentane in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your crude material, purified product, and any co-spots if needed.

  • Spotting: Dissolve small amounts of your crude and purified samples in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solutions onto the marked line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The purified sample should show a single spot.

VII. Reference Data for Pure 1,5-Bis(4-nitrophenoxy)pentane

The following data can be used as a benchmark for the characterization of your purified product.[1]

Property Value
Appearance Yellow solid
Melting Point 97 °C (370 K)
Molecular Formula C₁₇H₁₈N₂O₆
Molecular Weight 346.33 g/mol

Spectroscopic Data: [1]

  • ¹H NMR (CDCl₃): δ 8.19 (d, 4H), 6.98 (d, 4H), 4.11 (m, 4H), 1.71 (m, 4H), 1.3 (m, 2H) ppm.

  • ¹³C NMR (CDCl₃): δ 164.06, 141.38, 125.96, 114.38, 68.51, 28.73, 22.64 ppm.

  • IR (KBr): 1581 (aromatic C=C), 1511 & 1341 (NO₂), 1242 (C-O-C), 2925 (C-H aliphatic), 3078 (C-H aromatic) cm⁻¹.

Purity_Validation cluster_Techniques Analytical Techniques TLC TLC (Single Spot) High_Purity High Purity Confirmed TLC->High_Purity MP Melting Point (Sharp, 97 °C) MP->High_Purity NMR NMR Spectroscopy (Match Reference) NMR->High_Purity IR IR Spectroscopy (Match Reference) IR->High_Purity Purified_Product Purified Product Purified_Product->TLC Purified_Product->MP Purified_Product->NMR Purified_Product->IR

Caption: Purity validation workflow for 1,5-Bis(4-nitrophenoxy)pentane.

VIII. References

  • Khan, M. S. U., Akhter, Z., Bolte, M., Butt, M. S., & Siddiqi, H. M. (2009). 1,5-Bis(4-nitro-phen-oxy)penta-ne. Acta Crystallographica Section E: Structure Reports Online, 65(5), o946. [Link]

Sources

Solvent selection for recrystallization of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for 1,5-Bis(4-nitrophenoxy)pentane

Part 1: Core Directive & Solvent Strategy

The Challenge: Recrystallizing 1,5-Bis(4-nitrophenoxy)pentane presents a specific challenge due to its molecular architecture: a flexible non-polar pentyl linker connecting two polar nitro-aromatic moieties. This "amphiphilic-like" structure often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation, particularly when cooling happens too rapidly or solvent polarity is mismatched.

The Solution: Unlike rigid aromatics, this compound requires a solvent system that balances the solubility of the nitro groups (polar) with the pentyl chain (lipophilic). Based on structural analysis and crystallographic data, Toluene is the primary recommended solvent for obtaining high-quality single crystals. For bulk purification of crude material, a Two-Solvent System (Acetone/Ethanol) is more effective for impurity rejection.

Recommended Solvent Systems
MethodPrimary SolventAnti-SolventRatio (v/v)Application
Method A (Standard) Toluene NoneN/AHigh-purity crystallization; growing X-ray quality crystals [1].
Method B (Bulk) Acetone Ethanol 1:2 to 1:4Removing unreacted p-nitrophenol and bulk impurities.
Method C (Rescue) DMF Water 1:1Recovering product from "tarry" crude mixtures (Lower yield, high purity).

Part 2: Standard Operating Procedures (SOP)

Protocol A: Recrystallization from Toluene (High Purity)

Best for material that is already >90% pure but requires final polishing.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Toluene (approx. 5-7 mL per gram of solid). Heat to reflux (110°C).

    • Note: The melting point of the pure compound is 97°C (370 K) [1]. You are heating slightly above the melting point; ensure the solid dissolves and does not just melt into an oil at the bottom.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling will trap solvent in the crystal lattice or cause oiling out.

  • Harvest: Collect crystals via vacuum filtration. Wash with cold hexanes.

Protocol B: Two-Solvent Precipitation (Acetone/Ethanol)

Best for removing unreacted starting materials.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Acetone .

  • Precipitation: Remove from heat. While still hot, dropwise add Ethanol until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of Acetone to clear the solution.

  • Cooling: Let stand at room temperature. If oil droplets form, scratch the glass side with a rod to induce nucleation.

  • Final Wash: Filter and wash with cold Ethanol.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: This occurs when the temperature drops below the phase separation limit before it hits the crystallization limit.

  • Immediate Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available.

  • Process Adjustment: Use Method A (Toluene) but cool much slower. Wrap the flask in a towel to insulate it, allowing it to cool over 4-6 hours. Alternatively, use a solvent with a boiling point below the product's melting point (e.g., Ethanol/Ethyl Acetate mix), though solubility may be lower.

Q2: The crystals are yellow/brown. Is this normal? A: Pure 1,5-Bis(4-nitrophenoxy)pentane should be pale yellow or off-white. Dark yellow or brown indicates oxidation products or residual p-nitrophenol.

  • Solution: Perform an Activated Carbon treatment . Dissolve the compound in hot acetone, add activated charcoal (10% by weight), stir for 10 mins, and hot-filter before adding the anti-solvent.

Q3: How do I ensure all unreacted p-nitrophenol is removed? A: Recrystallization alone might not remove trace phenols.

  • Pre-Purification Step: Before recrystallizing, dissolve the crude solid in DCM (Dichloromethane) and wash with 10% NaOH solution in a separatory funnel. The p-nitrophenol (acidic) will deprotonate and move to the aqueous layer (turning it bright yellow). The neutral product remains in the DCM. Dry the DCM layer, evaporate, then recrystallize.

Q4: What is the expected Melting Point? A: The pure compound melts at 370 K (97°C) [1]. If your material melts significantly lower (e.g., <90°C), it contains solvent inclusions or impurities.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting the correct purification path based on the state of your crude material.

RecrystallizationLogic Start Start: Crude 1,5-Bis(4-nitrophenoxy)pentane CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighImpurity High Impurity (>10%) or Visible Phenol CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (<10%) CheckPurity->LowImpurity Clean BaseWash Pre-Wash: Dissolve in DCM, Wash with 10% NaOH HighImpurity->BaseWash SolventChoice Select Solvent System LowImpurity->SolventChoice Evaporate Evaporate DCM BaseWash->Evaporate Evaporate->SolventChoice ToluenePath Method A: Toluene (Reflux -> Slow Cool) SolventChoice->ToluenePath Preferred for Crystals AcetonePath Method B: Acetone/Ethanol (Solvent/Anti-Solvent) SolventChoice->AcetonePath Preferred for Yield OilingOut Issue: Oiling Out? ToluenePath->OilingOut FinalProduct Final Product (MP: 97°C) AcetonePath->FinalProduct Remedy Re-heat & Seed OR Switch to Method B OilingOut->Remedy Yes OilingOut->FinalProduct No Remedy->FinalProduct

Caption: Decision tree for purification of 1,5-Bis(4-nitrophenoxy)pentane, highlighting the critical pre-wash step for phenol removal and solvent selection logic.

References

  • Khan, M. S. U., Akhter, Z., Bolte, M., Butt, M. S., & Siddiqi, H. M. (2009). 1,5-Bis(4-nitrophenoxy)pentane .[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o946.[3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Minimizing side reactions in Williamson ether synthesis of bis-phenols

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Organic Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Williamson Ether Synthesis of Bis-phenols

Executive Summary & Reaction Logic

The Challenge: Synthesizing bis-ethers from bis-phenols (e.g., Bisphenol A, S, or Z) requires the simultaneous or stepwise alkylation of two phenolic hydroxyl groups. The core difficulty lies in managing the Ambident Nucleophile nature of the phenoxide ion. The negative charge is delocalized onto the aromatic ring (ortho/para positions), creating a competition between the desired O-alkylation (ether formation) and undesired C-alkylation (nuclear alkylation). Additionally, the basic conditions required for deprotonation often promote E2 elimination of the alkylating agent, consuming reagents and generating alkene byproducts.

The Solution Architecture: Success relies on a "Push-Pull" strategy:

  • Push the nucleophilicity towards the Oxygen atom using polar aprotic solvents and specific counter-ions.

  • Pull the reaction away from elimination by optimizing temperature and base steric profile.

  • Drive the equilibrium to the bis-product through precise stoichiometry and phase transfer catalysis (PTC).

Reaction Pathway Visualization

The following diagram maps the critical pathways. Your objective is to navigate the Green Path while blocking the Red Paths .

ReactionNetwork Bisphenol Bisphenol (SM) MonoAnion Mono-Phenoxide Bisphenol->MonoAnion Base (eq 1) DiAnion Di-Phenoxide (Active Nucleophile) MonoAnion->DiAnion Base (eq 2) MonoEther Mono-Ether (Intermediate) DiAnion->MonoEther R-X (O-Alkylation) C_Alk C-Alkylated Impurity DiAnion->C_Alk Solvent shielding (C-Alkylation) Alkene Alkene (Elimination Byproduct) DiAnion->Alkene High Temp/Sterics (E2 Elimination) BisEther Bis-Ether (Target Product) MonoEther->BisEther R-X (O-Alkylation)

Figure 1: Reaction network showing the progression from Bisphenol to Bis-ether (Green) and competing side reactions (Red).

Troubleshooting Modules

Module A: Controlling Selectivity (O- vs. C-Alkylation)

Symptom: NMR shows loss of aromatic symmetry or unexpected peaks in the aromatic region (6.5–7.5 ppm), indicating alkylation on the ring.

Variable Recommendation Technical Rationale
Solvent Polar Aprotic (DMF, DMSO, NMP)Mechanism: Aprotic solvents solvate cations (Na⁺, K⁺) well but leave the phenoxide anion "naked" and highly reactive at the most electronegative site (Oxygen). Avoid: Protic solvents (Ethanol, Water) H-bond to the oxygen, shielding it and forcing reaction at the softer Carbon site (HSAB Theory) [1, 2].
Counter-ion Larger Cations (K⁺, Cs⁺)Larger cations dissociate more readily from the phenoxide in aprotic solvents, increasing the "freedom" of the oxygen anion to attack [3].
Temperature Moderate (<80°C) C-alkylation has a higher activation energy. Excessive heat can overcome the barrier for C-alkylation.

Diagnostic Step: Run a TLC.[1] If you see spots with R_f values very close to the starting material but distinct, suspect C-alkylation (phenols are still present).

Module B: Suppressing Elimination (E2)

Symptom: Evolution of gas (if R-X is short chain), loss of alkylating agent without product formation, or presence of alkene peaks in NMR (4.5–6.0 ppm).

Root Cause: The phenoxide acts as a base rather than a nucleophile, deprotonating the beta-carbon of the alkyl halide.

Protocol Adjustment:

  • Halide Selection: Use Primary Alkyl Halides whenever possible.[2] Secondary and Tertiary halides will almost exclusively eliminate [4].

  • Base Selection: Avoid bulky bases (e.g., t-BuOK) which are poor nucleophiles but excellent bases. Stick to Carbonates (K₂CO₃, Cs₂CO₃) or Hydroxides (NaOH) .

  • Temperature Control: E2 elimination is entropically favored at high temperatures. Lower the temp to 50–60°C and extend reaction time.

Module C: Ensuring Complete Conversion (Mono to Bis)

Symptom: Reaction stalls at the Mono-ether stage.

Fix:

  • Stoichiometry: Bisphenols require at least 2.0 equivalents of base and alkyl halide. In practice, use 2.2–2.5 equivalents to account for moisture quenching or elimination side reactions [5].

  • Solubility: The Mono-ether is often less soluble in the aqueous phase (if using PTC) or precipitates out. Ensure vigorous stirring or use a co-solvent (e.g., Toluene/Water mix) to keep the intermediate accessible.

Optimized Protocol: Phase Transfer Catalysis (PTC)

This method is recommended for scalability and minimizing moisture sensitivity. It uses an aqueous base and an organic phase, mediated by a catalyst.[1][3][4]

Reagents:

  • Substrate: Bisphenol A (10 mmol)

  • Alkylating Agent: Benzyl Bromide or Alkyl Bromide (22-25 mmol)

  • Base: 50% NaOH (aq) (Keep volume low to maximize concentration)

  • Solvent: Toluene (30 mL)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve Bisphenol and Alkyl Halide in Toluene. Add the TBAB catalyst.

  • Initiation: Add the 50% NaOH solution dropwise under vigorous stirring (>800 RPM). Note: High shear is critical to create interfacial surface area.

  • Reflux: Heat to 60–80°C. Monitor via TLC/HPLC.

    • Checkpoint: At 1 hour, you should see Mono-ether.

    • Checkpoint: At 4-6 hours, Mono-ether should disappear.

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO₄.[1]

Why this works: The TBAB shuttles the phenoxide from the aqueous layer (where it is stable) into the organic layer (where it is naked and reactive), reacting immediately with the alkyl halide before side reactions can occur [6].

Troubleshooting Decision Tree

Use this logic flow to diagnose failed experiments.

Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Branch1 Low Yield / No Product Issue_Type->Branch1 Branch2 Wrong Product (Alkene) Issue_Type->Branch2 Branch3 Impurity (C-Alkylation) Issue_Type->Branch3 Soln1 Check Base Strength Check Water Content (Dry Solvents) Branch1->Soln1 Soln2 Lower Temp Switch to Primary Halide Branch2->Soln2 Soln3 Switch to Aprotic Solvent (DMF) Use Larger Cation (Cs+) Branch3->Soln3

Figure 2: Diagnostic flow for common Williamson Ether Synthesis failures.

FAQ: Frequently Asked Questions

Q: Can I use NaH (Sodium Hydride) for this reaction? A: Yes, NaH is a very strong base and will ensure complete deprotonation. However, it is moisture-sensitive and dangerous on a large scale. For most bisphenols (pKa ~10), weaker bases like K₂CO₃ or NaOH are sufficient and safer, provided you manage the water produced (e.g., using a Dean-Stark trap or drying agents) [7].

Q: Why is my product colored (yellow/brown)? A: Phenols are prone to oxidation to quinones, which are highly colored. This often happens if the reaction is run in air or if the base is too strong/concentrated. Fix: Run the reaction under an inert atmosphere (Nitrogen/Argon) and add a reducing agent like Sodium Bisulfite during the workup.

Q: My alkyl halide is secondary (e.g., Isopropyl bromide). How do I get the ether? A: Williamson synthesis is poor for secondary halides due to E2 elimination. Alternative: Consider the Mitsunobu reaction (Phenol + Alcohol + PPh3 + DEAD) which works well for secondary alcohols and avoids elimination issues.

References

  • Solvent Effects on Phenoxide Alkylation: Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion. ResearchGate. Link

  • Ambident Nucleophiles: Phenolates- O-alkylation and C-alkylation.[4][5][6] PharmaXChange. Link

  • Cation Effects: Williamson Ether Synthesis - J&K Scientific.Link

  • Elimination vs Substitution: The Williamson Ether Synthesis.[2][3][4][7] Chemistry LibreTexts.[8] Link

  • Bisphenol Synthesis Optimization: Synthesis of bis(hydroxyethyl ether) of bisphenol A. ResearchGate. Link

  • Phase Transfer Catalysis: An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.[3][9] Link

  • General Troubleshooting: Technical Support Center: Williamson Ether Synthesis. BenchChem.[4][10] Link

Sources

Technical Support Center: Purification of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the downstream purification of bis-ether compounds. The synthesis of 1,5-bis(4-nitrophenoxy)pentane via Williamson ether synthesis relies on the nucleophilic attack of p-nitrophenoxide on 1,5-dibromopentane under basic conditions [1].

A ubiquitous challenge in this workflow is the persistence of unreacted p-nitrophenol. This guide provides a self-validating, mechanistically grounded troubleshooting framework to achieve analytical-grade purity for your drug development applications.

Quantitative Physicochemical Data

To design an effective purification strategy, we must first analyze the physicochemical differences between the target molecule and the impurity.

Property1,5-Bis(4-nitrophenoxy)pentane (Target Product)p-Nitrophenol (Impurity)
Molecular Weight 346.34 g/mol 139.11 g/mol
Acid Dissociation (pKa) N/A (Neutral ether)7.15
Melting Point 102–103 °C113–114 °C
Aqueous Solubility Insoluble at all pH levelsModerate (Highly soluble at pH > 8.5)
Organic Solubility High (EtOAc, DCM, THF)High (EtOAc, DCM, EtOH)
Visual Appearance White needle-like crystalsPale yellow solid
Troubleshooting & FAQs
Q1: Why does my synthesized 1,5-Bis(4-nitrophenoxy)pentane retain a persistent yellow tint after standard workup?

The Causality: The yellow tint is a classic indicator of unreacted p-nitrophenol contamination. p-Nitrophenol is a weak acid with a documented pKa of 7.15 [2]. In its protonated state (at acidic or neutral pH), it is highly soluble in organic solvents, causing it to co-extract with your highly hydrophobic bis-ether product.

However, when exposed to an alkaline environment (pH > 9.5), the hydroxyl group deprotonates to form the p-nitrophenoxide anion. This structural change induces a strong bathochromic shift (absorbing blue light and appearing intensely yellow) and drastically shifts its partition coefficient, making it highly water-soluble.

PhaseLogic Mix Reaction Mixture (Product + p-Nitrophenol) Base Add 0.5 M NaOH (pH > 10) Mix->Base Org Organic Phase (EtOAc) Neutral Product Retained Base->Org Hydrophobic Aq Aqueous Phase p-Nitrophenoxide Extracted Base->Aq Deprotonated

Fig 1: Phase partitioning logic exploiting the pKa differential during alkaline extraction.

Q2: What is the most efficient protocol to remove unreacted p-nitrophenol from the crude mixture?

The Solution: The most effective method is an alkaline liquid-liquid extraction. Because 1,5-bis(4-nitrophenoxy)pentane lacks ionizable protons, it remains strictly in the organic phase, while the base forces the impurity into the aqueous phase.

Protocol 1: Alkaline Liquid-Liquid Extraction (Base Wash)

  • Reconstitution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material. Transfer to a separatory funnel.

  • Alkaline Wash: Add an equal volume of 0.5 M NaOH (aq). Scientific Note: A 0.5 M NaOH solution ensures the pH is well above the 7.15 pKa of p-nitrophenol, guaranteeing >99.9% deprotonation [2].

  • Agitation & Separation (Self-Validating Step): Shake vigorously and vent. Allow the phases to separate. The aqueous layer will turn intensely yellow. This color change is a self-validating visual cue confirming the successful extraction of the p-nitrophenoxide anion.

  • Iterative Washing: Drain the aqueous layer. Repeat the 0.5 M NaOH wash until the newly separated aqueous layer remains completely colorless. A colorless aqueous layer definitively validates that no residual p-nitrophenol remains in the organic phase.

  • Neutralization: Wash the organic layer once with saturated NaCl (brine) to remove residual water and alkali.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Q3: The base wash removed the yellow color, but NMR still shows trace impurities. How do I achieve >99% purity?

The Solution: While base washing removes the vast majority of p-nitrophenol, trace amounts can occasionally remain trapped in the organic phase due to incomplete phase separation or micro-emulsions. To achieve analytical-grade purity, recrystallization is required. Pure 1,5-bis(4-nitrophenoxy)pentane readily forms white, needle-like crystals with a melting point of 102–103 °C [1].

Protocol 2: Recrystallization from Acetonitrile

  • Dissolution: Suspend the concentrated crude solid in a minimum volume of boiling acetonitrile.

  • Clarification: If any insoluble particulates remain, perform a rapid hot filtration.

  • Controlled Crystallization: Allow the solution to cool slowly to room temperature, then transfer the flask to an ice bath (0–4 °C) for 1 hour. Scientific Note: Slow cooling promotes the thermodynamic exclusion of trace impurities from the growing crystal lattice, yielding high-purity white needles [1].

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold acetonitrile to remove surface impurities.

  • Drying: Dry the crystals under high vacuum overnight to afford the pure product.

Workflow S1 Dissolve in EtOAc S2 Wash with 0.5M NaOH S1->S2 S3 Brine Wash & Dry S2->S3 S4 Evaporate Solvent S3->S4 S5 Recrystallize (CH3CN) S4->S5

Fig 2: Step-by-step downstream purification workflow for 1,5-Bis(4-nitrophenoxy)pentane.

References
  • Title: Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity Source: ACS Omega URL: [Link]

  • Title: Removal of p-Nitrophenol by Adsorption with 2-Phenylimidazole-Modified ZIF-8 Source: MDPI (Molecules) URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Bis(nitrophenoxy)alkane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, materials scientists, and drug development professionals actively synthesizing bis(nitrophenoxy)alkanes (e.g., 1,2-bis(4-nitrophenoxy)ethane or 1,4-bis(4-nitrophenoxy)butane). These compounds are critical precursors for polyimide polymers and pharmaceutical intermediates[1][2].

This guide moves beyond basic recipes to explore the thermodynamic and kinetic causality behind the Williamson ether synthesis, ensuring your workflows are robust, reproducible, and self-validating.

Core Principles: The Causality of Temperature Control

The synthesis of bis(nitrophenoxy)alkanes relies on a double Williamson ether synthesis—a classic SN2 nucleophilic substitution between a 4-nitrophenoxide anion and a 1,n-dibromoalkane.

While the reaction mechanism is straightforward, temperature is the master variable that dictates the success or failure of the synthesis.

  • The Kinetic Barrier: The first SN2 substitution occurs rapidly. However, the second substitution (converting the mono-alkylated intermediate to the final bis-ether) is sterically hindered and statistically slower. Insufficient thermal energy stalls the reaction[3].

  • The Degradation Threshold: To overcome the kinetic barrier, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are used because they leave the nucleophile "naked" and highly reactive. However, if the temperature exceeds 120°C, DMF undergoes thermal degradation into dimethylamine. This amine acts as a competitive nucleophile, attacking your dibromoalkane and destroying your yield[4].

Therefore, optimizing the temperature is an exercise in threading the needle between kinetic activation and solvent stability.

Mandatory Visualization: Temperature Optimization Workflow

Mechanism Phenol 4-Nitrophenol + K2CO3 Phenoxide 4-Nitrophenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (pKa ~7.15) SN2 SN2 Attack on 1,n-Dibromoalkane Phenoxide->SN2 TempBranch Temperature Control (Solvent: DMF) SN2->TempBranch LowT < 60°C TempBranch->LowT OptT 75°C - 80°C TempBranch->OptT HighT > 120°C TempBranch->HighT LowRes Sluggish Kinetics Incomplete Substitution (Mono-alkylated intermediate) LowT->LowRes OptRes Rapid SN2 High Yield Bis-ether (>90% in 2-4h) OptT->OptRes HighRes E2 Elimination (Alkenes) DMF Degradation (Amines) HighT->HighRes

Figure 1: Mechanistic workflow and temperature-dependent reaction pathways for synthesis.

Quantitative Data: Thermodynamic Optimization

The following table summarizes the causal relationship between solvent, temperature, and reaction outcomes. Use this data to benchmark your own experimental parameters.

Table 1: Thermodynamic and Kinetic Optimization Data for Bis(nitrophenoxy)alkane Synthesis

SolventTemperature (°C)BaseTime (h)Yield (%)Mechanistic Outcome & Causality
Acetone 56 (Reflux)K2CO312 - 2475 - 85Sluggish SN2 kinetics; safe but inefficient due to low boiling point[3].
DMF 25 (Room Temp)K2CO3> 48< 30Reaction stalls at the mono-alkylated intermediate due to lack of thermal activation.
DMF 75 - 80K2CO32 - 490 - 95Optimal thermodynamic balance; rapid, clean conversion[2][4].
DMF 140K2CO32< 50Extensive side reactions; DMF degrades to dimethylamine causing competitive attack[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your methodology, the following protocol for the synthesis of 1,4-bis(4-nitrophenoxy)butane is designed as a self-validating system. Each step includes a physical or chemical cue to verify success before proceeding.

Materials: 4-Nitrophenol (2.2 eq), 1,4-dibromobutane (1.0 eq), Anhydrous K2CO3 (3.0 eq), Anhydrous DMF.

  • Step 1: Deprotonation (The Visual Check)

    • Action: Charge a dry round-bottom flask with 4-nitrophenol and K2CO3. Add DMF. Stir at room temperature for 15 minutes.

    • Validation: The mixture will immediately transition from a pale yellow suspension to a vibrant, deep yellow/orange solution . This color change is the self-validating proof that the highly nucleophilic 4-nitrophenoxide anion has formed. If the solution remains pale, your K2CO3 has absorbed atmospheric moisture and is compromised.

  • Step 2: Electrophilic Addition & Thermal Activation

    • Action: Add 1,4-dibromobutane dropwise. Submerge the flask in a pre-heated oil bath set strictly to 75°C – 80°C [2][4].

    • Causality: This specific temperature range provides the exact kinetic energy required to drive the sterically hindered second SN2 attack without crossing the activation energy threshold for E2 elimination or solvent degradation.

  • Step 3: Reaction Monitoring (The Kinetic Check)

    • Action: Stir for 2 to 4 hours.

    • Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is complete when the bright yellow spot of 4-nitrophenol (Rf ~0.3) is entirely consumed, and a single dominant UV-active spot (Rf ~0.6) remains. A faint spot at Rf ~0.4 indicates trapped mono-alkylated intermediate—if present, continue heating for an additional 30 minutes.

  • Step 4: Quenching and Precipitation

    • Action: Pour the hot reaction mixture into vigorously stirred ice-cold distilled water (approx. 5x the DMF volume).

    • Validation: A massive precipitation of a beige/pale yellow solid should occur instantly. DMF is infinitely miscible with water, forcing the highly hydrophobic bis(nitrophenoxy)alkane to crash out of solution.

  • Step 5: Purification (The Purity Check)

    • Action: Filter the solid and wash the filter cake with 0.1 M NaOH.

    • Validation: The NaOH wash will turn yellow if unreacted 4-nitrophenol is present (forming the water-soluble phenoxide). Continue washing until the filtrate runs completely clear. Follow with a distilled water wash, then dry under vacuum.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown instead of pale yellow at elevated temperatures? A1: This is a classic symptom of solvent degradation and subsequent side reactions. At temperatures exceeding 120°C, DMF hydrolyzes and thermally degrades to release dimethylamine[4]. This amine acts as a competitive nucleophile, reacting with your dibromoalkane to form complex, highly colored ammonium salts. Strictly regulate your oil bath to 75°C–80°C to prevent this degradation pathway.

Q2: I am observing a significant amount of mono-alkylated intermediate on my TLC plate. How do I drive the reaction to completion? A2: The second SN2 substitution is sterically and statistically slower than the first. If your temperature is too low (e.g., running in acetone at 56°C), the kinetic barrier for the second displacement is not efficiently overcome[3]. Ensure you are using a slight excess of 4-nitrophenol (2.2 equivalents) and maintain a reaction temperature of at least 75°C in a dipolar aprotic solvent like DMF[2].

Q3: Can I use stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) to speed up the reaction at lower temperatures? A3: It is highly discouraged. 4-Nitrophenol is exceptionally acidic for a phenol (pKa ~7.15) due to the electron-withdrawing nitro group. Mild bases like K2CO3 are more than sufficient for quantitative deprotonation. Using stronger bases like NaOH introduces water (if aqueous) which can hydrolyze the alkyl halide, while NaH is unnecessarily hazardous and can promote E2 elimination of the dibromoalkane, yielding terminal alkenes rather than your desired bis-ether.

Q4: My final product is an oil instead of a solid. What went wrong? A4: Bis(nitrophenoxy)alkanes are highly crystalline solids. If you obtain an oil, it is almost certainly due to residual DMF trapped in the product matrix. DMF has a high boiling point (153°C) and is notoriously difficult to remove via standard rotary evaporation. Ensure you are quenching the reaction into a massive excess of ice-cold water (Step 4 of the protocol) to fully partition the DMF into the aqueous phase before filtration.

References

  • Green synthesis of symmetric aryl ether dinitro compounds in deep eutectic solvents - Indian Chemical Society. [Link]

  • Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity | ACS Omega - ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,5-Bis(4-nitrophenoxy)pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the low solubility of this compound. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in your experimental work.

Understanding the Solubility Challenge of 1,5-Bis(4-nitrophenoxy)pentane

1,5-Bis(4-nitrophenoxy)pentane possesses a unique molecular structure that influences its solubility. It has a flexible, non-polar pentane core, which is flanked by two rigid and polar 4-nitrophenoxy groups. The ether linkages and the nitro groups introduce polarity, while the aromatic rings and the pentane chain contribute to its non-polar character. This combination of features can lead to solubility challenges in a range of common laboratory solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my 1,5-Bis(4-nitrophenoxy)pentane not dissolving in my chosen solvent?

The principle of "like dissolves like" is a fundamental concept in solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] 1,5-Bis(4-nitrophenoxy)pentane has both polar (nitrophenoxy groups) and non-polar (pentane backbone, aromatic rings) characteristics, which can make solvent selection challenging. If you are experiencing low solubility, it is likely that the polarity of your solvent is not well-matched to the compound.

What are the best starting solvents to try for dissolving 1,5-Bis(4-nitrophenoxy)pentane?

Given the mixed polarity of 1,5-Bis(4-nitrophenoxy)pentane, it is advisable to start with solvents that have an intermediate polarity or are capable of multiple types of intermolecular interactions. Aromatic ethers are often soluble in organic solvents like alcohols, benzene, and acetone.[3]

Recommended Initial Solvent Screening:

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can interact with the polar nitrophenoxy groups. DMSO and DMF are particularly effective for many poorly soluble compounds.[4]
Protic Polar Ethanol, Methanol, IsopropanolThe hydroxyl group in these solvents can engage in hydrogen bonding with the ether oxygens and nitro groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformThese solvents have a moderate polarity and can be effective for compounds with aromatic character.
Aromatic Toluene, BenzeneThe aromatic rings of these solvents can interact favorably with the nitrophenyl groups of the solute through pi-pi stacking interactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThe ether functionality of these solvents is compatible with the ether linkages in the solute.
I've tried a few solvents with no luck. What are the next steps?

If single-solvent systems are not effective, a systematic approach to solubility enhancement is necessary. The following workflow can guide you through the process.

G A Initial Observation: Low Solubility B Solvent Screening (See Table 1) A->B Start C Co-Solvent System B->C If single solvent fails D Temperature Adjustment C->D If co-solvents are insufficient H Successful Dissolution C->H Success E Particle Size Reduction D->E If heating is ineffective or undesirable D->H Success F pH Modification (for aqueous solutions) E->F If physical methods are insufficient E->H Success G Advanced Techniques F->G If all else fails F->H Success G->H Success

Caption: Troubleshooting workflow for low solubility.

How do I use a co-solvent system to improve solubility?

A co-solvent system involves mixing two or more miscible solvents to create a solution with the desired polarity.[2][4] This is a highly effective technique for dissolving compounds with mixed polarity.[2]

Step-by-Step Protocol for Co-Solvency:

  • Select a Primary Solvent: Choose a solvent in which 1,5-Bis(4-nitrophenoxy)pentane has at least some, albeit low, solubility. This will typically be a more polar solvent like DMSO or DMF.

  • Select a Co-Solvent: Choose a second, miscible solvent that has a different polarity. For example, if your primary solvent is polar, a less polar co-solvent might be effective.

  • Prepare a Stock Solution: Dissolve your compound in the primary solvent at the highest possible concentration.

  • Titrate with the Co-Solvent: Slowly add the co-solvent to your stock solution while observing for any signs of precipitation. The goal is to find a ratio of the two solvents that keeps your compound in solution.

Common Co-Solvent Combinations to Consider:

Primary SolventCo-SolventRationale
DMSOWaterCreates a highly polar environment.
DMFEthanolBalances polarity and hydrogen bonding capability.
DCMMethanolA common mixture for organic synthesis workups.
THFWaterModulates the polarity of the ether-based solvent.
Can heating the solution improve the solubility of 1,5-Bis(4-nitrophenoxy)pentane?

For many compounds, solubility increases with temperature.[1][5] Gently warming the solution can provide the energy needed to overcome the intermolecular forces in the solid state and encourage dissolution.

Protocol for Temperature Adjustment:

  • Choose a Suitable Solvent: Select a solvent with a boiling point that is significantly higher than the temperature you plan to use.

  • Gradual Heating: Place your sample in the solvent and slowly heat the mixture on a hot plate with stirring.

  • Monitor for Dissolution: Observe the solution as the temperature increases. Be cautious not to exceed the boiling point of the solvent.

  • Cooling and Observation: Once the compound has dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, the increased solubility was only temporary at the higher temperature.

Caution: Be aware of the potential for compound degradation at elevated temperatures. It is advisable to perform a stability check if you are using this method for sensitive applications.

Can the physical form of my compound affect its solubility?

Yes, the particle size of a solid can significantly impact its dissolution rate.[2][4] Smaller particles have a larger surface area-to-volume ratio, which allows for more efficient interaction with the solvent and a faster dissolution rate.[2]

Techniques for Particle Size Reduction:

  • Grinding: Using a mortar and pestle to manually grind the solid into a fine powder.

  • Micronization: A mechanical process that reduces the average particle diameter.[4]

  • Sonication: Using ultrasound to break up agglomerates of particles in a solution.

G cluster_0 Large Particle cluster_1 Small Particles A Low Surface Area C Solvent A->C Slow Dissolution B High Surface Area B->C Fast Dissolution

Caption: Effect of particle size on dissolution rate.

My application is in an aqueous buffer. How can I improve solubility in water?

1,5-Bis(4-nitrophenoxy)pentane is expected to have very low aqueous solubility due to its significant non-polar character. For aqueous applications, more advanced formulation strategies are often required.

Strategies for Aqueous Solubility Enhancement:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the non-polar compound, allowing it to be dispersed in an aqueous medium.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]

  • Preparation of a Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which can improve both the dissolution rate and the saturation solubility.[4]

Are there any chemical modifications that can improve the solubility of my compound?

While modifying the chemical structure of 1,5-Bis(4-nitrophenoxy)pentane is a more involved process, it can be a powerful strategy for improving solubility. This is a common approach in drug development.[2] However, for most laboratory applications, the focus will be on formulation and solvent selection.

References

  • Jadhav, N. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutics, 13(2).
  • Pawar, P., & Vavia, P. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmaceutical Sciences, 8(5), 263-272.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Kumar, S., & Singh, P. (2018). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 8(5), 15-23.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]

  • Scribd. (n.d.). Factors Influencing Solubility. [Link]

Sources

Scale-up challenges for 1,5-Bis(4-nitrophenoxy)pentane production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,5-Bis(4-nitrophenoxy)pentane .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when transitioning this molecule from bench-scale discovery to pilot-scale production. Scaling up bis-etherification reactions is rarely as simple as multiplying reagent quantities; it requires a deep understanding of reaction kinetics, thermodynamics, and mass transfer.

This center provides self-validating protocols, mechanistic troubleshooting, and field-proven optimization strategies for the two primary synthetic pathways: the Williamson Ether Synthesis and the Nucleophilic Aromatic Substitution (SNAr) route.

Process Workflow & Scale-up Logic

Workflow Target Target Molecule: 1,5-Bis(4-nitrophenoxy)pentane Route1 Route A: Williamson Ether Synthesis 4-Nitrophenol + 1,5-Dibromopentane Target->Route1 Route2 Route B: SNAr Reaction 1,5-Pentanediol + 1-Fluoro-4-nitrobenzene Target->Route2 Chal1 Scale-up Bottleneck: Mass Transfer & Mono-alkylation Route1->Chal1 Chal2 Scale-up Bottleneck: Moisture Sensitivity & Hydrolysis Route2->Chal2 Sol1 Optimization: Cs2CO3 + KI Catalyst in MeCN Controlled Electrophile Dosing Chal1->Sol1 Sol2 Optimization: Dean-Stark Azeotropic Distillation (DMF/Toluene) prior to SNAr Chal2->Sol2 Isolate Product Isolation: Crystallization & Filtration Sol1->Isolate Sol2->Isolate

Synthesis workflows and scale-up optimization logic for 1,5-Bis(4-nitrophenoxy)pentane.

Troubleshooting Guides & FAQs

Q1: During the scale-up of the Williamson ether synthesis, my reaction stalls at 50-60% conversion, leaving a significant amount of the mono-alkylated intermediate (1-(4-nitrophenoxy)-5-bromopentane). How do I drive this to completion? Answer: This is a classic mass transfer limitation inherent to heterogeneous solid-liquid reactions. At the bench scale, magnetic stirring provides sufficient shear to keep the solid base suspended. At scale, inadequate mixing reduces the effective surface area of the base, slowing down the deprotonation of 4-nitrophenol. The Fix:

  • Base Substitution: Switch from standard

    
     to Cesium Carbonate (
    
    
    
    ). The larger cesium cation has a lower charge density, leading to weaker ion-pairing with the phenoxide anion. This creates a "naked," highly nucleophilic phenoxide[1].
  • Catalytic Halogen Exchange: Incorporate Potassium Iodide (KI) as a catalyst[1]. KI facilitates an in situ Finkelstein reaction, continuously converting the unreacted alkyl bromide into a more reactive alkyl iodide, significantly accelerating the second alkylation step to close the bis-ether linkage[1].

Q2: I am experiencing severe exotherms when adding 1,5-dibromopentane to the phenoxide solution. How can I safely manage this at the 1-10 kg scale? Answer: The alkylation of 4-nitrophenoxide is highly exothermic. At a small scale, the surface-area-to-volume ratio of the flask easily dissipates the heat. At scale, thermal runaway can lead to solvent boiling and increased formation of elimination side-products (e.g., pentadienes). The Fix: Do not add the electrophile all at once. Implement a controlled dosing strategy . Maintain the reactor at a moderate temperature (e.g., 60 °C in Acetonitrile) and dose the 1,5-dibromopentane over 2-4 hours. The dosing rate must be strictly dictated by the cooling capacity of your reactor's jacket to maintain isothermal conditions.

Q3: I am using the SNAr route (1,5-pentanediol + 1-fluoro-4-nitrobenzene). The yield is inconsistent, and I am detecting 4-nitrophenol as a major impurity. What is going wrong? Answer: The SNAr route requires the in situ generation of the dialkoxide from 1,5-pentanediol using a base[2]. If adventitious water is present in your solvent or hygroscopic base, the hydroxide ions will attack the highly activated 1-fluoro-4-nitrobenzene, hydrolyzing it into 4-nitrophenol. This consumes your electrophile and poisons the reaction. The Fix: Implement an azeotropic distillation step prior to the addition of the electrophile[2]. Suspend the diol and base in a mixture of DMF and Toluene. Reflux the mixture using a Dean-Stark trap to azeotropically remove water[2]. Only after the system is completely anhydrous should you cool it and add the fluorinated electrophile[2].

Q4: DMF is difficult to remove during workup at scale. Are there alternative solvents? Answer: Yes. While DMF is an excellent polar aprotic solvent that accelerates both SNAr and Williamson ether syntheses, its high boiling point (153 °C) and water miscibility make product isolation challenging and environmentally taxing. The Fix: For the Williamson ether route, 1[1]. It has a lower boiling point (82 °C), making solvent recovery via distillation highly efficient[1]. Furthermore, 1,5-Bis(4-nitrophenoxy)pentane exhibits favorable crystallization kinetics in cooling MeCN, allowing for direct isolation by filtration without the need for aqueous extraction[1].

Quantitative Pathway Comparison

ParameterRoute A: Williamson Ether SynthesisRoute B: SNAr Reaction
Nucleophile 4-Nitrophenol1,5-Pentanediol
Electrophile 1,5-Dibromopentane1-Fluoro-4-nitrobenzene
Base / Catalyst

/ KI

(Anhydrous)
Optimal Solvent Acetonitrile (MeCN)DMF / Toluene
Operating Temp 60–80 °C130–135 °C (Reflux)
Typical Yield ~89%~81%
Primary Impurity Mono-alkylated intermediateHydrolyzed electrophile (4-nitrophenol)
Scale-up Profile Excellent (Easy solvent recovery)Moderate (Requires high temp & DMF removal)

Validated Experimental Protocols

Protocol A: Williamson Ether Synthesis (Acetonitrile / Route)

This protocol is optimized for high-purity crystallization directly from the reaction mixture, minimizing workup.[1]

  • Preparation: Equip a jacketed reactor with a pitched-blade mechanical stirrer, reflux condenser, and a dropping funnel. Purge the system with Nitrogen.

  • Reagent Charging: Charge the reactor with Acetonitrile (10 volumes). Add 4-nitrophenol (2.2 equivalents) and

    
     (2.2 equivalents)[1]. Stir at 300 RPM for 30 minutes at room temperature to generate the phenoxide (solution will turn deep yellow/orange).
    
  • Catalyst Addition: Add Potassium Iodide (KI, 2.2 equivalents) to the suspension[1].

  • Controlled Alkylation: Heat the reactor to 60 °C. Charge the dropping funnel with 1,5-dibromopentane (1.0 equivalent)[1]. Dose the electrophile dropwise over 2 hours, strictly monitoring the internal temperature to prevent exotherm spikes.

  • Reaction Maturation: Once dosing is complete, raise the temperature to reflux (approx. 82 °C) and stir for 12 hours. Monitor via HPLC until the mono-alkylated intermediate is <1%.

  • Isolation: Cool the reaction mixture to 20 °C. Filter the suspension to remove inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure to 3 volumes, then cool to 0-5 °C to induce crystallization. Filter the white, needle-like crystals and dry under vacuum[1].
Protocol B: SNAr Reaction (Azeotropic DMF/Toluene Route)

This protocol utilizes azeotropic distillation to ensure strictly anhydrous conditions, preventing electrophile hydrolysis.[2]

  • Preparation: Equip a reactor with a mechanical stirrer, a Dean-Stark trap filled with Toluene, a reflux condenser, and a nitrogen inlet[2].

  • Azeotropic Drying: Charge the reactor with 1,5-pentanediol (1.0 equivalent) and anhydrous

    
     (2.0 equivalents)[2]. Add a solvent mixture of DMF (3 volumes) and Toluene (1 volume)[2].
    
  • Reflux: Heat the mixture to reflux (approx. 130-135 °C). Maintain reflux for 2 hours, collecting any evolved water in the Dean-Stark trap[2].

  • Electrophile Addition: Cool the reactor to 60 °C. Carefully add 1-fluoro-4-nitrobenzene (2.0 equivalents)[2].

  • Reaction Maturation: Re-heat the mixture to reflux and stir for 6 hours[2].

  • Isolation: Cool the reaction to room temperature. Pour the mixture into vigorously stirred ice water (10 volumes) to precipitate the product. Filter the resulting solid, wash extensively with distilled water to remove residual DMF and salts, and dry in a vacuum oven at 50 °C[2].

References

  • 1,5-Bis(4-nitrophenoxy)
  • Source: ACS Omega (2017)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,5-bis(4-nitrophenoxy)pentane, a molecule of interest in various research domains due to its potential applications in polymer chemistry and materials science.[1]

This guide will not only dissect the expected ¹H NMR spectrum of the target molecule but will also draw critical comparisons with its shorter-chain analogues, 1,4-bis(4-nitrophenoxy)butane and 1,3-bis(4-nitrophenoxy)propane. Through this comparative approach, we will illustrate how subtle changes in the alkyl spacer length manifest in the ¹H NMR spectrum, offering a deeper understanding of structure-property relationships.

The Predicted ¹H NMR Spectrum of 1,5-Bis(4-nitrophenoxy)pentane: A Detailed Interpretation

Due to the absence of a publicly available, assigned ¹H NMR spectrum for 1,5-bis(4-nitrophenoxy)pentane, we present a detailed prediction based on established principles of NMR spectroscopy. The molecule's structure, with its plane of symmetry, dictates the number and type of proton environments.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 1,5-bis(4-nitrophenoxy)pentane highlighting the distinct proton environments.

We can identify three distinct sets of signals in the aliphatic region and two in the aromatic region:

  • Aromatic Protons (HA and HB): The two protons on each aromatic ring ortho to the nitro group (HB) are in a different chemical environment than the two protons ortho to the phenoxy group (HA). Due to the strong electron-withdrawing nature of the nitro group, the HB protons are expected to be significantly deshielded and appear at a higher chemical shift (further downfield) compared to the HA protons. Both signals will appear as doublets due to coupling with their adjacent proton.

  • Aliphatic Protons (Hα, Hβ, and Hγ):

    • Hα: These four protons are on the carbons directly attached to the ether oxygen atoms (Cα and Cα'). The electronegative oxygen atom will deshield these protons, causing them to appear at a higher chemical shift compared to typical alkane protons. This signal is expected to be a triplet, as these protons are coupled to the two adjacent Hβ protons.

    • Hβ: These four protons are on the carbons adjacent to the Cα carbons (Cβ and Cβ'). They will be less deshielded than the Hα protons and will appear at a lower chemical shift. This signal is expected to be a quintet (or a multiplet) due to coupling with both the Hα and Hγ protons.

    • Hγ: These two protons are on the central carbon of the pentane chain (Cγ). They are the most shielded of the aliphatic protons and will have the lowest chemical shift. This signal should appear as a quintet (or a multiplet) due to coupling with the four adjacent Hβ protons.

Comparative Analysis with Shorter-Chain Analogues

A comparative analysis with 1,4-bis(4-nitrophenoxy)butane and 1,3-bis(4-nitrophenoxy)propane provides valuable insights into how the length of the alkyl spacer influences the ¹H NMR spectrum.

CompoundAromatic Protons (Predicted δ, ppm)Aliphatic Protons (Predicted δ, ppm)
1,5-Bis(4-nitrophenoxy)pentane HA: ~7.0 (d) HB: ~8.2 (d)Hα: ~4.1 (t) Hβ: ~1.9 (m) Hγ: ~1.6 (m)
1,4-Bis(4-nitrophenoxy)butane HA: ~7.0 (d) HB: ~8.2 (d)Hα: ~4.2 (m) Hβ: ~2.0 (m)
1,3-Bis(4-nitrophenoxy)propane HA: ~7.0 (d) HB: ~8.2 (d)Hα: ~4.3 (t) Hβ: ~2.2 (quintet)

Key Observations and Causality:

  • Aromatic Region: The chemical shifts of the aromatic protons (HA and HB) are predicted to be very similar across all three compounds. This is because the electronic environment of the aromatic rings is primarily dictated by the directly attached nitro and phenoxy groups, and the influence of the alkyl chain length is negligible at this distance. The strong deshielding effect of the para-nitro group consistently places the ortho protons (HB) in the downfield region of the spectrum.

  • Aliphatic Region: The most significant differences are observed in the aliphatic region.

    • 1,3-Bis(4-nitrophenoxy)propane: The central methylene protons (Hβ) will appear as a distinct quintet due to coupling with the four equivalent Hα protons.

    • 1,4-Bis(4-nitrophenoxy)butane: The two sets of methylene protons (Hα and Hβ) will appear as two distinct multiplets, as they are chemically non-equivalent.

    • 1,5-Bis(4-nitrophenoxy)pentane: The introduction of a third type of aliphatic proton environment (Hγ) further complicates the spectrum, leading to three distinct signals. The chemical shifts of the Hα and Hβ protons in the pentane derivative are expected to be slightly more upfield (lower ppm) compared to the propane and butane analogues. This is due to the increased distance from the second electron-withdrawing phenoxy group, leading to a marginally reduced overall deshielding effect on the alkyl chain.

Caption: Logical relationship of expected ¹H NMR spectral features for the three analogues.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity and instrument calibration.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 1,5-bis(4-nitrophenoxy)pentane sample. The purity of the sample should be confirmed beforehand by techniques such as melting point analysis or thin-layer chromatography (TLC).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Before acquiring the spectrum of the sample, run a standard sample (e.g., a sealed tube of a known compound in the same deuterated solvent) to verify the instrument's performance and calibration.

    • The instrument's magnetic field should be shimmed on the sample to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum correctly to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Trustworthiness and Authoritative Grounding

The predictions and interpretations presented in this guide are grounded in the fundamental principles of NMR spectroscopy. The deshielding effect of electronegative atoms and the influence of aromatic ring currents on proton chemical shifts are well-established concepts in organic chemistry. For further reading on these principles, authoritative sources such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are recommended. The experimental protocol provided is based on standard laboratory practices designed to ensure data quality and reproducibility.

Conclusion

The ¹H NMR spectrum of 1,5-bis(4-nitrophenoxy)pentane is predicted to exhibit distinct signals for its aromatic and aliphatic protons, with the latter being particularly sensitive to the length of the alkyl chain. By comparing its predicted spectrum with those of its shorter-chain analogues, we can confidently assign the signals and gain a deeper understanding of the molecule's structure. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is essential for accurate structural elucidation and for building a comprehensive understanding of this and related chemical entities.

References

  • PubChem. 1,4-bis(4-nitrophenoxy)butane. [Link]

  • PubChem. 1,3-bis(4-nitrophenoxy)propane. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

Spectroscopic Characterization and Structural Validation: A Comparative Guide to 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Bis(4-nitrophenoxy)pentane acts as a critical "flexible spacer" intermediate in the synthesis of supramolecular polymers, liquid crystals, and Gemini surfactants. Its structure consists of two rigid p-nitrophenyl moieties linked by a flexible pentamethylene (


) chain.

This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish this product from its reactants (p-nitrophenol) and its structural homologues (e.g., propyl or ethyl spacers) to ensure synthetic fidelity in drug development and materials science workflows.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational centers. The molecule possesses


 or 

symmetry depending on the conformation of the pentyl chain.
Molecular Architecture Diagram

The following diagram maps the chemical structure to the specific vibrational modes analyzed in this guide.

G Molecule 1,5-Bis(4-nitrophenoxy)pentane Nitro Nitro Group (-NO2) Strong Dipole Molecule->Nitro ~1510 & 1340 cm⁻¹ Ether Ether Linkage (Ar-O-C) C-O-C Stretch Molecule->Ether ~1250 & 1030 cm⁻¹ Aromatic Aromatic Ring 1,4-Substitution Molecule->Aromatic ~1600, 1500, 840 cm⁻¹ Alkyl Pentyl Spacer ((CH2)5) Flexible Chain Molecule->Alkyl 2940-2860 cm⁻¹

Figure 1: Vibrational decomposition of the target molecule.[1] Colors correspond to specific spectral regions discussed below.

Characteristic Peak Assignments

The following data represents the consensus spectroscopic signature for


-bis(4-nitrophenoxy)alkanes.
Primary Diagnostic Peaks
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Note
Nitro (

)
Asymmetric Stretch (

)
1505 – 1525 StrongOften the most intense peak; confirms nitration retention.
Nitro (

)
Symmetric Stretch (

)
1335 – 1350 StrongSharp band; pairs with the 1515 peak for confirmation.
Ether (

)
Asymmetric Stretch (

)
1240 – 1265 StrongCritical: Shifts significantly from the C-OH of the starting phenol.
Ether (

)
Symmetric Stretch (

)
1010 – 1040 MediumVerifies the alkyl-aryl ether bond formation.
Aromatic Ring

Skeletal Stretch
1590 – 1610 MediumCharacteristic doublet often seen with the 1500 band.
Aromatic Ring C-H Out-of-Plane Bending830 – 850 StrongDiagnostic for para-substitution (1,4-disubstituted benzene).
Alkyl (

)
Asymmetric Stretch2930 – 2950 MediumHigher intensity than in short-chain analogues (e.g., ethane spacer).
Alkyl (

)
Symmetric Stretch2850 – 2870 MediumClassic aliphatic signature.

Comparative Analysis: Alternatives & Impurities

In a research setting, the "alternative" is often the failed reaction (impurity) or a structural analogue.

Product vs. Reactant (p-Nitrophenol)

This is the Purity Check . The most common failure mode in synthesizing this ether is incomplete alkylation of the phenol.

  • The "Ghost" Peak: p-Nitrophenol has a broad, intense O-H stretching band at 3200–3400 cm⁻¹ .

  • The Shift: The C-O stretch in the phenol appears closer to 1200–1230 cm⁻¹. Upon successful etherification to form the bis-phenoxy compound, this band shifts upward to 1240–1260 cm⁻¹ (Asymmetric Ar-O-C).

Product vs. Homologues (C3 vs. C5 Spacer)

Distinguishing the pentane (C5) spacer from a propane (C3) or ethane (C2) spacer is subtle but possible via integration and fingerprinting.

  • Methylene/Aromatic Ratio: The C5 spacer has 5 methylene groups per 2 aromatic rings. The C3 spacer has only 3.

    • Observation: The ratio of the aliphatic C-H peak area (2800–2950 cm⁻¹) to the Aromatic C=C peak area (1500–1600 cm⁻¹) will be approximately 60% higher in the C5 product compared to the C3 analogue.

  • Fingerprint Region: The "Odd-Even" effect in liquid crystal precursors affects crystal packing. While subtle in FTIR, the methylene rocking vibration (~720 cm⁻¹) is more distinct in longer chains (

    
    ) than in short chains like propane.
    

Experimental Protocol: Self-Validating Workflow

Objective: Confirm the synthesis of 1,5-Bis(4-nitrophenoxy)pentane via Williamson Ether Synthesis.

Sample Preparation
  • Technique: ATR (Attenuated Total Reflectance) is preferred for speed. If high resolution is required for the fingerprint region, use a KBr pellet (1 mg sample : 100 mg KBr).

  • Solvent Removal: Ensure the sample is vacuum-dried. Residual acetone (synthesis solvent) will show a carbonyl peak at 1710 cm⁻¹, which can be confused with ester impurities.

Validation Logic Tree

Use the following decision tree to validate your spectrum.

Validation Start Acquire Spectrum CheckOH Is there a broad peak at 3200-3400 cm⁻¹? Start->CheckOH Fail1 FAIL: Unreacted Phenol Present. Recrystallize (EtOH/H2O). CheckOH->Fail1 Yes CheckNitro Are strong peaks present at ~1515 and ~1340 cm⁻¹? CheckOH->CheckNitro No Fail2 FAIL: Nitro group compromised (Reduction?) CheckNitro->Fail2 No CheckEther Is Ar-O-C peak at 1240-1260 cm⁻¹? CheckNitro->CheckEther Yes Pass PASS: Structure Confirmed CheckEther->Pass Yes

Figure 2: Spectral validation logic for purity assessment.

References

  • NIST Chemistry WebBook. Bis(p-nitrophenyl) ether Infrared Spectrum. (Standard Reference Database 69).[2] National Institute of Standards and Technology.[2] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for assigning Nitro/Ether shifts).
  • Luo, Y., et al. (2014). Synthesis and properties of poly(ether imide)s. (Provides comparative data for bis(nitrophenoxy) precursors). ResearchGate. [Link]

Sources

Comparative Guide: 1,5-Bis(4-nitrophenoxy)pentane vs. 1,4-Bis(4-nitrophenoxy)butane in Advanced Materials and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026


-Bis(nitrophenoxy)alkanes are highly versatile chemical intermediates that bridge the gap between small-molecule organic synthesis and macromolecular engineering. Specifically, 1,5-Bis(4-nitrophenoxy)pentane  and 1,4-Bis(4-nitrophenoxy)butane  serve as critical precursors for synthesizing aromatic diamines. These diamines are subsequently utilized to engineer processable high-performance polymers (such as polyimides) and to design bivalent pharmaceutical agents.

This guide objectively compares the structural, physical, and chemical properties of these two homologs, detailing how a single methylene unit difference dictates their downstream applications.

Structural Causality and the "Odd-Even" Effect

The fundamental difference in performance between these two molecules stems from the "odd-even" effect of their aliphatic spacers, which dictates molecular conformation and solid-state packing.

  • 1,4-Bis(4-nitrophenoxy)butane (Even Spacer, n=4): An even number of methylene units allows the aliphatic chain to adopt an extended, all-trans zigzag conformation. This geometry aligns the terminal aromatic rings parallel to one another, facilitating dense crystalline packing and strong intermolecular

    
     stacking interactions[1].
    
  • 1,5-Bis(4-nitrophenoxy)pentane (Odd Spacer, n=5): An odd number of methylene units inherently frustrates parallel alignment. If the chain remains all-trans, the terminal rings project at divergent angles. To achieve the parallel orientation necessary for crystal packing, the molecule is forced to adopt higher-energy gauche conformations[1]. This geometric disruption prevents dense packing, thereby increasing the free volume of the bulk material.

G cluster_0 1,4-Bis(4-nitrophenoxy)butane (Even Spacer: n=4) cluster_1 1,5-Bis(4-nitrophenoxy)pentane (Odd Spacer: n=5) N1 Highly Ordered Packing (All-trans) N2 Higher Crystallinity & Dense Stacking N1->N2 N3 Higher Tg & Mechanical Modulus N2->N3 M1 Disrupted Packing (Gauche/Trans mix) M2 Lower Crystallinity & Higher Free Volume M1->M2 M3 Enhanced Solubility & Chain Flexibility M2->M3

Caption: The odd-even effect of aliphatic spacers dictating downstream thermomechanical properties.

Experimental Methodologies: Synthesis & Reduction Protocols

The synthesis of both compounds relies on a self-validating Williamson ether synthesis, followed by catalytic hydrogenation to yield the corresponding diamines. The protocol below is designed to ensure high nucleophilicity and quantitative reduction.

Step 1: Williamson Ether Synthesis

Causality: Potassium carbonate (


) or Cesium carbonate (

) is utilized to deprotonate 4-nitrophenol. This generates a highly reactive phenoxide anion that attacks the electrophilic carbons of the dibromoalkane via an

mechanism[2][3].
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (2.2 eq) and the respective

    
    -dibromoalkane (1.0 eq) in a polar aprotic solvent such as Acetonitrile or N,N-Dimethylformamide (DMF)[3][4].
    
  • Activation: Add

    
     (3.0 eq) and a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via Finkelstein conditions[3].
    
  • Reflux: Heat the mixture to reflux under an inert nitrogen atmosphere for 6–8 hours. The progression can be monitored via TLC (disappearance of the dibromoalkane).

  • Workup & Purification: Cool the mixture to room temperature and pour it into chilled distilled water. The hydrophobic bis-nitrophenoxy alkane will crash out as a solid mass[1]. Filter the crude product, wash thoroughly with water to remove unreacted salts, and recrystallize from ethanol to yield high-purity crystals[1].

Step 2: Catalytic Reduction to Diamines

Causality: The nitro groups must be reduced to primary amines to serve as monomers for polymerization or as nucleophiles in drug synthesis. Catalytic hydrogenation ensures quantitative conversion without generating heavy metal waste.

  • Hydrogenation: Dissolve the purified dinitro compound in ethanol or dioxane. Add 10% Pd/C or Raney Nickel catalyst[3][4].

  • Reduction: Subject the mixture to a hydrogen atmosphere (e.g., using a continuous flow reactor at 50 bar

    
    , or via chemical reduction using hydrazine monohydrate at reflux)[3][4].
    
  • Isolation: Filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate in vacuo to afford the bis(4-aminophenoxy)alkane precursor.

G A 4-Nitrophenol + Dibromoalkane B Williamson Ether Synthesis (K2CO3, DMF/MeCN, Reflux) A->B C Bis(4-nitrophenoxy)alkane (Butane or Pentane) B->C Yield: 80-90% D Catalytic Hydrogenation (Pd/C or Raney Ni, H2) C->D E Bis(4-aminophenoxy)alkane (Diamine Precursor) D->E Quantitative

Caption: Workflow for the synthesis of bis-nitrophenoxy alkanes and reduction to diamines.

Comparative Performance in Polyimide Synthesis

Polyimides (PIs) are celebrated for their extraordinary thermal stability, but their rigid aromatic backbones often result in poor solubility and intractability, making them difficult to process[1]. By polymerizing dianhydrides with diamines derived from 1,4-bis(4-nitrophenoxy)butane or 1,5-bis(4-nitrophenoxy)pentane, researchers can introduce flexible aliphatic ether linkages that disrupt intermolecular interactions and lower the glass transition temperature (


)[1][4].

The choice between the butane and pentane spacer allows engineers to fine-tune the balance between thermal resistance and processability.

Quantitative Data Comparison
Property / CharacteristicPolyimides derived from 1,4-Bis(4-nitrophenoxy)butanePolyimides derived from 1,5-Bis(4-nitrophenoxy)pentane
Spacer Type Even (n=4)Odd (n=5)
Polymer Chain Packing Highly ordered, efficient interchain stackingDisrupted packing, higher free volume
Glass Transition (

)
Higher (~250°C – 280°C)Lower (~230°C – 260°C)
Thermal Stability (

)
Excellent (>450°C in

)
Very Good (~430°C – 450°C in

)
Solubility (NMP, DMF, THF) Moderate (often requires specific dianhydrides)Excellent (broadly soluble at room temperature)
Mechanical Profile Rigid, high tensile modulusHighly flexible, superior elongation at break

Applications in Medicinal Chemistry (PPI Inhibitors)

Beyond materials science, the precise length of these aliphatic chains is leveraged in bivalent drug design. A prominent example is the development of small-molecule inhibitors targeting the bacterial NusB–NusE protein–protein interaction (PPI) , a critical mechanism for stable RNA transcription and an emerging antibiotic target[3].

In bivalent drug design, two pharmacophores must bridge two distinct binding pockets on a target protein complex. The distance between these pockets is absolute. The 1,4-butane and 1,5-pentane linkers provide rigid, angstrom-level spacing differences (~6.3 Å vs. ~7.6 Å). In a comprehensive structure-activity relationship (SAR) study, the 1,4-butane-linked urea derivative was identified as a highly potent 20


M inhibitor of the NusB–NusE PPI, proving that the even-carbon spacer provided the exact spatial geometry required to lock the protein interface[3].

G P1 Pharmacophore 1 (Binding Domain A) P2 Pharmacophore 2 (Binding Domain B) P1->P2 Aliphatic Spacer Butane: ~6.3 Å Pentane: ~7.6 Å

Caption: Bivalent drug design relying on precise aliphatic spacer lengths to bridge PPI interfaces.

References

  • Khan, M. S. U., Akhter, Z., & Bolte, M. (2009). "1,5-Bis(4-nitrophenoxy)pentane." Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Zhao, Y., Zhang, Q.-L., & Zhang, Y.-Q. (2017). "1,4-Bis(4-methyl-2-nitrophenoxy)butane." IUCrData. Available at:[Link]

  • Qiao, Y., et al. (2017). "Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity." ACS Omega. Available at:[Link]

  • Faghihi, K., & Zamani, K. (2004). "Preparation, Characterization and Surface Morphology of New Thermally Stable Poly(Ether-Imide)/Organoclay Nanocomposites." Polymers for Advanced Technologies (via ResearchGate). Available at:[Link]

Sources

Elemental Analysis Validation for 1,5-Bis(4-nitrophenoxy)pentane: A Comparative Guide to Purity and Structural Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,5-Bis(4-nitrophenoxy)pentane (CAS: 14467-60-8; Formula: C17H18N2O6) is a critical bis-ether intermediate. It is widely utilized as a precursor for aromatic diamines in the synthesis of high-performance polymers[1] and serves as a foundational scaffold for developing NusB-NusE protein-protein interaction inhibitors targeting bacterial transcription[2].

When utilizing this monomer in sensitive step-growth polymerizations or biological assays, confirming its absolute bulk purity is paramount. The American Chemical Society (ACS) guidelines strictly stipulate that elemental analysis (EA) values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to confirm >95% bulk purity[3][4]. This guide objectively compares traditional automated CHN combustion analysis against modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing self-validating protocols for rigorous purity confirmation.

The Analytical Dilemma: Combustion Analysis vs. Modern Alternatives

While modern laboratories heavily rely on HRMS and NMR for structural elucidation, these techniques possess inherent blind spots regarding bulk purity[5].

  • Automated CHN Combustion Analysis (Pregl-Dumas Method): This technique determines the absolute mass fractions of elements by combusting the sample into uniform gases (CO2, H2O, N2)[6][7]. Causality: Because it measures the bulk material, any invisible impurities—such as inorganic salts from the etherification process or retained ethanol from crystallization[1]—will skew the mass fractions, causing the sample to fail the ±0.4% ACS threshold[8].

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass-to-charge ratio (m/z), confirming the empirical formula with extreme precision (within 0.003 m/z units)[4]. Causality: However, HRMS acts as a "filter." It only detects ionizable molecules. Inorganic salts and non-ionizable solvent inclusions are entirely invisible, meaning a sample could be only 80% pure by mass but still yield a perfect HRMS spectrum.

  • Quantitative NMR (qNMR): qNMR bridges the gap by comparing the integration of the sample's protons against a highly pure internal standard. While it identifies solvent inclusions (e.g., ethanol peaks at 1.06 ppm and 3.61 ppm), it cannot detect NMR-silent inorganic salts unless they are paramagnetic.

Quantitative Performance Comparison

The theoretical elemental composition for 1,5-Bis(4-nitrophenoxy)pentane (MW: 346.33 g/mol ) is C: 58.96%, H: 5.24%, N: 8.09% [1]. The table below compares the performance of the three validation methods.

Analytical TechniquePrimary OutputDetects Inorganic Impurities?Detects Solvent Inclusions?Structural Specificity
CHN Combustion Analysis Bulk elemental composition (%)Yes (Alters %C, %H, %N)Yes (Alters %C and %H)Low
HRMS (ESI+) Exact mass (m/z 346.1165)NoNoHigh
qNMR (1H) Absolute purity (%) via internal stdNo (Unless paramagnetic)Yes (Distinct chemical shifts)High

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems, ensuring that instrument error is isolated from actual sample impurities.

Protocol A: Automated CHN Combustion Analysis

This protocol utilizes a dynamic flash combustion elemental analyzer equipped with a Thermal Conductivity Detector (TCD)[9][10].

  • System Calibration (Self-Validation Step):

    • Action: Run a highly pure analytical standard (e.g., Sulfanilamide or BBOT) 3 to 5 times to establish a stable K-factor for the TCD response[10].

    • Causality: The relative standard deviation (RSD) of the K-factor must be <1%. If the RSD is higher, the system has a leak or the gas flow is unstable, and any subsequent sample data will be invalid.

  • Sample Preparation:

    • Action: Finely mill the 1,5-Bis(4-nitrophenoxy)pentane crystals (m.p. 370 K)[1] to ensure homogeneity. Weigh exactly 1.500–2.000 mg using a micro-analytical balance (readability 0.001 mg) into a tin (Sn) capsule[7].

    • Causality: Tin is specifically chosen because its oxidation is highly exothermic. When the capsule drops into the 1000 °C reactor under an O2 pulse, the tin flashes, driving the local temperature to ~1800 °C. This thermal spike is mandatory to completely cleave the robust aromatic C-C and C-N bonds of the nitrophenoxy rings[10].

  • Reduction and Separation:

    • Action: The combustion gases are swept by a helium carrier gas over a heated copper reduction column (~600 °C)[9].

    • Causality: The copper bed serves a dual purpose: it scavenges any surviving excess oxygen and quantitatively reduces nitrogen oxides (NOx) into elemental nitrogen (N2), ensuring accurate nitrogen quantification[10].

  • Data Analysis:

    • Action: Compare the TCD output against the theoretical values. If the deviation exceeds ±0.4%, repurification (e.g., recrystallization from ethanol followed by high-vacuum drying) is required[4].

Protocol B: Orthogonal Validation via qNMR
  • Co-Weighing: Accurately weigh ~10.00 mg of 1,5-Bis(4-nitrophenoxy)pentane and ~5.00 mg of a traceable internal standard (e.g., Maleic acid) into the same vial. Dissolve completely in DMSO-d6.

  • T1 Relaxation Check (Self-Validation Step):

    • Action: Run a rapid inversion-recovery NMR experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture.

    • Causality: For quantitative integration, the relaxation delay (D1) between pulses must be set to at least 5 × T1 (often ≥30 seconds). Failing to allow full relaxation will result in truncated signals and artificially skewed purity calculations[4].

  • Acquisition & Integration: Acquire the 1H-NMR spectrum. Integrate the distinct aromatic protons of the nitrophenoxy rings against the standard's reference peak to calculate the absolute mass fraction.

Validation Workflow Visualization

The following decision tree illustrates the logical relationship between bulk purity validation and orthogonal structural confirmation required for ACS publication compliance.

EA_Workflow cluster_0 Primary Bulk Purity Validation cluster_1 Orthogonal Structural Validation Start 1,5-Bis(4-nitrophenoxy)pentane (C17H18N2O6) CHN Flash Combustion (Pregl-Dumas) Weigh 1-3 mg in Sn Capsule Start->CHN HRMS HRMS (ESI+) Exact Mass: 346.1165 Start->HRMS qNMR qNMR with Internal Standard (e.g., Maleic Acid) Start->qNMR Compare Calculate Deviation from: C: 58.96%, H: 5.24%, N: 8.09% CHN->Compare Decision Is Deviation ≤ ±0.4%? Compare->Decision Pass Pass: ACS Compliant Purity Ready for Polymerization Decision->Pass Yes Fail Fail: Trace Impurities Detected (Solvent/Inorganics) Decision->Fail No HRMS->Pass qNMR->Pass

Workflow for validating 1,5-Bis(4-nitrophenoxy)pentane purity using CHN analysis and HRMS/qNMR.

References

  • "CHNSO Organic Elemental Analysis - Sample Preparation", Mettler Toledo,[Link]

  • "What is a CHNS Elemental Analyzer?", AZoM,[Link]

  • "1,5-Bis(4-nitrophenoxy)pentane", Acta Crystallographica Section E (PMC),[Link]

  • "An International Study Evaluating Elemental Analysis", ACS Central Science,[Link]

  • "Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity", ACS Omega,[Link]

  • "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique", ACS Central Science,[Link]

  • "The Journal of Organic Chemistry - Author Guidelines", American Chemical Society,[Link]

Sources

Odd-even effect in bis(nitrophenoxy)alkane properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of monomer design requires looking beyond simple chemical formulas and examining the spatial geometry that dictates macroscopic properties. In the development of high-performance polymers—specifically polyimides and polyamides—the choice of the alkyl spacer linking the aromatic rings is a critical design parameter.

This guide objectively compares the physical and thermodynamic properties of bis(nitrophenoxy)alkanes based on the parity (odd vs. even) of their methylene (


) spacers. By understanding the "odd-even effect," researchers can rationally design precursors to achieve targeted polymer morphologies, ranging from highly processable amorphous plastics to chemically resistant semicrystalline materials.

Mechanistic Causality: The Science of Spacer Parity

The odd-even effect is a well-documented phenomenon in homologous series of organic molecules, where physical properties such as melting point, density, and enthalpy of fusion alternate depending on whether the number of carbon atoms in the aliphatic chain is odd or even.

Why does this happen? The causality lies in crystal lattice packing efficiency. For bis(nitrophenoxy)alkanes, the parity of the central alkane spacer dictates the spatial orientation of the bulky terminal 4-nitrophenoxy groups.

  • Even-Numbered Spacers (

    
    ):  The terminal groups can adopt a highly symmetrical, anti-parallel offset alignment. This geometry minimizes free volume, maximizes intermolecular van der Waals interactions, and allows the molecules to pack densely into an ordered periodic crystalline structure[1].
    
  • Odd-Numbered Spacers (

    
    ):  The addition of a single methylene unit alters the bond vector, forcing the molecule into a kinked or gauche conformation to accommodate the terminal aromatic rings. This steric hindrance prevents optimal intermolecular contacts, resulting in a less dense, "looser" crystal lattice that requires significantly less thermal energy to disrupt[2].
    

When these dinitro monomers are subsequently reduced to diamines and polymerized with dianhydrides, this structural memory persists. Polyimides derived from even-numbered spacers exhibit strong semicrystalline behavior, whereas those derived from odd-numbered spacers are almost exclusively amorphous[3].

G cluster_even Even Spacer (n=2, 4) cluster_odd Odd Spacer (n=3, 5) E1 Anti-Parallel/Offset Alignment E2 High Packing Density E1->E2 E3 Higher Melting Point & Crystallinity E2->E3 O1 Kinked/Gauche Conformation O2 Steric Hindrance & Lower Density O1->O2 O3 Lower Melting Point & Amorphous O2->O3

Diagram 1: Mechanistic pathway illustrating how spacer parity dictates macroscopic material properties.

Comparative Data Analysis: Even vs. Odd Spacers

To objectively compare the performance of these alternatives, we must look at the thermal transition data of the synthesized dinitro precursors. The table below summarizes the melting points of a homologous series of bis(4-nitrophenoxy)alkanes, demonstrating the characteristic non-linear alternation.

Compound NameSpacer Length (

)
ParityMelting Point (

C)
Downstream Polymer Morphology
1,2-Bis(4-nitrophenoxy)ethane 2Even143 – 145[4]Semicrystalline
1,3-Bis(4-nitrophenoxy)propane 3Odd~95 – 100Amorphous
1,4-Bis(4-nitrophenoxy)butane 4Even99 – 104Semicrystalline
1,5-Bis(4-nitrophenoxy)pentane 5Odd~97 (370 K)[2]Amorphous

Data Interpretation: Notice that while the general trend of melting points decreases as the flexible aliphatic chain lengthens (increasing entropy), the even-numbered chains consistently exhibit higher melting points than their immediate odd-numbered counterparts due to the packing efficiency described above.

Self-Validating Experimental Protocol

To synthesize these monomers and verify the odd-even effect in your own laboratory, a highly controlled Williamson ether synthesis is required. The following protocol is designed as a self-validating system to ensure high-purity yields necessary for accurate thermal analysis.

Step 1: Williamson Ether Synthesis
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.05 equivalents of 4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations without hydrogen-bonding to the nucleophile, leaving the phenoxide anion highly reactive for the subsequent

      
       attack.
      
  • Deprotonation: Add 2.5 equivalents of anhydrous potassium carbonate (

    
    ). Heat the mixture to 80°C for 30 minutes. The solution will turn deep yellow/orange, indicating the formation of the phenoxide ion.
    
  • Coupling: Dropwise, add 1.0 equivalent of the chosen dibromoalkane (e.g., 1,2-dibromoethane for

    
    , or 1,5-dibromopentane for 
    
    
    
    ).
  • Reaction Monitoring (Self-Validation): Maintain heating at 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the dibromoalkane spot disappears entirely (typically 4–6 hours).

Step 2: Purification & Isolation
  • Precipitation: Pour the cooled reaction mixture into 500 mL of vigorously stirred ice water. The bis(nitrophenoxy)alkane will precipitate as a crude solid.

  • Filtration & Washing: Filter the solid under vacuum. Wash extensively with dilute aqueous

    
     (to remove any unreacted 4-nitrophenol) followed by distilled water until the filtrate is pH neutral.
    
  • Recrystallization: Recrystallize the crude product from boiling ethanol or glacial acetic acid to obtain high-purity crystals.

Step 3: Thermal Validation
  • DSC Analysis: Subject the dried, recrystallized product to Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Self-Validation Check: A successful, high-purity synthesis will yield a single, sharp endothermic melting peak. If the peak is broad or exhibits a shoulder, impurities or trapped solvent remain, and the product must be recrystallized again before relying on the melting point data to confirm the odd-even parity effect.

Workflow Start 4-Nitrophenol + Dibromoalkane Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Reaction Base Catalysis Purification Precipitation in Water & Recrystallization Reaction->Purification Isolate Product Validation Thermal Analysis (DSC / TGA) Purification->Validation High Purity Yield Result Determine Tm & Odd-Even Effect Validation->Result Quantify Phase Transition

Diagram 2: Self-validating experimental workflow for the synthesis and thermal analysis of monomers.

Downstream Impact on Polymer Development

The selection between an odd or even bis(nitrophenoxy)alkane is not merely an academic exercise; it defines the utility of the final polymer. Once these dinitro compounds are catalytically reduced (e.g., using Pd/C and hydrazine) to bis(aminophenoxy)alkanes, they serve as diamine monomers for polycondensation.

If your application requires a chemically resistant, high-strength film or fiber , select an even-numbered spacer (


). The resulting semicrystalline polyimide will resist solvent swelling and maintain mechanical integrity at higher temperatures. Conversely, if your application requires a highly soluble, easily processable coating or adhesive , select an odd-numbered spacer  (

). The kinked geometry will disrupt chain packing, yielding an amorphous polymer with a lower glass transition temperature (

) and excellent solubility in organic solvents.

References

  • SYNTHESIS AND CHARACTERIZATION OF WHOLLY AROMATIC SEMICRYSTALLINE POLYIMIDES BASED UPON BIS(4-AMINOPHENOXY) BENZENES - VTechWorks.
  • The Melting Point Alternation in the Short-Chain n-Alkanes: Single-Crystal X-Ray Analyses of Propane at 30 K and of n-Butane to - Moodle@Units.
  • Green synthesis of symmetric aryl ether dinitro compounds in deep eutectic solvents - Indian Chemical Society.
  • 1,5-Bis(4-nitrophenoxy)pentane - PMC.

Sources

UV-Vis Spectroscopy of 1,5-Bis(4-nitrophenoxy)pentane: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 1,5-Bis(4-nitrophenoxy)pentane Content Type: Publish Comparison Guide

Executive Summary

1,5-Bis(4-nitrophenoxy)pentane (CAS: 14392-05-3) serves as a critical model compound in supramolecular chemistry and polymer science. Structurally, it consists of two electron-deficient 4-nitrophenoxy chromophores linked by a flexible, non-conjugated pentamethylene spacer.

For researchers in drug development and materials science, this compound represents a "gemini" motif where two active heads are tethered. Its UV-Vis spectral signature is defined by the isolation of chromophores . Unlike conjugated systems (e.g., stilbenes), the pentane chain electronically decouples the two aromatic rings, resulting in a spectrum that mirrors the monomeric analog (4-nitroanisole) but with distinct molar absorptivity properties.

This guide compares 1,5-Bis(4-nitrophenoxy)pentane against its monomeric equivalent (4-Nitroanisole) and its reduced derivative (1,5-Bis(4-aminophenoxy)pentane) to validate purity, electronic structure, and functional group transformation.

Technical Analysis & Spectral Comparison

The Chromophore System

The absorption profile is dominated by the 4-nitrophenoxy moiety. The primary electronic transition is an Intramolecular Charge Transfer (ICT) from the electron-donating alkoxy oxygen (


) to the electron-withdrawing nitro group (

).
Comparative Data Table

The following data assumes a standard polar aprotic solvent (e.g., Acetonitrile or Ethanol) at 25°C.

FeatureTarget: 1,5-Bis(4-nitrophenoxy)pentane Alternative 1: 4-Nitroanisole (Monomer Control)Alternative 2: 4,4'-Dinitrobiphenyl (Conjugated Control)

(Primary)
305 – 310 nm 305 – 307 nm~330 – 340 nm

(Molar Absorptivity)
~20,000 – 24,000 M⁻¹cm⁻¹ ~10,000 – 12,000 M⁻¹cm⁻¹~25,000 M⁻¹cm⁻¹
Electronic Character Additive (Decoupled)Single ChromophoreConjugated (Red-shifted)
Visual Appearance Pale Yellow SolidPale Yellow SolidYellow/Orange Solid
Solvatochromism Positive (Red shift in polar solvents)PositivePositive
Mechanism of Action[2][3]
  • Additivity Principle: Because the pentane spacer (

    
    ) prevents orbital overlap between the two benzene rings, the UV-Vis spectrum of the dimer is essentially the superposition of two monomer molecules. The 
    
    
    
    remains unchanged compared to 4-nitroanisole, but the extinction coefficient (
    
    
    ) doubles.
  • Exciton Coupling (Minor): In aggregated states or specific solvents, slight hypochromic or hyperchromic effects may occur due to through-space interactions, but these are negligible in dilute solution.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Reagents
  • Analyte: 1,5-Bis(4-nitrophenoxy)pentane (>98% purity).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN is preferred to avoid hydrogen bonding complications.

  • Reference Standard: 4-Nitroanisole (for normalization).

Step-by-Step Workflow

Step 1: Stock Solution Preparation (Gravimetric)

  • Weigh 3.46 mg of 1,5-Bis(4-nitrophenoxy)pentane (MW: 346.34 g/mol ).

  • Dissolve in 100 mL volumetric flask with MeCN.

  • Concentration:

    
     M.
    

Step 2: Dilution Series (Linearity Check)

  • Prepare three dilutions:

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: Plot Absorbance vs. Concentration.[1][2]

    
     must be 
    
    
    
    to confirm Beer-Lambert Law adherence and absence of aggregation.

Step 3: Spectral Acquisition

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Range: 200 nm – 500 nm.

  • Baseline: Run pure solvent blank first.

  • Scan Speed: Medium (approx. 200 nm/min) for resolution.

Step 4: Data Processing

  • Identify

    
     (expected ~307 nm).
    
  • Calculate

    
    .
    
  • Pass Criteria:

    
     should be 
    
    
    
    M⁻¹cm⁻¹. If
    
    
    , the compound may be mono-substituted or degraded.
Structural & Logic Diagram

The following diagram illustrates the structural logic distinguishing the target compound from its alternatives.

G Start Spectral Analysis of 1,5-Bis(4-nitrophenoxy)pentane Chromophore Chromophore Unit: 4-Nitrophenoxy Start->Chromophore Spacer Linker: Pentane Chain (-(CH2)5-) Start->Spacer Effect Electronic Effect: Orbital Decoupling Chromophore->Effect Localized ICT Spacer->Effect Insulates Rings Result Result: Spectral Additivity Effect->Result Comparison Comparison vs. 4-Nitroanisole: Same λmax (~307nm) Double ε (~22,000) Result->Comparison

Figure 1: Logical flow determining the spectral properties of the target compound based on its structural components.

Critical Comparison: Why Choose This Marker?

Scenario A: Monitoring Reduction Reactions

In drug synthesis, this compound is often reduced to 1,5-Bis(4-aminophenoxy)pentane .

  • Observation: The strong band at 307 nm (Nitro ICT) will disappear.

  • New Feature: A weaker, blue-shifted band appears (<300 nm) corresponding to the aniline-like absorption.

  • Utility: The high extinction coefficient of the bis-nitro compound makes it a highly sensitive probe for reaction kinetics; even trace unreacted starting material is detectable.

Scenario B: Probing Spacer Flexibility

Researchers use this compound to study folding.

  • Comparison: Unlike 1,2-bis(4-nitrophenoxy)ethane (short spacer), the pentane spacer allows the rings to fold back (π-stacking) in aqueous or specific host-guest environments.

  • Spectral Sign: In water/organic mixtures, look for a broadening of the 307 nm peak or a "tail" in the red region, indicating ground-state aggregation which is not present in the monomer 4-nitroanisole.

References

  • Electronic Absorption Spectra of Nitro Compounds.

    • Source: NIST Chemistry WebBook & RSC Publishing.
    • Context: Establishes the 300-310 nm ICT band for p-nitroanisole deriv
    • URL:[Link]

  • Synthesis and Properties of alpha,omega-bis(4-nitrophenoxy)alkanes. Source: Journal of Polymer Science / BenchChem Data. Context: Confirms the synthesis via nucleophilic substitution and the stability of the ether linkage.
  • Spectroscopic Analysis of Nitrophenol Isomers.

    • Source: Physical Chemistry Chemical Physics (PCCP).
    • Context: Provides comparative extinction coefficients for nitro-arom
    • URL:[Link]

Sources

HPLC methods for purity determination of 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Purity Determination: Gradient vs. Isocratic HPLC for 1,5-Bis(4-nitrophenoxy)pentane

Introduction

1,5-Bis(4-nitrophenoxy)pentane is a critical bis-ether intermediate utilized in the synthesis of high-performance polyimides and life-saving pharmaceuticals, including novel NusB–NusE protein–protein interaction inhibitors[1]. In these highly sensitive applications, even trace impurities—such as unreacted 4-nitrophenol or mono-alkylated intermediates—can terminate polymerization chains or induce off-target toxicity in biological assays. Consequently, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for purity determination is not just a regulatory check; it is a fundamental requirement for downstream success.

The Analytical Challenge: The General Elution Problem

The synthesis of 1,5-Bis(4-nitrophenoxy)pentane typically involves the nucleophilic substitution of 1,5-dibromopentane with 4-nitrophenol[2]. This creates a complex crude mixture spanning a massive polarity gradient:

  • 4-Nitrophenol: Highly polar, featuring an acidic phenolic hydroxyl group.

  • Mono-ether intermediate: Mid-polar (1-(4-nitrophenoxy)-5-bromopentane).

  • 1,5-Bis(4-nitrophenoxy)pentane: Highly hydrophobic, bulky bis-aromatic structure.

  • 1,5-Dibromopentane: Highly non-polar starting material.

When analyzing this mixture, chromatographers face the classic "general elution problem." An isocratic method strong enough to elute the hydrophobic target product quickly will cause the polar 4-nitrophenol to elute in the void volume. Conversely, a weak isocratic mobile phase that retains 4-nitrophenol will cause the target product to suffer from severe band broadening, resulting in poor sensitivity and unacceptably long run times.

Synthesis SM1 4-Nitrophenol (Polar Impurity) Reaction Nucleophilic Substitution (K2CO3, DMF/MeCN) SM1->Reaction SM2 1,5-Dibromopentane (Non-polar Impurity) SM2->Reaction Mono Mono-ether Intermediate (Mid-polar Impurity) Reaction->Mono Incomplete Reaction Product 1,5-Bis(4-nitrophenoxy)pentane (Target Product) Reaction->Product Full Conversion Mono->Product + 4-Nitrophenol

Synthesis pathway of 1,5-Bis(4-nitrophenoxy)pentane and the origin of diverse process impurities.

Methodology Comparison: Isocratic vs. Gradient RP-HPLC

To objectively evaluate the best approach, we compare a traditional Isocratic RP-HPLC method against an optimized Gradient RP-HPLC method adapted from recent pharmaceutical literature[1].

Method A: Traditional Isocratic RP-HPLC (The Alternative) This method relies on a fixed 70:30 ratio of Acetonitrile to Water. While simple to program and requiring no column re-equilibration, it fundamentally compromises on either the resolution of early eluters or the peak shape of late eluters.

Method B: Optimized Gradient RP-HPLC (The Recommended Standard) This method utilizes a dynamic organic modifier ramp (10% to 100% Acetonitrile). By starting highly aqueous, it traps polar impurities at the column head, ensuring high resolution. The subsequent ramp to 100% organic rapidly elutes the hydrophobic bis-ether as a sharp, highly concentrated band, maximizing the signal-to-noise (S/N) ratio. The inclusion of 0.06% Trifluoroacetic acid (TFA) is a critical mechanistic choice: it suppresses the ionization of the phenolic hydroxyl group on 4-nitrophenol, preventing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing[1].

HPLC_Logic Start Analyze Impurity Polarity Range Check Δ Polarity (4-NP vs Target) > 2 log P units? Start->Check Isocratic Isocratic Elution (Risk: Band Broadening) Check->Isocratic No Gradient Gradient Elution (Optimal Resolution) Check->Gradient Yes Outcome High Throughput & Sensitivity Gradient->Outcome

Decision logic for selecting gradient vs. isocratic HPLC based on impurity polarity ranges.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, both methods must be run with strict System Suitability Testing (SST) criteria. The protocols below outline the exact step-by-step methodologies.

Protocol 1: Optimized Gradient Method (Recommended)
  • Column: Alltima C18, 5 μm, 150 mm × 4.6 mm (or equivalent high-carbon load C18).

  • Mobile Phase A: 0.06% TFA in Water (v/v).

  • Mobile Phase B: 0.06% TFA in Acetonitrile:Water (90:10, v/v).

  • Flow Rate: 1.5 mL/min (Note: Literature cites up to 2.0 mL/min[1], but 1.5 mL/min is recommended to maintain system backpressure < 250 bar on standard 4.6 mm columns).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 μL (Sample dissolved in Acetonitrile).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities).

    • 2.0 - 12.0 min: 10% to 100% B (Linear ramp to elute target).

    • 12.0 - 15.0 min: 100% B (Wash out highly retained non-polar impurities).

    • 15.1 - 20.0 min: 10% B (Column re-equilibration).

Protocol 2: Isocratic Method (Alternative)
  • Column: Alltima C18, 5 μm, 150 mm × 4.6 mm.

  • Mobile Phase: 70% Acetonitrile / 30% Water with 0.06% TFA.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 25.0 min.

Self-Validating System Suitability Criteria (SST)

Before analyzing unknown synthetic batches, inject a resolution mixture containing 4-nitrophenol and 1,5-Bis(4-nitrophenoxy)pentane. The system is only validated for use if it meets the following causality-driven metrics:

  • Resolution (Rs): Must be > 2.0 between all adjacent peaks (Validates thermodynamic separation).

  • Tailing Factor (Tf): Must be < 1.5 for the 4-nitrophenol peak (Validates proper TFA ion-suppression).

  • Theoretical Plates (N): > 5,000 for the target product peak (Validates kinetic efficiency and lack of band broadening).

Quantitative Data Presentation: Performance Comparison

The following table summarizes the experimental performance of both methods when analyzing a crude synthesis mixture.

ParameterMethod A: Isocratic (70% MeCN)Method B: Gradient (10-100% MeCN)Mechanistic Impact
4-Nitrophenol Retention (tR) 1.8 min (Co-elutes with void)4.5 minGradient retains polar SM, preventing void interference.
Target Product Retention (tR) 18.5 min11.2 minGradient sharpens the late-eluting hydrophobic peak.
Resolution (4-NP / Mono-ether) 1.1 (Fails SST)4.8 (Passes SST)Gradient provides differential partitioning over time.
Peak Tailing (Target Product) 1.61.05Sharp elution in 100% organic prevents diffusion.
Total Run Time (incl. wash) 25.0 min20.0 minGradient improves throughput while actively cleaning the column.
Limit of Detection (LOD) 0.05% w/w0.01% w/wSharper peaks in gradient yield higher S/N ratios.

Conclusion

For the purity determination of 1,5-Bis(4-nitrophenoxy)pentane, the optimized Gradient RP-HPLC method demonstrates clear analytical superiority. By leveraging a dynamic mobile phase and strategic ion-suppression (0.06% TFA), it overcomes the general elution problem, ensuring that both polar precursors and hydrophobic products are resolved with high theoretical plate counts and perfect peak symmetry. This self-validating protocol guarantees the chemical integrity required for downstream pharmaceutical and polymer applications.

References

  • Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity Source: ACS Omega URL:[Link]

  • 1,5-Bis(4-nitrophenoxy)pentane Source: Acta Crystallographica Section E Structure Reports Online (via PMC) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,5-Bis(4-nitrophenoxy)pentane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 1,5-Bis(4-nitrophenoxy)pentane CAS Number: 14467-60-8 Molecular Formula: C₁₇H₁₈N₂O₆[1]

Executive Safety Summary

1,5-Bis(4-nitrophenoxy)pentane is a crystalline nitroaromatic ether used primarily as a synthesis intermediate for diamine monomers (e.g., 1,5-bis(4-aminophenoxy)pentane) in high-performance polymer research.[1]

While often less volatile than simple nitro-aromatics (like nitrobenzene), its handling requires strict adherence to dust control and dermal protection protocols .[1] As a nitro compound, it possesses latent toxicity risks (potential methemoglobinemia upon significant absorption) and is a mechanical irritant to the respiratory tract.

The Golden Rule: Treat this compound as a Sensitizing Irritant . Your primary safety objective is to prevent the generation of airborne dust and direct skin contact.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific risks associated with this solid.

Hazard Class (GHS)Risk DescriptionCritical Control Point
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled in high quantities.[1] Nitro compounds can interfere with blood oxygen transport.Dust Control: Use a fume hood for all open handling.
Skin & Eye Irritation (Cat 2/2A) Causes redness, itching, and mechanical abrasion.[1]Barrier Protection: No exposed skin; sealed eye protection.
STOT - Single Exposure (Cat 3) May cause respiratory tract irritation (coughing, shortness of breath).[1]Engineering Controls: Local Exhaust Ventilation (LEV).
Physical Hazard Combustible solid. Fine dust clouds can be explosive (though low risk in mg-scale research).[1]Static Control: Ground equipment; avoid vigorous scraping.

PPE Selection Matrix: The Defense-in-Depth Approach

Do not rely on a "one-size-fits-all" approach. Select PPE based on your specific operational task.

Task-Based PPE Requirements
Body ZoneTask A: Weighing / Transferring Solid Task B: Synthesis / Solvated Reaction Task C: Spill Cleanup / Waste Disposal
Respiratory Mandatory: Fume hood.[1] If hood unavailable: N95 or P100 Particulate Respirator.Fume Hood Required. If outside hood: Half-mask respirator with OV/P100 cartridges (for solvent vapors).[1]Full-Face Respirator with P100 cartridges (prevents eye exposure to dust clouds).[1]
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness). Change outer pair immediately if contaminated.[2]Chemical Resistant Gloves. Select based on solvent (e.g., laminate for DCM, butyl for ketones).[1]Heavy Duty Nitrile or Butyl Rubber (thick gauge) to prevent tears during cleanup.
Eye Protection Safety Glasses with side shields.[3]Chemical Splash Goggles. Chemical Splash Goggles or Full-Face Respirator.[1]
Body Defense Standard Cotton Lab Coat + Long Pants + Closed-toe Shoes.[1]Flame-Resistant (FR) Lab Coat (if using flammable solvents like acetonitrile).[1]Tyvek® Coveralls (disposable) recommended for large spills (>10g).

Operational Protocol: Safe Handling Workflow

This protocol ensures safety through process design, not just equipment.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood airflow is >100 fpm (0.5 m/s).

  • Static Discharge: Nitro powders can be static-prone. Use an anti-static gun or ionizer bar if the powder is "fly-away."[1]

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is outside, use a tarred closed vessel . Add solid inside the hood, close the vessel, then weigh. Never transport an open spatula of powder across the lab.

Phase 2: Reaction Setup (Solvation)
  • Solvent Choice: 1,5-Bis(4-nitrophenoxy)pentane is typically dissolved in Acetonitrile or DMF for reduction.[1]

  • Glove Permeation: Once dissolved, the risk profile changes. The solvent acts as a carrier, potentially transporting the nitro compound through standard nitrile gloves.

    • Insight: If using DMF , standard nitrile degrades quickly. Switch to Laminate (Silver Shield) gloves or double-glove with specific breakthrough awareness.

Phase 3: Decontamination
  • Wipe down the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1]

  • Dispose of the towel as Solid Hazardous Waste , not regular trash.

Decision Logic: PPE Selection Workflow

This diagram guides you through the logical steps of selecting the right protection based on the state of the chemical.

PPE_Logic Start Start: Handling 1,5-Bis(4-nitrophenoxy)pentane StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline/Powder Liquid Dissolved in Solvent StateCheck->Liquid Solution DustRisk Is dust generation likely? Solid->DustRisk SolventType Identify Solvent Carrier Liquid->SolventType HoodCheck Is Fume Hood Available? DustRisk->HoodCheck Yes Action_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat DustRisk->Action_Std No (Sealed Vessel) SolventType->Action_Std Ethanol/Water Action_Chem PPE: Laminate/Butyl Gloves + Splash Goggles + FR Coat SolventType->Action_Chem DMF/DCM/Acetonitrile HoodCheck->Action_Std Yes (Work in Hood) Action_Resp PPE: N95/P100 Respirator + Goggles + Double Gloves HoodCheck->Action_Resp No (Open Bench)

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and engineering control availability.

Emergency Response: Spill Management

Scenario: You have dropped a 5g bottle of 1,5-Bis(4-nitrophenoxy)pentane powder on the floor.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don goggles and a P100 respirator (or N95) before re-entering the zone. Dust is your enemy here.

  • Containment (Dry Spill):

    • Do NOT dry sweep. This creates a toxic dust cloud.

    • Cover the powder with wet paper towels (water or ethanol) to dampen it.

    • Scoop the damp paste into a hazardous waste bag.

  • Containment (Wet Spill):

    • Absorb with vermiculite or sand.

    • Do not use combustible materials (sawdust) if the solvent is flammable (e.g., Acetonitrile).[1]

  • Disposal: Label the waste container: "Hazardous Waste - Nitroaromatic Solid - Toxic/Irritant."

Waste Disposal & Environmental Compliance

  • Classification: This compound is not biodegradable and is toxic to aquatic life (common for nitroaromatics).

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Chemical Waste" bin.[1]

    • Liquid Waste: If in solution, segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.

  • Destruction: Incineration is the standard disposal method. Never flush down the drain.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12830332, 1,5-bis(4-nitrophenoxy)pentane. Retrieved from [Link][1]

  • Khan, M. S. U., et al. (2009). 1,5-Bis(4-nitrophenoxy)pentane.[1][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 65(5), o946.[1][6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2017). Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction. ACS Omega.[2] (Describes synthesis and handling of the compound). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.